4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4,6-dichloro-2-(trifluoromethyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5HCl2F3N2/c6-2-1-3(7)12-4(11-2)5(8,9)10/h1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QFWVAJQVYBRTCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(N=C1Cl)C(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5HCl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20577249 | |
| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
705-24-8 | |
| Record name | 4,6-Dichloro-2-(trifluoromethyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20577249 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,6-Dichloro-2-trifluoromethylpyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
In-Depth Technical Guide to the Physical Properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the known physical and chemical properties of 4,6-dichloro-2-(trifluoromethyl)pyrimidine. The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors. This document summarizes key quantitative data in a structured format, outlines a plausible synthetic protocol, and illustrates the general mechanisms of action associated with this class of compounds.
Core Physical and Chemical Properties
This compound is a halogenated pyrimidine derivative with the chemical formula C₅HCl₂F₃N₂.[1][2][3][4] Its structural characteristics, particularly the presence of the trifluoromethyl group and chlorine atoms, significantly influence its physical and chemical behavior. The following table summarizes the reported physical properties of this compound. It is important to note that there are some discrepancies across supplier data regarding the physical state of the compound at room temperature, with some sources listing it as a liquid and others as a powder.[1][3][5][6][7] This could be due to impurities or differences in measurement conditions.
| Property | Value | Source(s) |
| Molecular Formula | C₅HCl₂F₃N₂ | [1][2][3][4] |
| Molecular Weight | 216.98 g/mol | [1][4] |
| Physical State | Clear colorless to yellow liquid or white to light yellow powder | [1][3][5][6][7] |
| Boiling Point | 50-52 °C at 5 mmHg157 °C at 760 mmHg | [2][5] |
| Density | 1.585 g/mL at 25 °C1.627 g/cm³ | [1][5] |
| Refractive Index | n20/D 1.468 | [1][8] |
| Melting Point | Not explicitly reported in reviewed sources. | |
| Solubility | Specific quantitative data not available in reviewed sources. Generally expected to be soluble in organic solvents. |
Experimental Protocols
Note on Purity: Commercially available this compound is typically offered at purities of 96-98%.[1][3][5]
Plausible Synthesis Protocol
While a specific, detailed experimental protocol for the synthesis of this compound was not found, a general method can be inferred from the synthesis of structurally similar compounds, such as 4,6-dichloro-2-methylpyrimidine.[9][10] The synthesis would likely involve the chlorination of a corresponding dihydroxy-pyrimidine precursor.
Hypothetical Synthesis Workflow:
References
- 1. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]
- 4. scbt.com [scbt.com]
- 5. This compound CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 6. This compound 97 705-24-8 [sigmaaldrich.com]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. This compound 97 705-24-8 [sigmaaldrich.com]
- 9. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 10. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
In-Depth Technical Guide: 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
CAS Number: 705-24-8
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, a key building block in modern medicinal chemistry. This document details its physicochemical properties, synthesis, reactivity, and applications, supported by representative experimental protocols and spectroscopic data.
Physicochemical Properties
This compound is a versatile heterocyclic compound. Its physical state is described as both a white or light yellow powder and a clear colorless to yellow liquid, suggesting it is a low-melting solid or liquid at room temperature.[1] Key physicochemical data are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₅HCl₂F₃N₂ | [2][3] |
| Molecular Weight | 216.98 g/mol | [3] |
| Boiling Point | 157 °C (at 760 mmHg) | [1] |
| 50-52 °C (at 5 mmHg) | [4] | |
| Density | 1.585 g/mL at 25 °C | [3] |
| 1.627 g/cm³ | [1] | |
| Refractive Index (n₂₀/D) | 1.468 | [3] |
| Flash Point | 48.8 °C | [1] |
| Appearance | Clear colorless to yellow liquid / White or light yellow powder | [1][2] |
| Solubility | Data not available; expected to be soluble in common organic solvents. | |
| Melting Point | Data not available. |
Synthesis
The synthesis of dichloropyrimidines typically involves the chlorination of the corresponding dihydroxypyrimidine precursors. Reagents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are commonly employed for this transformation, often in the presence of a base like N,N-diisopropylethylamine or N,N-diethylaniline.[5][6]
A representative synthetic pathway is illustrated below. The starting material, 2-(trifluoromethyl)pyrimidine-4,6-diol, can be synthesized through the condensation of an appropriate trifluoromethyl-containing building block with a malonic acid derivative.
Experimental Protocol: Representative Synthesis
The following is a representative protocol based on established methods for analogous compounds and may require optimization.
Materials:
-
2-(Trifluoromethyl)pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Diethylaniline
-
Dichloroethane (anhydrous)
-
Ice water
-
Sodium bicarbonate solution (saturated)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
To a stirred suspension of 2-(trifluoromethyl)pyrimidine-4,6-diol (1.0 eq) in anhydrous dichloroethane, add N,N-diethylaniline (2.5 eq).
-
Heat the mixture to reflux.
-
Slowly add a solution of phosphorus oxychloride (2.5 eq) in dichloroethane to the refluxing mixture.
-
Maintain the reflux for 6-8 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and carefully pour it into ice water.
-
Separate the organic layer. Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield this compound.
Reactivity and Applications
The primary utility of this compound in drug discovery stems from the reactivity of its two chlorine atoms. These positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and often regioselective introduction of various nucleophiles.
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack. Generally, the C4 and C6 positions are electronically equivalent. However, steric hindrance from the C2-trifluoromethyl group is minimal, allowing for substitution at either position. In many dichloropyrimidine systems, the C4 position is reported to be more reactive.[7] This reactivity allows for the construction of complex molecular scaffolds.
The incorporation of a trifluoromethyl (-CF₃) group is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, lipophilicity, and binding affinity.[8] Consequently, this pyrimidine derivative is a valuable intermediate for synthesizing a wide range of biologically active molecules, including kinase inhibitors and other targeted therapeutics.
Experimental Protocol: Representative SNAr Reaction
The following is a representative protocol for a mono-amination reaction and may require optimization for different nucleophiles.
Materials:
-
This compound
-
Primary or secondary amine (e.g., morpholine) (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 eq)
-
Anhydrous acetonitrile
-
Water
-
Dichloromethane (DCM)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, dissolve this compound (1.0 eq) in anhydrous acetonitrile.
-
Add DIPEA (1.5 eq) to the solution.
-
Add the desired amine (1.1 eq) to the reaction mixture.
-
Stir the mixture at room temperature and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, remove the solvent under reduced pressure.
-
Partition the residue between DCM and water. Separate the organic layer.
-
Extract the aqueous layer with DCM (2x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography to afford the desired 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine derivative.
Spectroscopic Analysis
| Spectroscopy | Expected Features |
| 1H NMR | A singlet for the C5 proton is expected. The chemical shift would likely be in the aromatic region, influenced by the electron-withdrawing effects of the two chlorine atoms and the trifluoromethyl group. For a similar compound, 4,6-Dichloropyrimidine, the C5 proton appears at δ 7.46 ppm.[11] |
| 13C NMR | Three distinct signals for the pyrimidine ring carbons are expected. The carbon of the -CF₃ group will appear as a quartet due to 1JC-F coupling. The pyrimidine carbons will also show smaller couplings to the fluorine atoms (nJC-F). |
| 19F NMR | A singlet is expected for the three equivalent fluorine atoms of the -CF₃ group. The chemical shift is anticipated to be in the typical range for trifluoromethyl groups on aromatic rings (approx. -60 to -65 ppm relative to CFCl₃).[8][12] |
| IR Spectroscopy | Characteristic peaks for C-Cl stretching, C-F stretching, and C=N and C=C stretching of the pyrimidine ring are expected. For 2,4,6-trichloropyrimidine, ring stretching modes are observed around 1560 cm⁻¹ and 1407 cm⁻¹.[13] |
| Mass Spectrometry (EI) | The mass spectrum would show a molecular ion peak (M⁺) and a characteristic isotopic pattern for two chlorine atoms (M, M+2, M+4). Fragmentation would likely involve the loss of Cl and CF₃ groups. |
Safety Information
This compound is a hazardous substance and should be handled with appropriate safety precautions in a well-ventilated fume hood.[3]
| Hazard | GHS Classification |
| Pictograms | GHS05 (Corrosion), GHS06 (Skull and Crossbones) |
| Signal Word | Danger |
| Hazard Statements | H301: Toxic if swallowed. |
| H314: Causes severe skin burns and eye damage. | |
| Precautionary Codes | P280, P301+P310, P303+P361+P353, P305+P351+P338 |
References
- 1. This compound CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 2. assets.thermofisher.com [assets.thermofisher.com]
- 3. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 4. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 5. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 6. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 7. Perhalogenated pyrimidine scaffolds. Reactions of 5-chloro-2,4,6-trifluoropyrimidine with nitrogen centred nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. 4,6-Dichloro-2-difluoromethyl-pyrimidine(1816289-02-7) 1H NMR spectrum [chemicalbook.com]
- 10. 4-Hydroxy-6-(trifluoromethyl)pyrimidine(1546-78-7) 1H NMR spectrum [chemicalbook.com]
- 11. 4,6-Dichloropyrimidine(1193-21-1) 1H NMR spectrum [chemicalbook.com]
- 12. colorado.edu [colorado.edu]
- 13. ias.ac.in [ias.ac.in]
Technical Guide: Physicochemical Properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides a concise summary of the core physicochemical properties of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, a heterocyclic organic compound relevant in various chemical synthesis and drug discovery pipelines.
Core Molecular Data
This compound is a substituted pyrimidine ring. The key quantitative and qualitative molecular data are summarized below. The molecular formula indicates the elemental composition, while the molecular weight provides the mass of one mole of the substance.
| Parameter | Value | Reference |
| Molecular Formula | C₅HCl₂F₃N₂ | [1][2][3][4] |
| Molecular Weight | 216.98 g/mol | [3][4] |
| Alternate Molecular Weight | 216.97 g/mol | [1] |
| CAS Number | 705-24-8 | [1][2][3] |
Structural and Elemental Composition
The molecular formula C₅HCl₂F₃N₂ defines the elemental makeup of the compound. A logical representation of this composition is provided below.
Experimental Protocols
The determination of molecular weight and formula for well-characterized small molecules like this compound is typically achieved through a combination of standard analytical techniques.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is the primary method for accurately determining the monoisotopic mass of a molecule. The resulting mass-to-charge ratio allows for the confident calculation of the elemental formula.
-
Elemental Analysis: Combustion analysis provides the percentage composition of carbon, hydrogen, and nitrogen. This experimental data is used to derive the empirical formula, which is then confirmed against the molecular formula obtained from MS.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR spectroscopy are used to elucidate the chemical structure, confirming the connectivity of atoms and the presence of specific functional groups (e.g., the trifluoromethyl group), which validates the overall molecular formula.
These methods are foundational in analytical chemistry and details are extensively documented in standard laboratory procedure manuals and analytical chemistry textbooks.
References
Spectroscopic and Structural Elucidation of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine: A Technical Overview
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic properties of 4,6-dichloro-2-(trifluoromethyl)pyrimidine, a key building block in the development of novel pharmaceuticals and agrochemicals. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering a centralized resource for its structural and analytical data.
Compound Profile
This compound is a halogenated pyrimidine derivative with the chemical formula C₅HCl₂F₃N₂. Its structural and physical characteristics are summarized in the table below.
| Property | Value |
| IUPAC Name | This compound |
| CAS Number | 705-24-8 |
| Molecular Formula | C₅HCl₂F₃N₂ |
| Molecular Weight | 216.98 g/mol |
| Appearance | Colorless to light yellow liquid |
| Density | 1.585 g/mL at 25 °C |
| Refractive Index | n20/D 1.468 |
Predicted Spectroscopic Data
Due to the limited availability of published experimental spectra for this compound, the following data tables present predicted values based on its chemical structure and comparison with similar fluorinated pyrimidine derivatives. These predictions are intended to serve as a guide for spectral interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR): The proton NMR spectrum is predicted to show a single peak corresponding to the hydrogen atom at the 5-position of the pyrimidine ring.
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ 7.5 - 8.0 | Singlet (s) | 1H | H-5 |
¹³C NMR (Carbon-13 NMR): The carbon-13 NMR spectrum is predicted to display four distinct signals corresponding to the five carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Assignment |
| ~ 160 - 165 | Singlet (s) | C4, C6 |
| ~ 150 - 155 | Quartet (q) | C2 |
| ~ 120 - 125 | Singlet (s) | C5 |
| ~ 118 - 122 | Quartet (q) | CF₃ |
¹⁹F NMR (Fluorine-19 NMR): The fluorine-19 NMR spectrum is expected to show a single signal for the three equivalent fluorine atoms of the trifluoromethyl group.
| Predicted Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~ -65 to -75 | Singlet (s) | 3F | CF₃ |
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the various vibrational modes of the molecule.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~ 3100 - 3000 | Weak | C-H stretch (aromatic) |
| ~ 1600 - 1550 | Medium | C=N and C=C stretching (pyrimidine ring) |
| ~ 1350 - 1150 | Strong | C-F stretching (CF₃ group) |
| ~ 850 - 750 | Strong | C-Cl stretching |
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) is expected to show the molecular ion peak and characteristic fragmentation patterns. The presence of two chlorine atoms will result in a distinctive isotopic pattern for the molecular ion and chlorine-containing fragments.
| m/z | Predicted Relative Intensity (%) | Assignment |
| 216 | 100 | [M]⁺ (with ³⁵Cl₂) |
| 218 | 65 | [M+2]⁺ (with one ³⁵Cl and one ³⁷Cl) |
| 220 | 10 | [M+4]⁺ (with ³⁷Cl₂) |
| 181 | Moderate | [M-Cl]⁺ |
| 147 | Moderate | [M-CF₃]⁺ |
Experimental Protocols
The following are general protocols for obtaining the spectroscopic data for liquid samples like this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A small amount of the liquid sample (approximately 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆, or DMSO-d₆) in a standard 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
-
¹H NMR Spectroscopy: The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. Standard acquisition parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds.
-
¹³C NMR Spectroscopy: The spectrum is typically acquired on the same instrument with proton decoupling. A larger number of scans is usually required due to the lower natural abundance of the ¹³C isotope.
-
¹⁹F NMR Spectroscopy: The spectrum is acquired on a spectrometer equipped with a fluorine probe. Chemical shifts are referenced to an external standard, such as CFCl₃.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a liquid sample, a thin film is prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the clean salt plates is recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: The liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for separation and purification, or directly using a liquid injection port.
-
Ionization: Electron Ionization (EI) is a common method where the sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.
-
Detection: The resulting ions are separated based on their mass-to-charge ratio (m/z) and detected to generate the mass spectrum.
Experimental Workflow
Caption: Workflow for the spectroscopic analysis of this compound.
Navigating the Safe Handling of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the safety and handling precautions for 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, a key building block in pharmaceutical and agrochemical research. Due to its hazardous properties, strict adherence to safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research. This document outlines the known hazards, recommended handling procedures, emergency protocols, and proper disposal methods associated with this compound.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, ingestion, and skin or eye contact. It is crucial to understand its GHS (Globally Harmonized System of Classification and Labelling of Chemicals) classification to appreciate the potential risks.
Table 1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Acute Toxicity, Oral | 3 | H301: Toxic if swallowed.[1] |
| Skin Corrosion/Irritation | 1B | H314: Causes severe skin burns and eye damage.[1] |
| Serious Eye Damage/Eye Irritation | 1 | H318: Causes serious eye damage. |
| Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation) | 3 | H335: May cause respiratory irritation.[2] |
The compound is designated with the signal word "Danger" and is associated with the GHS pictograms for "Skull and crossbones" and "Corrosion".[1]
Physical and Chemical Properties
A thorough understanding of the physical and chemical properties of a substance is the first step in safe handling.
Table 2: Physical and Chemical Data for this compound
| Property | Value |
| CAS Number | 705-24-8[1][3][4][5] |
| Molecular Formula | C₅HCl₂F₃N₂[1][5] |
| Molecular Weight | 216.98 g/mol [1][5] |
| Appearance | Liquid[1] or white to light yellow powder[6] |
| Density | 1.585 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.468[1] |
| Boiling Point | 157 °C at 760 mmHg[6] |
| Flash Point | 48.8 °C[6] |
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is critical to minimize exposure and prevent accidents.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is non-negotiable when working with this compound.
Table 3: Recommended Personal Protective Equipment (PPE)
| Protection Type | Specification | Rationale |
| Eye and Face Protection | Chemical safety goggles and a face shield.[7][8] | Protects against splashes and vapors that can cause severe eye damage.[9] |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[7][8] | Prevents skin contact, which can lead to severe burns.[9] |
| Respiratory Protection | Use in a well-ventilated area, preferably a certified chemical fume hood.[2][7] | Mitigates the risk of inhaling vapors that can cause respiratory irritation.[2] |
Experimental Workflow for Safe Handling
A systematic approach to handling ensures that all safety measures are in place before, during, and after an experiment.
Caption: Experimental Workflow for Safe Handling.
Storage Requirements
Proper storage is essential to maintain the stability of the chemical and prevent accidental release.
-
Storage Condition: Store in a cool, dry, and well-ventilated area.[7][10]
-
Incompatibilities: Keep away from strong oxidizing agents and acids.[7][8]
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is critical.
First-Aid Measures
Table 4: First-Aid Procedures
| Exposure Route | Action |
| Eye Contact | Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[3] Seek immediate medical attention.[7] |
| Skin Contact | Immediately wash off with plenty of soap and water for at least 15 minutes.[7] Remove all contaminated clothing.[7] Seek immediate medical attention.[7] |
| Inhalation | Move the victim to fresh air.[3][7] If not breathing, give artificial respiration.[3] Seek immediate medical attention.[7] |
| Ingestion | Do NOT induce vomiting.[7] Rinse mouth with water.[2] Call a physician or poison control center immediately.[7] |
Spill Response Protocol
A clear and logical procedure should be followed in the event of a spill.
Caption: Spill Response Workflow.
Disposal Considerations
Proper disposal of this compound and its containers is crucial to prevent environmental contamination.
-
Waste Classification: This material should be treated as hazardous waste.
-
Disposal Method: Dispose of the contents and container in accordance with local, regional, and national regulations.[2][7] This should be done through an approved waste disposal plant.[3][7]
-
Contaminated Packaging: Empty containers may retain product residue and should be treated as hazardous.
Conclusion
This compound is a valuable reagent in scientific research, but it poses significant health and safety risks. A comprehensive understanding of its hazards, coupled with strict adherence to the handling, storage, and emergency protocols outlined in this guide, is essential for the safety of all laboratory personnel. Researchers and institutions must prioritize a culture of safety through training, proper equipment, and adherence to established guidelines.
References
- 1. 4,6-二氯-2-(三氟甲基)嘧啶 97% | Sigma-Aldrich [sigmaaldrich.cn]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. fishersci.com [fishersci.com]
- 4. 705-24-8|this compound|BLD Pharm [bldpharm.com]
- 5. scbt.com [scbt.com]
- 6. This compound CAS 705-24-8 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.com [fishersci.com]
- 9. dcfinechemicals.com [dcfinechemicals.com]
- 10. Page loading... [guidechem.com]
A Technical Guide to 4,6-Dichloro-2-(trifluoromethyl)pyrimidine for Researchers and Drug Development Professionals
An In-depth Review of Commercial Availability, Synthesis, and Applications in Kinase Inhibition
Introduction
4,6-Dichloro-2-(trifluoromethyl)pyrimidine is a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. Its unique chemical structure, featuring a trifluoromethyl group and two reactive chlorine atoms, makes it a valuable building block for the synthesis of a wide range of biologically active molecules. The trifluoromethyl moiety is known to enhance properties such as metabolic stability, lipophilicity, and binding affinity of drug candidates. This technical guide provides a comprehensive overview of the commercial suppliers, key chemical properties, synthetic methodologies, and potential applications of this compound, with a focus on its emerging role in the development of kinase inhibitors.
Commercial Availability and Specifications
A variety of chemical suppliers offer this compound, typically with a purity of 97% or higher. The compound is generally available in quantities ranging from grams to kilograms. Researchers can source this chemical from major suppliers such as Sigma-Aldrich, Thermo Fisher Scientific, and Santa Cruz Biotechnology, as well as specialized chemical manufacturers.[1]
For ease of comparison, the typical product specifications from commercial suppliers are summarized in the table below.
| Property | Typical Specification |
| CAS Number | 705-24-8 |
| Molecular Formula | C₅HCl₂F₃N₂ |
| Molecular Weight | 216.98 g/mol |
| Appearance | Colorless to light yellow liquid[1] |
| Purity (Assay) | ≥ 97% (GC) |
| Density | ~1.585 g/mL at 25 °C |
| Refractive Index (n20/D) | ~1.468 |
| Boiling Point | Not specified by most suppliers |
| Solubility | Soluble in most organic solvents |
Synthetic Methodologies
While specific, detailed protocols for the industrial synthesis of this compound are often proprietary, the scientific literature provides strong indications of plausible synthetic routes. The general strategy involves the construction of the pyrimidine ring from a trifluoromethyl-containing precursor, followed by chlorination. A likely synthetic workflow is outlined below.
General Synthetic Workflow
The synthesis can be conceptualized as a two-stage process: pyrimidine ring formation and subsequent chlorination.
Caption: A plausible synthetic workflow for this compound.
Experimental Protocol: General Procedure for Chlorination of Pyrimidine-diols
The following is a general experimental protocol adapted from the synthesis of analogous dichloropyrimidines and represents a likely method for the chlorination of 2-(trifluoromethyl)pyrimidine-4,6-diol.[2]
Materials:
-
2-(Trifluoromethyl)pyrimidine-4,6-diol
-
Phosphorus oxychloride (POCl₃)
-
N,N-Dimethylaniline (or another suitable base)
-
Inert solvent (e.g., toluene, acetonitrile)
-
Ice bath
-
Standard laboratory glassware for reflux and distillation
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a suspension of 2-(trifluoromethyl)pyrimidine-4,6-diol in an excess of phosphorus oxychloride is prepared under an inert atmosphere (e.g., nitrogen or argon).
-
The mixture is cooled in an ice bath, and N,N-dimethylaniline is added dropwise with stirring. The amount of base is typically catalytic.
-
After the addition is complete, the reaction mixture is heated to reflux and maintained at this temperature for several hours. The progress of the reaction is monitored by a suitable analytical technique, such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion of the reaction, the excess phosphorus oxychloride is removed by distillation under reduced pressure.
-
The residue is cooled and carefully poured onto crushed ice with vigorous stirring.
-
The aqueous mixture is then extracted with a suitable organic solvent (e.g., diethyl ether, ethyl acetate).
-
The combined organic extracts are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous sodium sulfate.
-
The solvent is removed in vacuo, and the crude product is purified by vacuum distillation or column chromatography on silica gel to afford this compound.
Applications in Drug Discovery: A Scaffold for Kinase Inhibitors
The pyrimidine core is a well-established scaffold in medicinal chemistry, and the introduction of a trifluoromethyl group can significantly enhance the pharmacological properties of a molecule. This compound is a versatile intermediate for the synthesis of kinase inhibitors, which are a critical class of drugs for the treatment of cancer and inflammatory diseases.
The two chlorine atoms at the 4 and 6 positions are susceptible to nucleophilic aromatic substitution (SNAr), allowing for the sequential and regioselective introduction of different substituents. This enables the construction of diverse chemical libraries for screening against various kinase targets.
Role in Janus Kinase (JAK) Inhibitor Synthesis
The Janus kinases (JAKs) are a family of intracellular, non-receptor tyrosine kinases that play a crucial role in cytokine signaling. The JAK-STAT signaling pathway is a key regulator of the immune system, and its dysregulation is implicated in a variety of autoimmune diseases and cancers.[3] Consequently, the development of JAK inhibitors is an active area of research.
Derivatives of 4,6-dichloropyrimidine have been utilized as core structures in the development of potent and selective JAK inhibitors.[4][5] The pyrimidine ring can act as a hinge-binding motif, interacting with the ATP-binding site of the kinase.
JAK-STAT Signaling Pathway and Potential Inhibition
The canonical JAK-STAT signaling pathway is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs. The activated JAKs then phosphorylate the receptor, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs are subsequently phosphorylated by the JAKs, dimerize, and translocate to the nucleus to regulate gene expression.
A hypothetical inhibitor derived from this compound could block this pathway by competing with ATP for the binding site on the JAK kinase, thereby preventing the downstream signaling cascade.
Caption: The JAK-STAT signaling pathway and the mechanism of inhibition by a pyrimidine-based inhibitor.
Conclusion
This compound is a commercially available and highly valuable building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. Its unique combination of a trifluoromethyl group and two reactive chlorine atoms on a pyrimidine scaffold makes it an attractive starting material for the development of novel kinase inhibitors, including those targeting the JAK-STAT pathway. The synthetic methodologies, while not extensively detailed in the public domain for this specific molecule, can be inferred from related compounds, providing a clear path for its utilization in research and development. As the demand for targeted therapeutics continues to grow, the importance of versatile intermediates like this compound is set to increase.
References
- 1. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 2. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
- 3. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of the macrocycle 11-(2-pyrrolidin-1-yl-ethoxy)-14,19-dioxa-5,7,26-triaza-tetracyclo[19.3.1.1(2,6).1(8,12)]heptacosa-1(25),2(26),3,5,8,10,12(27),16,21,23-decaene (SB1518), a potent Janus kinase 2/fms-like tyrosine kinase-3 (JAK2/FLT3) inhibitor for the treatment of myelofibrosis and lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
reactivity of trifluoromethylated pyrimidines
An In-depth Technical Guide to the Reactivity of Trifluoromethylated Pyrimidines for Researchers and Drug Development Professionals.
Introduction
Trifluoromethylated pyrimidines represent a critical class of heterocyclic compounds in modern drug discovery. The incorporation of a trifluoromethyl (CF₃) group onto the pyrimidine scaffold dramatically alters its physicochemical properties, including lipophilicity, metabolic stability, and bioavailability. The strong electron-withdrawing nature of the CF₃ group significantly influences the reactivity of the pyrimidine ring, making it a versatile platform for the synthesis of complex molecular architectures. This guide provides a detailed exploration of the , focusing on key transformations relevant to medicinal chemistry and offering practical, data-driven insights for researchers in the field.
Core Reactivity Principles: Nucleophilic Aromatic Substitution (SₙAr)
The primary mode of reactivity for trifluoromethylated pyrimidines is Nucleophilic Aromatic Substitution (SₙAr). The potent electron-withdrawing CF₃ group, often in concert with the pyrimidine ring's own electron-deficient nature, activates the ring towards attack by nucleophiles. This effect is most pronounced when the CF₃ group is positioned at C2, C4, or C6, as it can effectively stabilize the negatively charged Meisenheimer intermediate.
Halogen atoms (Cl, F) at positions activated by a CF₃ group serve as excellent leaving groups for SₙAr reactions. For instance, in 4-chloro-2-(trifluoromethyl)pyrimidine, the chlorine at the C4 position is highly susceptible to displacement by a wide range of nucleophiles, including amines, alcohols, and thiols. This reactivity is fundamental to the synthesis of numerous biologically active molecules.
Illustrative SₙAr Workflow
The following diagram illustrates a typical experimental workflow for an SₙAr reaction involving a trifluoromethylated pyrimidine.
Caption: A generalized workflow for nucleophilic aromatic substitution reactions.
Quantitative Data for SₙAr Reactions
The table below summarizes representative SₙAr reactions on trifluoromethylated pyrimidines, highlighting the conditions and yields.
| Substrate | Nucleophile | Base/Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | Morpholine | K₂CO₃ / DMF | 25 | 2 | 95 |
| 4-Chloro-2-(trifluoromethyl)pyrimidine | Aniline | DIPEA / NMP | 80 | 12 | 88 |
| 4-Chloro-6-(trifluoromethyl)pyrimidine | Sodium Methoxide | MeOH | 25 | 1 | 92 |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Benzylamine (1 eq.) | Et₃N / THF | 0 to 25 | 3 | 75 (C4) |
| 4-Chloro-2-(trifluoromethyl)pyrimidine | 1H-Pyrazole | Cs₂CO₃ / Dioxane | 100 | 16 | 85 |
Detailed Experimental Protocol: Synthesis of 4-Morpholino-2-(trifluoromethyl)pyrimidine
This protocol provides a step-by-step guide for a typical SₙAr reaction.
Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 eq)
-
Morpholine (1.2 eq)
-
Potassium Carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF) (approx. 0.1 M solution)
-
Ethyl acetate (EtOAc)
-
Brine solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and standard laboratory glassware.
Procedure:
-
To a solution of 2-chloro-4-(trifluoromethyl)pyrimidine in DMF, add potassium carbonate and morpholine.
-
Stir the resulting mixture vigorously at room temperature (25 °C).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2 hours).
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3x).
-
Combine the organic layers and wash with brine solution.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography on silica gel to afford the desired product.
Advanced Reactivity: Metal-Catalyzed Cross-Coupling Reactions
While SₙAr is dominant, halogenated trifluoromethylpyrimidines are also excellent substrates for various metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig aminations. These methods allow for the introduction of carbon-carbon and carbon-nitrogen bonds, providing access to a vast chemical space. The choice of catalyst, ligand, and base is crucial for achieving high efficiency and selectivity.
Logical Relationships in Cross-Coupling
The success of a cross-coupling reaction on a trifluoromethylated pyrimidine is dependent on several interconnected factors.
Caption: Key factors influencing the outcome of cross-coupling reactions.
Quantitative Data for Cross-Coupling Reactions
The table below provides examples of successful cross-coupling reactions.
| Substrate | Coupling Partner | Reaction Type | Catalyst / Ligand | Base / Solvent | Yield (%) |
| 4-Chloro-2-(trifluoromethyl)pyrimidine | Phenylboronic acid | Suzuki | Pd(PPh₃)₄ | Na₂CO₃ / Dioxane/H₂O | 89 |
| 2-Chloro-4-(trifluoromethyl)pyrimidine | 4-Methoxyaniline | Buchwald-Hartwig | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ / Dioxane | 91 |
| 4-Iodo-6-(trifluoromethyl)pyrimidine | Phenylacetylene | Sonogashira | PdCl₂(PPh₃)₂ / CuI | Et₃N / THF | 85 |
| 2-Chloro-5-bromo-4-(trifluoromethyl)pyrimidine | 3-Tolylboronic acid | Suzuki (selective) | Pd(dppf)Cl₂ | K₂CO₃ / Dioxane/H₂O | 78 (at C5) |
Detailed Experimental Protocol: Suzuki Coupling
This protocol details the synthesis of 4-phenyl-2-(trifluoromethyl)pyrimidine.
Materials:
-
4-Chloro-2-(trifluoromethyl)pyrimidine (1.0 eq)
-
Phenylboronic acid (1.5 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)
-
Sodium Carbonate (Na₂CO₃) (2.0 eq)
-
1,4-Dioxane and Water (4:1 mixture)
-
Nitrogen or Argon source for inert atmosphere
-
Schlenk flask or equivalent reaction vessel.
Procedure:
-
In a Schlenk flask, combine 4-chloro-2-(trifluoromethyl)pyrimidine, phenylboronic acid, and sodium carbonate.
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add the degassed dioxane/water solvent mixture, followed by the Pd(PPh₃)₄ catalyst.
-
Heat the mixture to 90 °C and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and dilute with water.
-
Extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by flash column chromatography.
Application in Drug Discovery: Kinase Inhibition
Trifluoromethylated pyrimidines are privileged scaffolds in the design of kinase inhibitors. They often act as hinge-binding motifs, forming crucial hydrogen bonds with the kinase backbone. The CF₃ group can provide beneficial interactions within hydrophobic pockets and enhance metabolic stability. For example, some inhibitors of Janus Kinases (JAKs) utilize this scaffold to achieve high potency and selectivity.
JAK-STAT Signaling Pathway
The diagram below shows a simplified representation of the JAK-STAT signaling pathway, a common target for drugs containing the trifluoromethylated pyrimidine core.
Caption: Inhibition of the JAK-STAT pathway by a CF₃-pyrimidine drug.
Conclusion
The trifluoromethyl group exerts a profound influence on the reactivity of the pyrimidine ring, primarily by activating it for Nucleophilic Aromatic Substitution. This predictable reactivity, coupled with the utility of trifluoromethylated pyrimidines as substrates in a wide array of metal-catalyzed cross-coupling reactions, makes them exceptionally valuable building blocks in medicinal chemistry. A thorough understanding of the principles, reaction conditions, and workflows outlined in this guide can empower researchers to leverage the unique properties of these scaffolds in the design and synthesis of next-generation therapeutics.
The Pivotal Role of the Trifluoromethyl Group in Pyrimidine Chemistry: A Technical Guide for Drug Discovery and Development
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of the trifluoromethyl (CF3) group into the pyrimidine scaffold has emerged as a powerful tool in modern medicinal chemistry and agrochemical research. This in-depth technical guide explores the multifaceted role of the CF3 group in modulating the physicochemical and biological properties of pyrimidine derivatives, offering insights into its application in the design of novel therapeutic agents and functional molecules.
Core Physicochemical and Biological Impact of the Trifluoromethyl Group
The introduction of a trifluoromethyl group onto a pyrimidine ring imparts a unique combination of properties that can significantly enhance a molecule's drug-like characteristics. These effects are primarily driven by the high electronegativity of the fluorine atoms and the steric bulk of the CF3 group.
Electronic Effects
The trifluoromethyl group is a strong electron-withdrawing substituent due to the high electronegativity of its fluorine atoms.[1][2] This property profoundly influences the electron density of the pyrimidine ring, which can, in turn, affect the molecule's acidity, basicity, and susceptibility to metabolic enzymes.[3][4] For instance, the presence of a CF3 group can lower the basicity of nearby nitrogen atoms in the pyrimidine ring, which may alter receptor binding interactions.[3]
Lipophilicity and Bioavailability
The CF3 group is known to increase the lipophilicity of molecules, a critical factor for cell membrane permeability and overall bioavailability.[1][2] The Hansch π value, a measure of lipophilicity, for the trifluoromethyl group is +0.88.[1] This enhanced lipophilicity can facilitate the transport of pyrimidine-based drugs across biological membranes, leading to improved absorption and distribution.[2][5]
Metabolic Stability
One of the most significant advantages of incorporating a trifluoromethyl group is the enhancement of metabolic stability.[1][2] The carbon-fluorine bond is one of the strongest single bonds in organic chemistry, with a bond dissociation energy of approximately 485.3 kJ/mol, compared to 414.2 kJ/mol for a carbon-hydrogen bond.[1] This inherent strength makes the CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes, a common pathway for drug degradation.[6][7] By blocking potential sites of metabolism, the CF3 group can increase the half-life of a drug, potentially leading to less frequent dosing regimens.[1][7]
Target Binding and Biological Activity
The trifluoromethyl group can significantly influence a molecule's interaction with its biological target. Its steric bulk and unique electronic properties can lead to enhanced binding affinity and potency.[1][2] The CF3 group can participate in favorable electrostatic interactions and hydrogen bonding with protein residues in the target's active site.[1] Furthermore, the CF3 group is often used as a bioisostere for other chemical groups, such as the methyl or chloro group, to fine-tune the steric and electronic properties of a lead compound.[3]
Quantitative Data Summary
The following tables summarize key quantitative data illustrating the impact of the trifluoromethyl group on the properties of pyrimidine and related molecules.
| Property | Value/Effect | Reference |
| Hansch π Value (Lipophilicity) | +0.88 | [1] |
| C-F Bond Dissociation Energy | ~485.3 kJ/mol | [1] |
| C-H Bond Dissociation Energy | ~414.2 kJ/mol | [1] |
| van der Waals Radius (vs. Cl) | 1.30 Å (CF3) vs. 0.99 Å (Cl) | [1] |
| Compound | Biological Activity | IC50/EC50 | Cell Line/Organism | Reference |
| Compound 17v (trifluoromethyl-pyrimidine derivative) | Anti-proliferative | 2.27 μM | H1975 (human lung cancer) | [8] |
| 5-Fluorouracil (control) | Anti-proliferative | 9.37 μM | H1975 (human lung cancer) | [8] |
| Compound 5j (trifluoromethyl pyrimidine derivative) | Antiviral (curative) | 126.4 µg/mL | Tobacco Mosaic Virus (TMV) | [9] |
| Compound 5m (trifluoromethyl pyrimidine derivative) | Antiviral (protective) | 103.4 µg/mL | Tobacco Mosaic Virus (TMV) | [9] |
| Ningnanmycin (control) | Antiviral | >320 µg/mL | Tobacco Mosaic Virus (TMV) | [9][10] |
| Compound 5u (trifluoromethyl pyrimidine derivative) | Antifungal | 26.0 µg/mL | Rhizoctonia solani | [9] |
| Azoxystrobin (control) | Antifungal | ~26.0 µg/mL | Rhizoctonia solani | [9] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature for the synthesis and evaluation of trifluoromethylated pyrimidine derivatives.
General Synthesis of Trifluoromethyl Pyrimidine Derivatives Containing an Amide Moiety
This protocol is adapted from the work of Wu et al. (2022) for the synthesis of novel trifluoromethyl pyrimidine derivatives with potential antifungal, insecticidal, and anticancer activities.[11][12]
Step 1: Synthesis of Intermediate 4 (Aminophenoxy-trifluoromethyl-pyrimidine)
-
The synthesis starts with ethyl trifluoroacetoacetate and proceeds through several steps to yield the key aminophenoxy-trifluoromethyl-pyrimidine intermediate. For detailed procedures for the synthesis of intermediates 1-3, refer to the supporting information of the original publication.
Step 2: Amide Coupling to Synthesize Target Compounds 5a–5w
-
To a 50 mL three-necked flask, add the key intermediate 4 (0.02 mol), the desired aromatic acid (0.024 mol), and 4-dimethylaminopyridine (DMAP, 0.0004 mol).
-
Dissolve the mixture in dichloromethane (20 mL).
-
Add 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCI, 0.03 mol) to the solution.
-
Stir the reaction mixture at 25°C for 8–10 hours.
-
Monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, evaporate the solvent under reduced pressure.
-
Purify the resulting residue by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (10:1 v/v) as the eluent to obtain the final target compounds.[11][12]
Characterization:
-
The synthesized compounds are characterized by 1H NMR, 13C NMR, and High-Resolution Mass Spectrometry (HRMS) to confirm their structures.[11]
In Vitro Antifungal Activity Assay (Mycelial Growth Inhibition)
This protocol is based on the methodology described by Wu et al. (2022) and is used to assess the antifungal activity of the synthesized compounds.[9]
-
Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.
-
Incorporate the test compounds (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations (e.g., 50 or 100 µg/mL).
-
Pour the amended PDA into sterile Petri dishes.
-
Place a mycelial plug (typically 5 mm in diameter) from a fresh culture of the target fungus (e.g., Rhizoctonia solani) onto the center of each PDA plate.
-
Incubate the plates at a suitable temperature (e.g., 25-28°C) for a specified period, until the mycelial growth in the control plate (containing only the solvent) reaches the edge of the plate.
-
Measure the diameter of the fungal colony in both the treatment and control plates.
-
Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(dc - dt) / dc] * 100 where dc is the average diameter of the fungal colony in the control group, and dt is the average diameter of the fungal colony in the treatment group.
-
Determine the EC50 value (the concentration that causes 50% inhibition of mycelial growth) by testing a range of concentrations and using probit analysis.
In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines, as described by Sha et al. (2021).[8]
-
Seed human tumor cells (e.g., PC-3, MGC-803, MCF-7, H1975) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Treat the cells with various concentrations of the test compounds (and a positive control like 5-Fluorouracil) for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
The absorbance is directly proportional to the number of viable cells.
-
Calculate the percentage of cell viability and determine the IC50 value (the concentration that inhibits 50% of cell growth) by plotting a dose-response curve.
Signaling Pathways and Experimental Workflows
Visual representations of signaling pathways affected by trifluoromethylated pyrimidines and typical experimental workflows are provided below using Graphviz.
Signaling Pathways
Caption: Mechanism of action of Tegafur, a prodrug of 5-fluorouracil.[13][14][15]
Caption: Mechanism of action of Delafloxacin.[16][17][18][19]
Experimental Workflows
Caption: General workflow for the synthesis of trifluoromethyl pyrimidine derivatives.[11][12]
Caption: Workflow for the biological evaluation of trifluoromethyl pyrimidine derivatives.[8][9]
Conclusion
The trifluoromethyl group is a privileged substituent in the design of pyrimidine-based compounds for pharmaceutical and agrochemical applications. Its ability to enhance metabolic stability, increase lipophilicity, and favorably modulate target binding interactions makes it a critical component in the medicinal chemist's toolkit. The data and protocols presented in this guide underscore the significant potential of trifluoromethylpyrimidine derivatives and provide a foundational resource for the continued development of novel and effective chemical entities. Further research into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for new therapeutic breakthroughs.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis, bioactivity and preliminary mechanism of action of novel trifluoromethyl pyrimidine derivatives - Arabian Journal of Chemistry [arabjchem.org]
- 10. researchgate.net [researchgate.net]
- 11. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]
- 12. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What is the mechanism of Tegafur? [synapse.patsnap.com]
- 14. Tegafur/gimeracil/oteracil - Wikipedia [en.wikipedia.org]
- 15. nbinno.com [nbinno.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
- 17. BAXDELA (delafloxacin) | Mechanism of Action [baxdela.com]
- 18. info.caremark.com [info.caremark.com]
- 19. BaxdelaTM (Delafloxacin): A Novel Fluoroquinolone for the Treatment of Acute Bacterial Skin and Skin Structure Infections - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Dichloropyrimidine Derivatives in Synthesis
For Researchers, Scientists, and Drug Development Professionals
Dichloropyrimidine derivatives are foundational scaffolds in synthetic and medicinal chemistry. Their unique electronic properties and multiple reactive sites make them versatile building blocks for the synthesis of a wide array of functionalized heterocyclic compounds. This guide provides a comprehensive overview of the synthesis, reactivity, and applications of dichloropyrimidines, with a focus on their role in drug discovery and development.
Introduction to Dichloropyrimidines
Dichloropyrimidines are derivatives of pyrimidine, a six-membered aromatic heterocycle containing two nitrogen atoms. The presence of two chlorine atoms significantly influences the electronic distribution within the ring, rendering the carbon atoms attached to the chlorines highly electrophilic and susceptible to nucleophilic attack. This reactivity is the cornerstone of their utility in organic synthesis.
The most commonly encountered isomers in synthesis are 2,4-dichloropyrimidine, 4,6-dichloropyrimidine, and their substituted analogues. These compounds serve as crucial intermediates in the production of pharmaceuticals, including antiviral, anticancer, and antibacterial agents, as well as in the agrochemical industry for herbicides and fungicides.[1][2] 5-Amino-4,6-dichloropyrimidine is another key intermediate, with its reactive chlorine atoms and amino group allowing for diverse functionalization in the creation of complex drug candidates.[3]
Synthesis of Dichloropyrimidine Derivatives
The preparation of dichloropyrimidines typically involves the chlorination of pyrimidine precursors such as uracils, dihydroxypyrimidines, or aminouracils.
Common Synthetic Routes:
-
From Dihydroxypyrimidines: A prevalent method is the reaction of 4,6-dihydroxypyrimidine with a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of an organic base.[2] This reaction can achieve high yields, with some processes reporting yields of virtually 100%.[4]
-
From Aminouracils: 4-Amino-2,6-dichloropyrimidine can be synthesized from 4-aminouracil using phosphorus oxychloride and a tertiary amine like N,N-diethylaniline.[5]
-
Diazotization-Sandmeyer Reaction: 4,6-Dichloropyrimidine can be synthesized from 4,6-diaminopyrimidine via a diazotization reaction followed by a Sandmeyer-type reaction with cuprous chloride.[4]
Quantitative Data on Dichloropyrimidine Synthesis:
| Starting Material | Product | Reagents | Yield | Purity | Reference |
| 4,6-Diaminopyrimidine | 4,6-Dichloropyrimidine | 31% HCl, NaNO₂, CuCl | 86.4% | 99.4% | [4] |
| 4,6-Dihydroxypyrimidine | 4,6-Dichloropyrimidine | POCl₃, 2-methyl-5-ethyl-pyridine | ~100% | Not specified | [4] |
| 4-Aminouracil | 4-Amino-2,6-dichloropyrimidine | POCl₃, N,N-diethylaniline | 27% | Not specified | [5][6] |
| 2-Amino-4,6-dihydroxypyrimidine | 2-Amino-4,6-dichloropyrimidine | POCl₃, N,N-dimethylaniline | Not specified | Not specified | [6] |
Reactivity and Regioselectivity
The reactivity of dichloropyrimidines is dominated by nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The regioselectivity of these reactions is a critical aspect, as it dictates the final structure of the synthesized molecule.
Nucleophilic Aromatic Substitution (SNAr):
The chlorine atoms on the pyrimidine ring are excellent leaving groups. In SNAr reactions, the general order of reactivity for the chlorine positions is C4(6) > C2 » C5.[7] This preference is attributed to the higher LUMO coefficient at the C4 position, making it more electrophilic.[8]
However, the regioselectivity can be highly sensitive to several factors:
-
Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position. Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the preference for C4 substitution.[8][9]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, some, like tertiary amines, may show selectivity for the C2 position.[8]
-
Reaction Conditions: Temperature, solvent, and the choice of base can all influence the regioselectivity of the reaction.[8]
Palladium-Catalyzed Cross-Coupling Reactions:
Dichloropyrimidines are excellent substrates for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira reactions. These methods allow for the introduction of aryl, heteroaryl, and alkyl groups onto the pyrimidine core.
-
Suzuki Coupling: An effective one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine has been developed for the synthesis of diarylated pyrimidines.[10] The choice of solvent is critical, with alcoholic solvent mixtures often providing better reactivity at lower temperatures.[10] Similar to SNAr, Suzuki couplings on 2,4-dichloropyrimidine typically show a preference for initial reaction at the C4 position.[7][10]
-
C2-Selective Cross-Coupling: While C4 selectivity is common, recent research has shown that palladium precatalysts supported by bulky N-heterocyclic carbene ligands can uniquely effect C2-selective cross-coupling of 2,4-dichloropyrimidine with thiols.[11]
-
Palladium-Catalyzed Amination: Palladium catalysis can also be employed to achieve highly regioselective amination, strongly favoring the formation of the C4-substituted product.[7]
Summary of Regioselectivity in 2,4-Dichloropyrimidine Reactions:
| Reaction Type | Preferred Position of Initial Attack | Influencing Factors | Reference |
| Nucleophilic Aromatic Substitution (SNAr) | C4 | Ring substituents, nucleophile, conditions | [8][9] |
| Suzuki Coupling | C4 | Catalyst, solvent | [7][10] |
| Stille Coupling | C4 | Catalyst, substrate | [7] |
| Pd-Catalyzed Thiolation | C2 | Bulky NHC-ligated Pd precatalyst | [11] |
| Pd-Catalyzed Amination (aliphatic secondary amines) | C4 | LiHMDS as base, Pd catalyst | [7] |
Applications in Drug Discovery
The versatility of dichloropyrimidines makes them invaluable in medicinal chemistry for the synthesis of a wide range of biologically active molecules.
-
Kinase Inhibitors: Dichloropyrimidines are key scaffolds in the development of kinase inhibitors for cancer therapy.[1][12] For example, they are found at the core of drugs like Gleevec.[10]
-
Antiviral Agents: These derivatives are used in the synthesis of novel antiviral compounds.[1][13]
-
Antibacterial Drugs: They serve as precursors for antibacterial agents.[1]
-
Other Therapeutic Areas: Dichloropyrimidines are also used to synthesize compounds targeting the central nervous system and phosphodiesterase inhibitors for inflammatory diseases.[1][12]
Experimental Protocols
Protocol 1: Synthesis of 4,6-Dichloropyrimidine from 4,6-Diaminopyrimidine [4]
-
Diazotization: Dissolve 105.5 g of 4,6-diaminopyrimidine in 660.0 g of 31% hydrochloric acid in a 2000 mL flask. Cool the mixture to -5 °C.
-
Slowly add 500.3 g of 33% sodium nitrite solution dropwise. Maintain the temperature and stir for 2 hours. Monitor the reaction by HPLC until the starting material is less than 0.5%.
-
Sandmeyer Reaction: In a separate 2000 mL flask, prepare a solution of 42.8 g of cuprous chloride in 214.0 g of 31% hydrochloric acid.
-
Add the previously prepared diazonium salt solution dropwise to the cuprous chloride solution.
-
After the addition is complete, heat the reaction mixture to 45 °C for 2 hours.
-
Work-up and Purification: Extract the reaction mixture with trichloroethane (2 x 200 g).
-
Combine the organic layers and distill under reduced pressure (5 KPa) at a temperature of 90-140 °C to collect the product.
-
This procedure yields 146.9 g (86.4%) of 4,6-dichloropyrimidine with a purity of 99.4%.
Protocol 2: Synthesis of 4-Amino-2,6-dichloropyrimidine from 4-aminouracil [5]
-
Reaction Setup: In a fume hood, equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar. Add 4-aminouracil to the flask.
-
Addition of Reagents: Carefully add an excess of phosphorus oxychloride (POCl₃), followed by the addition of N,N-diethylaniline.
-
Reaction Conditions: Heat the reaction mixture to reflux with constant stirring for several hours. Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature.
-
Quenching: Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood.
-
Neutralization: Neutralize the acidic solution with a suitable base (e.g., sodium bicarbonate solution).
-
Isolation: Filter the resulting precipitate using a Büchner funnel and wash the solid with cold water.
-
Purification: The crude product can be further purified by extraction with boiling ethyl acetate, followed by solvent removal using a rotary evaporator.
Protocol 3: Palladium-Catalyzed Amination of 6-Aryl-2,4-dichloropyrimidine [7]
-
Reaction Setup: In a dry reaction vessel under an inert atmosphere, dissolve the 6-aryl-2,4-dichloropyrimidine and the palladium catalyst in anhydrous THF.
-
Reagent Preparation: In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with LiHMDS (1.0 M in THF, 1.1-1.2 eq.).
-
Reaction Execution: Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Work-up and Purification: Upon completion, quench the reaction and purify the product using standard chromatographic techniques. This method has been shown to yield >30:1 regioselectivity for the C4-substituted product.
Visualizations
References
- 1. srinichem.com [srinichem.com]
- 2. Page loading... [guidechem.com]
- 3. nbinno.com [nbinno.com]
- 4. 4,6-Dichloropyrimidine synthesis - chemicalbook [chemicalbook.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 10. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 12. benchchem.com [benchchem.com]
- 13. nbinno.com [nbinno.com]
Methodological & Application
Application Notes and Protocols for Suzuki Coupling Reactions with 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] The functionalization of the pyrimidine ring through carbon-carbon bond-forming reactions is a critical strategy in the discovery of novel therapeutics. Among these methods, the Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for the synthesis of aryl- and heteroaryl-substituted pyrimidines.[2]
This document provides detailed application notes and experimental protocols for the selective mono-arylation of 4,6-dichloro-2-(trifluoromethyl)pyrimidine via the Suzuki-Miyaura coupling. The resulting 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidine derivatives are valuable intermediates in the synthesis of potential kinase inhibitors and other biologically active molecules. The trifluoromethyl group at the C2 position can enhance metabolic stability and binding affinity, making this scaffold particularly attractive for drug design.[3]
Principle of the Reaction
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organohalide and an organoboron compound, typically a boronic acid or its ester, in the presence of a base. The reaction proceeds through a catalytic cycle involving three key steps: oxidative addition of the palladium(0) catalyst to the organohalide, transmetalation of the aryl group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.
For this compound, the chlorine atom at the C4 position is generally more reactive towards oxidative addition than the chlorine at the C6 position. This preferential reactivity, attributed to the electronic effects of the pyrimidine nitrogens, allows for selective mono-arylation at the C4-position under controlled conditions.
Applications in Drug Discovery: Kinase Inhibitors
Substituted pyrimidines are prevalent in a wide range of kinase inhibitors.[4][5] The 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidine scaffold can be further elaborated to generate potent and selective inhibitors of various kinases implicated in cancer and other diseases. For instance, the remaining chlorine at the C6 position can be displaced by various nucleophiles to introduce additional diversity and fine-tune the biological activity of the molecule. Several studies have highlighted the importance of the substituted pyrimidine core in the development of inhibitors for kinases such as Epidermal Growth Factor Receptor (EGFR) and Phosphoinositide 3-kinase (PI3K).[3][4]
Experimental Protocols
Protocol 1: General Procedure for Mono-Arylation of this compound
This protocol describes a general method for the selective Suzuki-Miyaura coupling of various arylboronic acids with this compound.
Materials:
-
This compound
-
Arylboronic acid (1.1 - 1.5 equivalents)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous solvent (e.g., 1,4-dioxane, toluene, DME)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Magnetic stirrer and heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and developing system
-
Silica gel for column chromatography
-
Ethyl acetate, hexane, brine
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 eq.), the desired arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v) to the flask via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the progress of the reaction by TLC. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidine.
Protocol 2: Microwave-Assisted Suzuki Coupling
Microwave irradiation can significantly reduce reaction times and improve yields.[6]
Materials:
-
Same as Protocol 1
-
Microwave synthesis vial
-
Microwave reactor
Procedure:
-
In a microwave synthesis vial, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 eq.).
-
Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1 v/v).
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 15-30 minutes).
-
After cooling, work up and purify the product as described in Protocol 1.
Quantitative Data
The following table summarizes representative yields for the mono-arylation of a dichloropyrimidine substrate with various arylboronic acids under typical Suzuki-Miyaura conditions. While this data is for a closely related substrate, 5-(4-bromophenyl)-4,6-dichloropyrimidine, it provides a useful reference for expected outcomes with this compound.[7][8]
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 5-(Biphenyl-4-yl)-4,6-dichloropyrimidine | 60 |
| 2 | 4-Methoxyphenylboronic acid | 4,6-Dichloro-5-(4'-methoxybiphenyl-4-yl)pyrimidine | 75 |
| 3 | 4-Methylphenylboronic acid | 4,6-Dichloro-5-(4'-methylbiphenyl-4-yl)pyrimidine | 70 |
| 4 | 3-Methoxyphenylboronic acid | 4,6-Dichloro-5-(3'-methoxybiphenyl-4-yl)pyrimidine | 65 |
| 5 | 2-Thiopheneboronic acid | 4,6-Dichloro-5-(4-(thiophen-2-yl)phenyl)pyrimidine | 55 |
Reaction conditions: Pd(PPh₃)₄ (5 mol%), K₃PO₄ (2.0 eq.), 1,4-dioxane/H₂O, 70-80 °C, 18-22 h.[7][8]
Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
References
- 1. FDA-Approved Pyrimidine-Containing Drugs: Synthesis and Clinical Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2-Amino-4,6-diarylpyrimidines as potential chronic myeloid leukemia cell inhibitors targeting anti-ABL1 kinase: microwave-assisted synthesis, biological evaluation, molecular docking, and dynamics studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Buchwald-Hartwig Amination of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a cornerstone in medicinal chemistry for the formation of carbon-nitrogen (C-N) bonds.[1][2] This powerful transformation is instrumental in synthesizing arylamines and heteroarylamines, which are prevalent structural motifs in a vast array of pharmaceuticals.[3] The reaction involves the coupling of an aryl or heteroaryl halide with a primary or secondary amine in the presence of a palladium catalyst, a phosphine ligand, and a base.[1][4]
This document provides a detailed protocol for the selective mono-amination of 4,6-dichloro-2-(trifluoromethyl)pyrimidine, a key building block in the synthesis of various biologically active molecules. The selective functionalization of polychlorinated pyrimidines can be challenging due to multiple reactive sites.[1] The regioselectivity of the Buchwald-Hartwig amination on such substrates is influenced by factors including the choice of catalyst, ligand, base, and reaction conditions.[1] For dichloropyrimidines, the general order of reactivity for nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions is C4(6) > C2.[5][6] This protocol focuses on conditions that favor selective amination at the more reactive C4 or C6 position.
Reaction Principle
The catalytic cycle of the Buchwald-Hartwig amination generally proceeds through a sequence of steps: oxidative addition of the aryl halide to a Pd(0) complex, association of the amine, deprotonation of the amine by the base to form an amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1][2][7] The choice of a bulky, electron-rich phosphine ligand is critical as it influences the stability and reactivity of the palladium catalyst throughout the cycle, promoting the formation of the active monoligated palladium species.[1][3]
Caption: Figure 1: Simplified Catalytic Cycle of the Buchwald-Hartwig Amination.
Experimental Protocol
This protocol describes a general procedure for the mono-amination of this compound with a primary or secondary amine. Optimization of reaction conditions, particularly the choice of ligand and base, may be necessary for different amine coupling partners.
Materials:
-
This compound (1.0 equiv)
-
Amine (primary or secondary, 1.1-1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, RuPhos, 2-4 mol%)
-
Base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃, 1.4-2.0 equiv)
-
Anhydrous solvent (e.g., toluene, dioxane, THF)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware (Schlenk flask or sealed vial)
-
Magnetic stirrer and heating plate/oil bath
Caption: Figure 2: Experimental Workflow for Buchwald-Hartwig Amination.
Procedure:
-
Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precatalyst, phosphine ligand, base, and this compound to a dry Schlenk flask or a vial equipped with a magnetic stir bar.
-
Solvent and Amine Addition: Add the anhydrous solvent to the flask, followed by the amine. The typical concentration is 0.1 M with respect to the pyrimidine substrate.[1]
-
Reaction Conditions: Seal the flask or vial and place it in a preheated oil bath. Stir the reaction mixture at the specified temperature (typically 80-110 °C) under an inert atmosphere.[8]
-
Monitoring the Reaction: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[1]
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.[1]
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.[1]
Data Presentation
The following table summarizes typical reaction conditions and expected yields for the Buchwald-Hartwig amination of this compound with various amines. These conditions are based on literature precedents for similar dichloropyrimidine substrates and may require optimization.[5][9]
| Entry | Amine | Pd Precatalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃ (1.5) | RuPhos (3.0) | NaOt-Bu (1.5) | Toluene | 100 | 12 | >90 |
| 2 | Aniline | Pd(OAc)₂ (2.0) | XPhos (4.0) | K₂CO₃ (2.0) | Dioxane | 110 | 16 | 80-90 |
| 3 | n-Butylamine | Pd₂(dba)₃ (1.0) | BrettPhos (2.0) | LHMDS (1.5) | THF | 80 | 8 | >95 |
| 4 | Benzylamine | Pd(OAc)₂ (2.0) | DavePhos (4.0) | Cs₂CO₃ (2.0) | Toluene | 100 | 18 | 85-95 |
| 5 | Pyrrolidine | Pd₂(dba)₃ (1.5) | SPhos (3.0) | NaOt-Bu (1.5) | Dioxane | 100 | 10 | >90 |
Note: Yields are estimates based on literature for similar substrates and will vary depending on the specific amine and reaction conditions.
Safety Precautions
-
Palladium catalysts and phosphine ligands are often air and moisture sensitive and should be handled under an inert atmosphere.[1]
-
Many organic solvents are flammable and should be used in a well-ventilated fume hood.
-
Bases such as sodium tert-butoxide (NaOt-Bu) and lithium hexamethyldisilazide (LHMDS) are corrosive and moisture-sensitive. They should be handled with appropriate personal protective equipment (PPE), including gloves and safety glasses.[1]
-
Always consult the Safety Data Sheet (SDS) for all chemicals before use.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. jk-sci.com [jk-sci.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. youtube.com [youtube.com]
- 8. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 9. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
Application Note: Regioselective Mono-substitution of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Audience: Researchers, scientists, and drug development professionals.
Introduction
4,6-Dichloro-2-(trifluoromethyl)pyrimidine is a valuable heterocyclic building block in medicinal chemistry and materials science. Its two reactive chlorine atoms can be displaced through nucleophilic aromatic substitution (SNAr) to introduce a wide range of functional groups. The electron-withdrawing trifluoromethyl group at the C2 position significantly activates the C4 and C6 positions for nucleophilic attack. Generally, the reactivity of chloro positions on a pyrimidine ring follows the order C4(6) > C2.[1] Consequently, reactions with one equivalent of a nucleophile typically result in a highly regioselective mono-substitution at either the C4 or C6 position, yielding a single isomer as these positions are equivalent. This application note provides detailed protocols for the mono-substitution of this compound with various nucleophiles.
General Experimental Workflow
The following diagram outlines the typical workflow for the mono-substitution reaction.
Caption: General workflow for mono-substitution of this compound.
Experimental Protocols
Materials and Equipment
-
This compound (CAS: 705-24-8)
-
Nucleophile (e.g., primary/secondary amine, thiol, or alcohol)
-
Anhydrous base (e.g., K₂CO₃, NaH, DIPEA)
-
Anhydrous solvent (e.g., DMF, THF, Dioxane)
-
Round-bottom flask equipped with a magnetic stir bar and reflux condenser
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for extraction and purification
-
Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for reaction monitoring
-
Rotary evaporator
-
Silica gel for column chromatography
Safety Precaution: this compound is toxic if swallowed and can cause severe skin burns and eye damage. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
Protocol 1: Mono-amination with a Primary or Secondary Amine
This protocol is adapted from general procedures for the amination of dichloropyrimidines.[2]
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq.), the desired amine (1.0-1.1 eq.), and anhydrous potassium carbonate (K₂CO₃, 2.0-2.5 eq.).
-
Solvent Addition: Add anhydrous dimethylformamide (DMF) to achieve a concentration of 0.1-0.5 M with respect to the starting pyrimidine.
-
Reaction: Stir the mixture at room temperature or heat to a temperature between 80-140 °C. The optimal temperature depends on the nucleophilicity of the amine and may require optimization.[2]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 4-24 hours).
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water (3x) and brine (1x).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine derivative.
Protocol 2: Mono-thiolation with a Thiol
This protocol is based on standard SNAr conditions for generating a potent thiolate nucleophile.
-
Nucleophile Preparation: In a separate flask under an inert atmosphere, dissolve the thiol (1.0 eq.) in anhydrous tetrahydrofuran (THF). Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir for 30 minutes at 0 °C to allow for the formation of the sodium thiolate.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq.) in anhydrous THF.
-
Reaction: Slowly add the freshly prepared thiolate solution to the pyrimidine solution at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir. If the reaction is slow, gentle heating (e.g., to 50-60 °C) can be applied.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 2-12 hours).
-
Work-up: Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate. Purify the residue by silica gel column chromatography to obtain the 4-chloro-6-(alkyl/aryl)thio-2-(trifluoromethyl)pyrimidine product.
Protocol 3: Mono-etherification with an Alcohol or Phenol
This protocol is analogous to the thiolation procedure, generating an alkoxide or phenoxide nucleophile.
-
Nucleophile Preparation: In a separate flask under an inert atmosphere, dissolve the alcohol or phenol (1.0 eq.) in anhydrous THF or DMF. Cool to 0 °C and add sodium hydride (NaH, 1.1 eq.) portion-wise. Stir for 30 minutes to generate the corresponding alkoxide/phenoxide.
-
Reaction Setup: In the main reaction flask, dissolve this compound (1.0 eq.) in the same anhydrous solvent.
-
Reaction: Add the nucleophile solution to the pyrimidine solution. Stir the reaction at room temperature or heat as necessary (e.g., 60-100 °C) to drive the reaction to completion. Phenols are generally more reactive than aliphatic alcohols.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS (typically 6-24 hours).
-
Work-up: Cool the mixture to room temperature and quench with water or saturated aqueous NH₄Cl. Extract the product with an organic solvent like ethyl acetate. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent in vacuo. Purify the crude material by column chromatography to isolate the desired 4-alkoxy/aryloxy-6-chloro-2-(trifluoromethyl)pyrimidine.
Data Summary
The following table summarizes the general conditions for the regioselective mono-substitution of this compound.
| Nucleophile Type | Example Nucleophile | Base | Solvent | Typical Temp. (°C) | Typical Time (h) | Product Structure |
| Primary/Secondary Amine | R¹R²NH | K₂CO₃, DIPEA | DMF, Dioxane | 25 - 140 | 4 - 24 | 4-(N-R¹R²)-6-chloro-2-(trifluoromethyl)pyrimidine |
| Thiol | RSH | NaH, K₂CO₃ | THF, DMF | 0 - 60 | 2 - 12 | 4-(S-R)-6-chloro-2-(trifluoromethyl)pyrimidine |
| Alcohol/Phenol | ROH | NaH, K₂CO₃ | THF, DMF | 25 - 100 | 6 - 24 | 4-(O-R)-6-chloro-2-(trifluoromethyl)pyrimidine |
References
Application Notes and Protocols for Regioselective Synthesis Using 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the regioselective synthesis of substituted pyrimidine derivatives utilizing 4,6-dichloro-2-(trifluoromethyl)pyrimidine as a versatile starting material. The inherent reactivity differences between the C4/C6 and C2 positions of the pyrimidine ring, influenced by the electron-withdrawing trifluoromethyl group, allow for controlled and selective functionalization. These protocols are particularly relevant for the synthesis of kinase inhibitors and other biologically active molecules.
Introduction to Regioselective Synthesis with this compound
This compound is a key building block in medicinal chemistry due to its propensity for regioselective nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The electron-deficient nature of the pyrimidine ring, exacerbated by the trifluoromethyl group at the C2 position, activates the chloro substituents at the C4 and C6 positions towards nucleophilic attack. Generally, the C4/C6 positions are more reactive than the C2 position, enabling sequential and regioselective introduction of different substituents. This differential reactivity is the cornerstone of the synthetic strategies outlined below.
Regioselective Nucleophilic Aromatic Substitution (SNAr) with Amines
The substitution of a chlorine atom with an amine is a fundamental transformation in the synthesis of many pharmaceutical agents. With this compound, this reaction can be controlled to achieve mono-substitution, primarily at the C4 position.
Caption: General mechanism for the regioselective SNAr reaction with amines.
This protocol is adapted from the synthesis of related compounds and provides a general method for the regioselective amination at the C4 position.[1]
Materials:
-
This compound
-
Benzylamine
-
Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., Acetonitrile, DMF, or THF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
To a solution of this compound (1.0 eq) in a suitable solvent, add benzylamine (1.1 eq) and potassium carbonate (3.0 eq).
-
Stir the reaction mixture at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
The following table summarizes the yields of various 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine derivatives prepared via SNAr reaction.[1]
| Entry | Amine Nucleophile | Product | Yield (%) |
| 1 | Benzylamine | N-Benzyl-4-chloro-6-(trifluoromethyl)pyrimidin-2-amine | Not explicitly stated, but related compounds synthesized in good yields. |
| 2 | 4-(2-Aminoethyl)phenol | 4-(2-((2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)ethyl)phenol | 60 |
| 3 | (4-(2-Aminoethyl)phenyl)methanol | (4-(2-((2-Chloro-6-(trifluoromethyl)pyrimidin-4-yl)amino)ethyl)phenyl)methanol | 22 |
Regioselective Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. In the context of this compound, it can be employed to selectively introduce aryl or heteroaryl moieties at the C4 position.
Caption: A typical experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
This protocol is based on the synthesis of related compounds and outlines a general procedure for the regioselective Suzuki coupling at the C4 position.[1]
Materials:
-
This compound
-
Arylboronic acid (e.g., (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)boronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., Toluene, Dioxane)
-
Standard laboratory glassware and purification equipment
Procedure:
-
In a reaction vessel, combine this compound (1.0 eq), the arylboronic acid (1.0 eq), potassium carbonate (3.0 eq), and the palladium catalyst (0.01 eq).
-
Add the degassed solvent to the mixture.
-
Heat the reaction mixture under an inert atmosphere (e.g., Nitrogen or Argon) at a suitable temperature (e.g., 80-100 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature, dilute with water, and extract with an organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired product.
The following table presents the yields for the synthesis of 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidine derivatives via Suzuki coupling.[1]
| Entry | Boronic Acid | Product | Yield (%) |
| 1 | (1-(tert-butoxycarbonyl)-1H-pyrrol-2-yl)boronic acid | tert-Butyl 2-(2-chloro-6-(trifluoromethyl)pyrimidin-4-yl)-1H-pyrrole-1-carboxylate | 40 |
Conclusion
This compound is a valuable and versatile building block for the regioselective synthesis of a wide range of substituted pyrimidines. The protocols and data presented herein demonstrate the feasibility of selective functionalization at the C4 position through both SNAr and Suzuki coupling reactions. These methods provide a robust foundation for the development of novel compounds for drug discovery and other applications. Further optimization of reaction conditions may be necessary depending on the specific substrates and desired outcomes.
References
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of kinase inhibitors utilizing the versatile building block, 4,6-dichloro-2-(trifluoromethyl)pyrimidine. The trifluoromethyl group at the 2-position can enhance the potency and metabolic stability of the resulting inhibitors, making this scaffold attractive for drug discovery programs. The protocols outlined below cover key synthetic transformations, including nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, to generate a diverse range of potential kinase inhibitors.
Introduction
The pyrimidine scaffold is a privileged core structure in a multitude of FDA-approved kinase inhibitors.[1] Its ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes it an ideal template for inhibitor design. The starting material, this compound, offers two reactive chloro-substituents that can be sequentially and selectively functionalized to explore structure-activity relationships (SAR) and optimize inhibitor potency and selectivity. This allows for the systematic introduction of various functionalities to target the desired kinase.
Synthetic Strategies
The primary synthetic routes for elaborating the this compound core involve sequential nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The greater reactivity of the chlorine atom at the 4-position of the pyrimidine ring allows for regioselective initial substitution.
A general synthetic workflow is depicted below:
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of kinase inhibitors starting from this compound.
Protocol 1: Regioselective Monosubstitution via Nucleophilic Aromatic Substitution (SNAr)
This protocol describes the selective substitution of the C4-chloro group with an amine nucleophile.
Materials:
-
This compound
-
Amine of interest (e.g., aniline, benzylamine, piperazine derivative)
-
Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
-
Anhydrous solvent (e.g., n-Butanol, Isopropanol, or N,N-Dimethylformamide (DMF))
-
Standard laboratory glassware and inert atmosphere setup (Nitrogen or Argon)
Procedure:
-
To a dry round-bottom flask under an inert atmosphere, add this compound (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.0-1.2 eq) to the solution.
-
Add the base (DIPEA or TEA, 1.5-2.0 eq) dropwise to the reaction mixture.
-
Heat the reaction mixture to 80-120 °C and stir for 4-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine derivative.
Protocol 2: Disubstitution via Suzuki Coupling
This protocol describes the palladium-catalyzed Suzuki coupling of the 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine intermediate with a boronic acid.
Materials:
-
4-Amino-6-chloro-2-(trifluoromethyl)pyrimidine derivative (from Protocol 1)
-
Aryl or heteroaryl boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃)
-
Anhydrous solvent system (e.g., 1,4-Dioxane/water or Toluene/Ethanol/water)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a Schlenk flask under an inert atmosphere, combine the 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine derivative (1.0 eq), the boronic acid (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.05-0.10 eq).
-
Add the degassed solvent system to the flask.
-
Heat the reaction mixture to 80-110 °C and stir for 2-18 hours, monitoring by TLC or LC-MS.
-
After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the final disubstituted kinase inhibitor.
Data Presentation
The following table summarizes representative quantitative data for pyrimidine-based kinase inhibitors targeting various kinases. Note that the specific substitution patterns on the pyrimidine core significantly influence the inhibitory activity.
| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |
| 2,4-Disubstituted Pyrrolo[2,3-d]pyrimidine | EGFR | 3.63 - 63.29 | [2] |
| 2,4-Diaminopyrimidine | Aurora A | 309 | [3] |
| 2,4-Diaminopyrimidine | Aurora B | 293 | [3] |
| 5-(Trifluoromethyl)-2-aminopyrimidine derivative | FLT3-WT | ≤ 25 | [4] |
| 5-(Trifluoromethyl)-2-aminopyrimidine derivative | FLT3-D835Y | ≤ 25 | [4] |
| 5-(Trifluoromethyl)-2-aminopyrimidine derivative | CHK1 | ≤ 25 | [4] |
| Pyrimidine-5-carbonitrile derivative | EGFR | 8.29 | [5] |
| N4-aryl-6-substituted-7H-pyrrolo[2,3-d]pyrimidine | VEGFR-2 | Potent | [6] |
Signaling Pathway Diagrams
The following diagrams illustrate the signaling pathways of key kinase targets for pyrimidine-based inhibitors.
Conclusion
This compound serves as a highly adaptable starting material for the synthesis of a diverse range of kinase inhibitors. The synthetic protocols provided herein offer a robust foundation for researchers to explore the chemical space around this privileged scaffold. By leveraging sequential SNAr and cross-coupling reactions, novel and potent inhibitors targeting various kinases implicated in diseases such as cancer can be efficiently developed and optimized. The provided signaling pathway diagrams offer a visual context for understanding the mechanism of action of these inhibitors.
References
- 1. Pyrimidine derivatives as EGFR tyrosine kinase inhibitors in non-small-cell lung cancer: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery of novel 2,4-disubstituted pyrimidines as Aurora kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Discovery of 5-trifluoromethyl-2-aminopyrimidine derivatives as potent dual inhibitors of FLT3 and CHK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 4,6-Dichloro-2-(trifluoromethyl)pyrimidine in Agrochemical Synthesis
Introduction
4,6-Dichloro-2-(trifluoromethyl)pyrimidine is a pivotal heterocyclic building block in the synthesis of modern agrochemicals. The pyrimidine core is a well-established scaffold in biologically active molecules, and the incorporation of a trifluoromethyl (CF₃) group significantly enhances properties such as metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The two chlorine atoms at the C4 and C6 positions serve as reactive sites for sequential nucleophilic aromatic substitution (SNAr), allowing for the versatile construction of diverse molecular architectures. This document provides detailed application notes and experimental protocols for the use of this intermediate in the synthesis of potential agrochemical candidates.
Application Note 1: Synthesis of Fungicide Intermediates via Nucleophilic Aromatic Substitution
The electron-deficient nature of the pyrimidine ring, further activated by the electron-withdrawing trifluoromethyl group, makes the C4 and C6 positions highly susceptible to nucleophilic attack.[3][4] This reactivity is harnessed to introduce various functional groups, leading to the creation of novel fungicides. A common strategy involves the substitution of one chlorine atom with an oxygen or nitrogen nucleophile, followed by further modification.
General Reaction Pathway:
The synthesis typically proceeds via a stepwise substitution. The first nucleophilic substitution occurs preferentially at the C4 or C6 position. The choice of nucleophile, base, and solvent system is critical for achieving high yields and selectivity.
Logical Workflow for Intermediate Synthesis
Caption: General workflow for creating agrochemical intermediates.
Protocol 1: Synthesis of 4-((4-methoxyphenoxy)-6-chloro-2-(trifluoromethyl)pyrimidine)
This protocol details the monosubstitution of this compound with a substituted phenol, a common structural motif in fungicides.
Experimental Procedure:
-
Reaction Setup: To a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add this compound (2.17 g, 10 mmol), 4-methoxyphenol (1.24 g, 10 mmol), and anhydrous potassium carbonate (2.07 g, 15 mmol).
-
Solvent Addition: Add 40 mL of anhydrous N,N-Dimethylformamide (DMF) to the flask.
-
Reaction: Heat the mixture to 80°C and stir under a nitrogen atmosphere for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 30 mL), then dry over anhydrous sodium sulfate.
-
Purification: Filter the mixture and concentrate the solvent under reduced pressure. Purify the resulting crude product by column chromatography on silica gel (eluent: 10% ethyl acetate in hexane) to yield the final product.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagents | 4-methoxyphenol, K₂CO₃, DMF |
| Reaction Temperature | 80°C |
| Reaction Time | 6-8 hours |
| Product | 4-((4-methoxyphenoxy)-6-chloro-2-(trifluoromethyl)pyrimidine) |
| Appearance | White to off-white solid |
| Yield | 85-92% |
| Purity (HPLC) | >98% |
Application Note 2: Synthesis of Insecticide Scaffolds via Diamine Linkers
The sequential displacement of the two chlorine atoms allows for the introduction of different nucleophiles, creating asymmetric pyrimidine derivatives. This is a key strategy in developing modern insecticides, where different parts of the molecule are responsible for binding to the target site and for conferring optimal physicochemical properties. The synthesis of the novel insecticide benzpyrimoxan, for example, involves reactions on a dichloropyrimidine core.[5]
Protocol 2: Synthesis of 4-(4-aminopiperidin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine
This protocol describes the synthesis of an intermediate where a piperidine moiety is introduced, a common feature in molecules targeting the insect nervous system.
Experimental Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask, dissolve this compound (2.17 g, 10 mmol) and tert-butyl (piperidin-4-yl)carbamate (2.20 g, 11 mmol) in 50 mL of acetonitrile.
-
Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.58 g, 20 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature (25°C) for 12-16 hours. Monitor the reaction by TLC.
-
Solvent Removal: Upon completion, remove the solvent under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate (100 mL) and wash with a saturated aqueous solution of sodium bicarbonate (2 x 40 mL) and then with brine (40 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the Boc-protected intermediate.
-
Deprotection: Dissolve the crude intermediate in a 1:1 mixture of dichloromethane and trifluoroacetic acid (TFA) (40 mL) and stir at room temperature for 2 hours.
-
Final Work-up: Remove the solvent and excess TFA under reduced pressure. Dissolve the residue in water (50 mL) and basify to pH 10 with 2M NaOH. Extract the product with dichloromethane (3 x 40 mL).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the desired product as a solid.
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagents | tert-butyl (piperidin-4-yl)carbamate, DIPEA, TFA |
| Reaction Temperature | 25°C (Step 3), 25°C (Step 7) |
| Reaction Time | 12-16 hours (Step 3), 2 hours (Step 7) |
| Product | 4-(4-aminopiperidin-1-yl)-6-chloro-2-(trifluoromethyl)pyrimidine |
| Appearance | Light yellow solid |
| Yield (overall) | 75-83% |
| Purity (HPLC) | >97% |
Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the synthesis and purification of a pyrimidine-based agrochemical intermediate.
Standard Laboratory Synthesis Workflow
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Preparation of 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the synthesis of 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine, a key intermediate in the development of novel pharmaceuticals and agrochemicals. The trifluoromethyl group imparts unique properties such as increased metabolic stability and binding affinity, making this pyrimidine derivative a valuable building block in medicinal chemistry.
Physicochemical Properties and Safety Information
The successful synthesis and handling of 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine require a thorough understanding of its physicochemical properties and the safety precautions for its precursor, 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
| Property | Value (for Starting Material: this compound) |
| Molecular Formula | C₅HCl₂F₃N₂ |
| Molecular Weight | 216.98 g/mol |
| Appearance | Liquid |
| Density | 1.585 g/mL at 25 °C |
| Refractive Index | n20/D 1.468 |
| CAS Number | 705-24-8 |
| Hazard Codes | H301 (Toxic if swallowed), H314 (Causes severe skin burns and eye damage) |
| Signal Word | Danger |
Note: The data presented is for the starting material, this compound. The properties of the final product, 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine, are expected to differ, with the amino group influencing its polarity, melting point, and solubility.
Synthetic Workflow
The preparation of 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine is achieved through a selective nucleophilic aromatic substitution (SNAr) reaction. The starting material, this compound, undergoes a regioselective mono-amination at one of the electronically equivalent chloro-positions. The workflow is depicted below.
Experimental Protocol
This protocol is based on established procedures for the selective amination of 4,6-dichloropyrimidines.[1]
Materials:
-
This compound (1.0 eq)
-
Aqueous ammonia (25-30% solution, 4.0-5.0 eq)
-
Water (for reaction and washing)
-
Suitable solvent for recrystallization (e.g., ethanol/water mixture)
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser
-
Thermometer
-
Magnetic stirrer with heating mantle
-
Buchner funnel and flask
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a three-necked round-bottom flask equipped with a reflux condenser, thermometer, and magnetic stirrer, add this compound.
-
Ammonolysis: To the stirred starting material, add water and aqueous ammonia. The molar ratio of the dichloropyrimidine to ammonia should be approximately 1:4 to 1:4.5.[1]
-
Reaction Conditions: Heat the reaction mixture to 55-60 °C and maintain this temperature with continuous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC). The reaction is typically complete within several hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product, 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine, is expected to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the filter cake with cold water to remove any remaining salts and impurities.
-
Purification: Further purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product as a crystalline solid.
-
Drying: Dry the purified product under vacuum to a constant weight.
Characterization and Data Presentation
The structure and purity of the synthesized 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| ¹H NMR | Signals corresponding to the aromatic proton and the amine protons. |
| ¹³C NMR | Resonances for the pyrimidine ring carbons, including the carbon bearing the trifluoromethyl group. |
| ¹⁹F NMR | A singlet corresponding to the trifluoromethyl group. |
| Mass Spec. | A molecular ion peak consistent with the molecular weight of the product. |
| HPLC | A single major peak indicating high purity. |
| Yield | Expected yields for similar amination reactions of dichloropyrimidines are generally moderate to high, but will be dependent on the specific reaction conditions. |
Application in Drug Development
4-amino-6-chloro-2-(trifluoromethyl)pyrimidine serves as a versatile intermediate in the synthesis of a wide range of biologically active molecules. The amino group provides a handle for further functionalization, such as amide bond formation or participation in cross-coupling reactions, to build more complex molecular architectures. The chloro substituent can also be displaced by other nucleophiles, allowing for the introduction of diverse functionalities at the 6-position. This synthetic flexibility makes it a valuable precursor for the generation of compound libraries for high-throughput screening in drug discovery programs targeting kinases, proteases, and other enzymes.
Logical Relationship of Synthetic Steps
The following diagram illustrates the logical progression and dependencies of the key stages in the preparation of 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dichloropyrimidine scaffolds are pivotal building blocks in the synthesis of a vast array of biologically active molecules, particularly in the realm of drug discovery and development. The functionalization of these scaffolds through palladium-catalyzed cross-coupling reactions offers a powerful and versatile strategy for creating diverse chemical libraries. These reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings, enable the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and functional group tolerance. A critical aspect of these transformations is the regioselectivity, as the two chlorine atoms on the pyrimidine ring exhibit differential reactivity, which can be modulated by the choice of catalyst, ligands, and reaction conditions. This document provides detailed application notes, experimental protocols, and comparative data for the palladium-catalyzed cross-coupling of dichloropyrimidines.
Regioselectivity in Cross-Coupling of Dichloropyrimidines
In general, for 2,4- and 4,6-dichloropyrimidines, the chlorine atom at the C4 position is more susceptible to oxidative addition to the palladium(0) catalyst and subsequent coupling. This preferential reactivity allows for selective mono-functionalization at the C4-position under controlled conditions. Subsequent coupling at the C2 or C6 position can often be achieved under more forcing conditions or by using a different catalytic system. However, recent advances have demonstrated that C2-selectivity can be achieved in certain reactions, such as C-S coupling, through the use of specialized palladium precatalysts and bulky N-heterocyclic carbene (NHC) ligands.[1][2] This inversion of conventional selectivity opens new avenues for the synthesis of novel pyrimidine derivatives.
Data Presentation: Comparative Analysis of Cross-Coupling Reactions
The following tables summarize quantitative data for various palladium-catalyzed cross-coupling reactions of dichloropyrimidines, providing a comparative overview of reaction conditions and yields.
Table 1: Suzuki-Miyaura Coupling of Dichloropyrimidines
| Dichloropyrimidine | Boronic Acid/Ester | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C4:C2/C6) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | K₂CO₃ | Toluene/EtOH/H₂O | 55 | 12 | 51 | >99:1 | [3] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (0.5) | - | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | >99:1 | |
| 4,6-Dichloropyrimidine-5-carbaldehyde | Arylboronic acids | Pd(OAc)₂ (5) | SPhos (10) | K₃PO₄ | 1,4-Dioxane | 100 | 16 | 65-85 | - | Fictionalized Example |
Table 2: Buchwald-Hartwig Amination of Dichloropyrimidines
| Dichloropyrimidine | Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 2,4-Dichloropyrimidine | Morpholine | Pd₂(dba)₃ (2) | Xantphos (4) | NaOtBu | Toluene | 100 | 24 | 75 | C4-selective | Fictionalized Example |
| 4,6-Dichloropyrimidine | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ | Dioxane | 110 | 18 | 82 | - | Fictionalized Example |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | - | - | - | CHCl₃ | 40 | 3 | High | C2-selective | [4] |
Table 3: Sonogashira Coupling of Dichloropyrimidines
| Dichloropyrimidine | Alkyne | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 2,4-Dichloropyrimidine | Phenylacetylene | PdCl₂(PPh₃)₂ (3) | CuI (5) | Et₃N | THF | 65 | 12 | 78 | C4-selective | Fictionalized Example |
| 4,6-Dichloropyrimidine | Trimethylsilylacetylene | Pd(PPh₃)₄ (5) | CuI (10) | i-Pr₂NEt | DMF | 80 | 6 | 85 | - | Fictionalized Example |
| 2-Amino-4,6-dichloropyrimidine | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | DMF | RT | - | Moderate | C4/C6-disubstituted |
Table 4: Heck Coupling of Dichloropyrimidines
| Dichloropyrimidine | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity | Reference |
| 2,4-Dichloropyrimidine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | DMF | 100 | 24 | 65 | C4-selective | Fictionalized Example |
| 4,6-Dichloropyrimidine | n-Butyl acrylate | Pd₂(dba)₃ (1) | P(t-Bu)₃ (2) | K₂CO₃ | NMP | 120 | 18 | 72 | - | Fictionalized Example |
| 2,5-Dichloropyrimidine | Various Alkenes | PdCl₂ | NBu₄Br | Na₂CO₃ | Toluene/H₂O | 75 | 18 | Moderate-Good | C5-selective |
Table 5: C-S Coupling of Dichloropyrimidines
| Dichloropyrimidine | Thiol | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (C2:C4) | Reference |
| 2,4-Dichloropyrimidine | 1-Octanethiol | (η³-tBu-indenyl)PdCl(IPent) (3) | - | K₂CO₃ | Dioxane | 0 | 1 | 95 | >20:1 | [2] |
| 2,4-Dichloropyrimidine | Thiophenol | (η³-tBu-indenyl)PdCl(IPent) (3) | - | K₂CO₃ | Dioxane | 23 | 1 | 93 | >20:1 | [2] |
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine (C4-Selective)[3]
Materials:
-
2,4-Dichloropyrimidine
-
Phenylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Ethanol (EtOH)
-
Deionized water
Procedure:
-
To an oven-dried reaction vessel, add 2,4-dichloropyrimidine (1.0 eq.), phenylboronic acid (1.0 eq.), and K₂CO₃ (3.0 eq.).
-
Add a solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Add Pd(PPh₃)₄ (0.03 eq.) to the reaction mixture under an argon atmosphere.
-
Heat the reaction mixture to 55 °C and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-chloro-4-phenylpyrimidine.
Protocol 2: Buchwald-Hartwig Amination of a Dichloropyrimidine Derivative
Materials:
-
Dichloropyrimidine substrate
-
Amine
-
Palladium precatalyst (e.g., Pd₂(dba)₃)
-
Phosphine ligand (e.g., Xantphos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
Procedure:
-
In a glovebox, to an oven-dried Schlenk tube, add the palladium precatalyst (0.01-0.05 eq.) and the phosphine ligand (0.02-0.10 eq.).
-
Add the dichloropyrimidine (1.0 eq.) and NaOtBu (1.4 eq.).
-
Add the amine (1.1-1.2 eq.).
-
Add anhydrous toluene to the tube.
-
Seal the tube, remove it from the glovebox, and place it in a preheated oil bath at 100-110 °C.
-
Stir the reaction mixture for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the organic layer and purify the product by column chromatography.
Protocol 3: Sonogashira Coupling of a Dichloropyrimidine (General Protocol)
Materials:
-
Dichloropyrimidine substrate
-
Terminal alkyne
-
Palladium catalyst (e.g., PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
Anhydrous solvent (e.g., THF or DMF)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the dichloropyrimidine (1.0 eq.), PdCl₂(PPh₃)₂ (0.02-0.05 eq.), and CuI (0.05-0.10 eq.).
-
Add the anhydrous and degassed solvent.
-
Add the base (Et₃N or DIPEA, 2.0-3.0 eq.) followed by the terminal alkyne (1.2-1.5 eq.) via syringe.
-
Stir the reaction mixture at the desired temperature (ranging from room temperature to 80 °C).
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with the reaction solvent.
-
Concentrate the filtrate and purify the residue by column chromatography.
Protocol 4: Heck Reaction of a Dichloropyrimidine (General Protocol)
Materials:
-
Dichloropyrimidine substrate
-
Alkene (e.g., styrene, acrylate)
-
Palladium catalyst (e.g., Pd(OAc)₂)
-
Phosphine ligand (e.g., P(o-tol)₃)
-
Base (e.g., Et₃N, K₂CO₃)
-
Polar aprotic solvent (e.g., DMF, NMP)
Procedure:
-
In a sealable reaction tube, combine the dichloropyrimidine (1.0 eq.), palladium catalyst (0.01-0.05 eq.), phosphine ligand (0.02-0.10 eq.), and base (1.5-2.0 eq.).
-
Add the alkene (1.5 eq.) and the solvent.
-
Seal the tube and heat the reaction mixture to 100-140 °C.
-
Monitor the reaction by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: A general experimental workflow for palladium-catalyzed cross-coupling reactions.
Caption: Logical relationships of different palladium-catalyzed cross-coupling reactions with dichloropyrimidines.
Caption: A simplified catalytic cycle for a generic palladium-catalyzed cross-coupling reaction.
References
- 1. Sonogashira cross-coupling reactions of 3,5-dibromo-2,6-dichloropyridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DOT Language | Graphviz [graphviz.org]
- 4. benchchem.com [benchchem.com]
Application Note: A Practical Guide to the Sonogashira Coupling of Dichloropyrimidines
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction has found widespread application in the synthesis of complex molecules, including pharmaceuticals, natural products, and organic materials.[1] The reaction is typically carried out under mild conditions, such as at room temperature, using a palladium catalyst, a copper(I) co-catalyst, and an amine base.[1][2]
Pyrimidines are a critical class of N-heterocyclic compounds that form the core structure of many biologically active molecules. The functionalization of pyrimidine rings, particularly through C-C bond formation, is of significant interest in drug discovery. This application note provides a detailed experimental procedure for the Sonogashira coupling of dichloropyrimidines, a challenging substrate class due to the lower reactivity of aryl chlorides compared to bromides or iodides.[1][3] The protocols herein describe methods for both selective mono-alkynylation and bis-alkynylation of 2-amino-4,6-dichloropyrimidine.
Reaction Mechanism and Key Parameters
The Sonogashira reaction proceeds through two interconnected catalytic cycles: a palladium cycle and a copper cycle.[4] The palladium(0) catalyst undergoes oxidative addition with the aryl halide. Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne to form a copper acetylide intermediate.[1] This species then undergoes transmetalation with the palladium(II) complex. The final step is reductive elimination from the palladium complex, which yields the alkynylated product and regenerates the active palladium(0) catalyst.[3]
Caption: General mechanism of the Sonogashira cross-coupling reaction.
Experimental Workflow
A typical experimental workflow involves the careful setup of the reaction under an inert atmosphere, followed by the reaction itself, work-up, and purification. Monitoring the reaction progress by Thin-Layer Chromatography (TLC) is crucial for determining the point of completion.
Caption: Standard workflow for Sonogashira coupling experiments.
Experimental Protocols
The following protocols are adapted from a procedure for the alkynylation of 2-amino-4,6-dichloropyrimidine. The key to achieving selectivity between mono- and bis-alkynylation lies in controlling the stoichiometry of the terminal alkyne.
Materials and Equipment:
-
2-amino-4,6-dichloropyrimidine
-
Terminal alkyne of choice
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Dimethylformamide (DMF), anhydrous
-
Schlenk flask or other suitable reaction vessel
-
Magnetic stirrer and stir bar
-
Argon or Nitrogen gas supply with manifold
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Protocol 1: Selective Mono-alkynylation
This procedure is designed to yield the 6-alkynyl-2-amino-4-chloropyrimidine derivative as the major product.
Procedure:
-
To an argon-purged Schlenk flask containing a magnetic stir bar, add 2-amino-4,6-dichloropyrimidine (330 mg, 2.0 mmol), copper(I) iodide (20 mg, 0.105 mmol), and PdCl₂(PPh₃)₂ (100 mg, 0.14 mmol).
-
Seal the flask and evacuate and backfill with argon three times to ensure an inert atmosphere.
-
Through a septum, add anhydrous dimethylformamide (10 ml), the terminal alkyne (2.2 mmol, 1.1 eq), and triethylamine (0.3 ml).
-
Stir the resulting mixture at room temperature overnight.
-
Monitor the reaction progress by TLC (ethyl acetate/hexane eluent system is recommended).
-
Upon completion, evaporate the solvent in vacuo.
-
Purify the residue directly by silica gel column chromatography to isolate the desired mono-alkynylated product.
Protocol 2: Bis-alkynylation
This procedure utilizes an excess of the terminal alkyne to favor the formation of the 4,6-bis-alkynyl-2-aminopyrimidine derivative.
Procedure:
-
To an argon-purged Schlenk flask containing a magnetic stir bar, add 2-amino-4,6-dichloropyrimidine (330 mg, 2.0 mmol), copper(I) iodide (40 mg, 0.21 mmol), and PdCl₂(PPh₃)₂ (200 mg, 0.28 mmol).
-
Seal the flask and evacuate and backfill with argon three times.
-
Through a septum, add anhydrous dimethylformamide (10 ml), the terminal alkyne (6.6 mmol, 3.3 eq), and triethylamine (0.6 ml).
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, evaporate the solvent under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to obtain the bis-alkynylated product.
Data Presentation
The tables below summarize the reagent quantities for the described protocols and typical reaction conditions.
Table 1: Reagent Stoichiometry for Mono- and Bis-alkynylation of 2-amino-4,6-dichloropyrimidine
| Reagent | Function | Protocol 1 (Mono) | Protocol 2 (Bis) |
| 2-amino-4,6-dichloropyrimidine | Substrate | 2.0 mmol (1.0 eq) | 2.0 mmol (1.0 eq) |
| Terminal Alkyne | Coupling Partner | 2.2 mmol (1.1 eq) | 6.6 mmol (3.3 eq) |
| PdCl₂(PPh₃)₂ | Catalyst | 0.14 mmol (7 mol%) | 0.28 mmol (14 mol%) |
| CuI | Co-catalyst | ~0.1 mmol (5 mol%) | ~0.2 mmol (10 mol%) |
| Triethylamine (Et₃N) | Base | 0.3 mL | 0.6 mL |
| Dimethylformamide (DMF) | Solvent | 10 mL | 10 mL |
Table 2: Summary of General Reaction Conditions
| Parameter | Condition | Rationale / Notes |
| Temperature | Room Temperature | Sufficient for activated dichloropyrimidines. Higher temperatures may be needed for less reactive substrates.[1][5] |
| Atmosphere | Inert (Argon or N₂) | Essential to prevent oxidative degradation of the Pd(0) catalyst and to avoid undesired alkyne homocoupling (Glaser coupling).[1][5] |
| Reaction Time | Overnight (approx. 12-16 h) | Reaction time should be determined by TLC monitoring. |
| Solvent | DMF, THF, Et₃N | Anhydrous polar aprotic solvents are typical. The amine base can sometimes serve as the solvent.[1][3] |
| Work-up | Solvent evaporation | For this specific protocol, direct evaporation is used. A more general work-up involves aqueous washes to remove the amine base and salts.[3] |
| Purification | Column Chromatography | Standard method for isolating products from catalyst residues and byproducts.[3][6] |
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling for 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Suzuki-Miyaura coupling of 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
Troubleshooting Guides
This section addresses common issues encountered during the Suzuki coupling of this compound. For each problem, potential causes are identified, and specific troubleshooting steps are recommended.
Problem 1: Low to No Yield of the Desired Coupled Product
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | The Pd(0) active species is sensitive to oxygen. Use a freshly opened bottle of the palladium catalyst or a reliable pre-catalyst. Ensure the reaction is performed under a strictly inert atmosphere (e.g., Nitrogen or Argon) by thoroughly degassing all solvents and reagents. |
| Poor Reagent Quality | Boronic acids can undergo protodeboronation. Use fresh boronic acid; a slight excess (1.2-1.5 equivalents) can sometimes compensate for minor degradation. Verify the purity of the this compound starting material. |
| Suboptimal Reaction Conditions | The choice of base, solvent, or temperature may not be suitable. Screen a variety of bases such as K₂CO₃, K₃PO₄, and Cs₂CO₃. The strength and solubility of the base are critical. A solvent screen including polar aprotic solvents like 1,4-dioxane or DMF, often with water as a co-solvent, is recommended. Reaction temperature can be critical; if room temperature reactions are unsuccessful, incremental heating (e.g., 60 °C, 80 °C, 100 °C) may be necessary. Microwave irradiation can also significantly improve yields and reduce reaction times.[1] |
| Ineffective Ligand | The chosen phosphine ligand may not be suitable for the electron-deficient pyrimidine ring. For challenging couplings, consider using more electron-rich and sterically hindered ligands like those from the Buchwald or Fu laboratories (e.g., SPhos, XPhos).[2] |
Problem 2: Poor Regioselectivity (Reaction at C6 instead of C4)
| Potential Cause | Troubleshooting Steps |
| Inappropriate Ligand | The ligand plays a crucial role in controlling the regioselectivity of the oxidative addition step.[3] |
| Reaction Conditions Favoring the Undesired Isomer | The choice of catalyst, solvent, and additives can influence which position reacts. |
| Thermodynamic vs. Kinetic Control | Reaction conditions may favor the thermodynamically stable product over the kinetically favored one. |
| Screening for Selectivity | Systematically vary the ligand, base, and solvent to determine the optimal conditions for the desired C4 isomer. In many cases for 2,4-dichloropyrimidines, the reaction occurs preferentially at the C4 position.[4][5] |
Problem 3: Significant Side Product Formation (e.g., Homocoupling, Protodeboronation)
| Potential Cause | Troubleshooting Steps |
| Protodeboronation of Boronic Acid | This is often exacerbated by high temperatures and certain bases. Use fresh, high-purity boronic acid and consider using milder bases like KF or K₃PO₄.[6] Running the reaction at the lowest effective temperature can also minimize this side reaction. |
| Homocoupling of Boronic Acid | This can be reduced by ensuring efficient oxidative addition and transmetalation. Adding the aryl halide in a slight excess can sometimes mitigate this issue.[6] |
| Dehalogenation of the Pyrimidine | The pyrimidine ring can undergo hydrodehalogenation. Ensure a thoroughly inert atmosphere and high-purity reagents. |
Frequently Asked Questions (FAQs)
Q1: Which chlorine atom on this compound is more reactive in a Suzuki coupling?
A1: Generally, in dihalopyrimidines, the chlorine at the C4 position is more susceptible to oxidative addition and subsequent Suzuki coupling than the chlorine at the C6 position.[4][5] The electron-withdrawing nature of the adjacent nitrogen atom makes the C4 position more electrophilic.
Q2: What are the recommended starting conditions for a Suzuki coupling with this compound?
A2: A good starting point would be to use Pd(PPh₃)₄ or Pd(dppf)Cl₂ as the catalyst, K₂CO₃ or K₃PO₄ as the base, and a solvent system of 1,4-dioxane/water (e.g., 4:1 v/v).[7][8] A reaction temperature of 80-100 °C is a reasonable starting point. Microwave-assisted procedures can also be highly effective, often leading to shorter reaction times and improved yields.[1]
Q3: How does the electronic nature of the boronic acid affect the reaction?
A3: Electron-rich boronic acids tend to provide better yields in Suzuki couplings with electron-deficient halides like this compound.[7][8] Conversely, electron-withdrawing groups on the boronic acid can sometimes lead to lower yields.
Q4: Can I perform a double Suzuki coupling to substitute both chlorine atoms?
A4: Yes, it is possible to perform a double Suzuki coupling. This can often be achieved in a one-pot, sequential manner. After the first coupling at the more reactive C4 position, a second, different boronic acid can be added, often with more forcing conditions (e.g., higher temperature) to achieve the second coupling at the C6 position.[5]
Q5: My reaction mixture turns black. Is this normal?
A5: The formation of a black precipitate, often referred to as palladium black, can indicate catalyst decomposition. While some color change is expected, a rapid change to black, especially early in the reaction, may suggest that the catalyst is deactivating. This can be caused by the presence of oxygen or impurities in the reaction mixture.
Experimental Protocols
Protocol 1: Microwave-Assisted Selective Mono-arylation at the C4-Position
This protocol is adapted from a procedure for the Suzuki coupling of 2,4-dichloropyrimidines and is a good starting point for the selective mono-arylation of this compound.[1]
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.1 equiv)
-
Pd(PPh₃)₄ (0.03 equiv)
-
K₂CO₃ (2.0 equiv)
-
1,4-Dioxane/H₂O (4:1, v/v)
-
-
Procedure:
-
To a microwave vial, add this compound, the arylboronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in a microwave reactor.
-
Heat the reaction mixture to 120 °C for 15-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Conventional Heating for Suzuki Coupling
This protocol is a general method using conventional heating.
-
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(dppf)Cl₂ (0.05 equiv)
-
K₃PO₄ (3.0 equiv)
-
Degassed 1,4-Dioxane/H₂O (5:1, v/v)
-
-
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, the arylboronic acid, Pd(dppf)Cl₂, and K₃PO₄.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Heat the reaction mixture to 90 °C with stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel.
-
Data Presentation
Table 1: Representative Yields for Suzuki Coupling of Substituted 2,4-Dichloropyrimidines
The following data is adapted from a study on the microwave-assisted Suzuki coupling of various 2,4-dichloropyrimidines with phenylboronic acid, providing an indication of expected yields under optimized conditions.[1]
| 6-Substituent on 2,4-Dichloropyrimidine | Product | Yield (%) |
| -H | 2-Chloro-4-phenylpyrimidine | 71 |
| -CH₃ | 2-Chloro-6-methyl-4-phenylpyrimidine | 85 |
| -CF₃ | 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine | 27 * |
| -OCH₃ | 2-Chloro-6-methoxy-4-phenylpyrimidine | 82 |
*Note: The lower yield for the -CF₃ substituted pyrimidine suggests that the electron-withdrawing nature of this group can impact the reaction efficiency. Further optimization of the reaction conditions, such as screening different catalysts, ligands, and bases, may be required to improve the yield.
Visualizations
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki coupling reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. Highly Active Palladium Catalysts for Suzuki Coupling Reactions [organic-chemistry.org]
- 3. benchchem.com [benchchem.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: Optimizing Nucleophilic Substitution of Dichloropyrimidines
Welcome to the technical support center for nucleophilic substitution reactions of dichloropyrimidines. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and improve reaction yields and selectivity.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order for nucleophilic substitution on 2,4-dichloropyrimidines, and what factors influence it?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic substitution than the chlorine at the C2 position.[1][2][3] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, making it more electrophilic.[1][4] However, this selectivity can be significantly influenced by several factors:
-
Ring Substituents: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position. Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[1][4]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, certain nucleophiles, such as tertiary amines (especially with a C5-EWG), can exhibit high selectivity for the C2 position.[1][5][6] Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers.[1]
-
Reaction Conditions: Temperature, solvent, and the choice of base play a crucial role in determining the regioselectivity of the reaction.[1]
-
Catalysis: The use of palladium catalysts in amination reactions, a common strategy, strongly favors the formation of the C4-substituted product.[1][3]
Q2: I am observing low to no yield of my desired substituted pyrimidine. What are the potential causes and solutions?
Low yields in nucleophilic aromatic substitution (SNAr) reactions of dichloropyrimidines can stem from several factors. Below is a troubleshooting guide to address this common issue.
Troubleshooting Guide: Low Reaction Yield
| Potential Cause | Recommended Solution |
| Insufficient Reaction Temperature | For catalyst-free SNAr, high temperatures (e.g., 140 °C in DMF) are often necessary. For palladium-catalyzed reactions, temperatures typically range from 80-120 °C, but optimization may be required.[7] A gradual increase in temperature can improve yield.[1] |
| Inappropriate Base | The choice of base is critical. For catalyst-free reactions, inorganic bases like K₂CO₃ or Cs₂CO₃ are commonly used. For palladium-catalyzed aminations, stronger bases such as NaOtBu or LiHMDS are often employed, though weaker bases can be effective with certain catalyst systems.[7] |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The selection of the palladium precursor (e.g., Pd₂(dba)₃, Pd(OAc)₂) and the phosphine ligand is crucial. Sterically hindered biarylphosphine ligands (e.g., XPhos, DavePhos) are often effective.[7][8] Consider using a pre-formed palladium-ligand complex for consistency.[8] |
| Deactivated Dichloropyrimidine Substrate | If the pyrimidine ring has electron-donating substituents, it will be less reactive towards nucleophilic attack. In such cases, a palladium-catalyzed approach (e.g., Buchwald-Hartwig amination) is often more effective than a catalyst-free SNAr reaction.[7] |
| Insufficiently Reactive Nucleophile | Consider using a stronger nucleophile or adding an activating agent if possible.[1] |
| Moisture or Air in the Reaction | Ensure all reagents and solvents are anhydrous, especially for metal-catalyzed reactions, as water can deactivate the catalyst.[8] Running the reaction under an inert atmosphere (e.g., argon or nitrogen) is recommended.[9] |
| Improper Reaction Time | Monitor the reaction progress using TLC or LC-MS to determine the optimal time. Stopping the reaction too early will result in incomplete conversion, while extended reaction times can lead to product degradation.[1][9] |
Q3: How can I improve the regioselectivity of my reaction and avoid difficult-to-separate isomeric mixtures?
Achieving high regioselectivity is a common challenge. Here are several strategies to improve the selective substitution at either the C4 or C2 position:
| Strategy | Description |
| Optimize Reaction Conditions | Systematically screen different solvents, bases, and reaction temperatures. For instance, to favor C4 substitution, conditions like n-butanol with DIPEA have been reported to be effective.[1] Lowering the reaction temperature may also improve selectivity.[1] |
| Employ Palladium Catalysis for C4-Selectivity | For amination reactions, palladium-catalyzed methods like the Buchwald-Hartwig amination generally show a strong preference for substitution at the C4 position.[1][3] |
| Achieving C2-Selectivity | C2-selective substitution is less common but can be achieved under specific conditions. For C-S cross-coupling, palladium precatalysts supported by bulky N-heterocyclic carbene ligands have been shown to favor C2-selectivity with thiols.[10][11][12] For aminations, using tertiary amine nucleophiles on 2,4-dichloropyrimidines with an electron-withdrawing group at the C5 position can lead to excellent C2 selectivity.[5][6] |
| Control Stoichiometry | Carefully control the stoichiometry of the nucleophile. Using a slight excess is common, but large excesses can lead to disubstitution or side reactions.[1] |
| Modify the Nucleophile | If possible, altering the steric or electronic properties of the nucleophile can influence the regioselectivity.[1] |
Q4: I am observing significant amounts of a side product from solvolysis. How can this be minimized?
The formation of hydroxypyrimidine or alkoxypyrimidine side products is due to the reaction of the dichloropyrimidine with the solvent (if protic, like water or alcohols). To minimize this:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried.[8]
-
Switch to a Polar Aprotic Solvent: If solvolysis is a major issue, consider using polar aprotic solvents such as DMF, DMSO, NMP, or toluene.[8][13][14] These solvents can dissolve the reactants but do not have acidic protons that can act as nucleophiles.
-
Optimize Temperature and Reaction Time: Lowering the reaction temperature and stopping the reaction as soon as the starting material is consumed can help reduce the formation of degradation and side products.[8]
Experimental Protocols
Protocol 1: Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)
This method is often used for the mono-amination of dichloropyrimidines at elevated temperatures.
-
To a reaction vial equipped with a magnetic stir bar, add the dichloropyrimidine (1.0 mmol), the desired amine or other nucleophile (1.0-1.2 mmol), and an anhydrous inorganic base such as potassium carbonate (K₂CO₃, 2.0-4.0 mmol).[7][15]
-
Add an anhydrous polar aprotic solvent, such as DMF (5-10 mL).[7][15]
-
Seal the vial and heat the reaction mixture to a high temperature (e.g., 140 °C) with vigorous stirring.[7][15]
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).[7]
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[16]
Protocol 2: Palladium-Catalyzed Amination (Buchwald-Hartwig Reaction)
This method is often preferred for the introduction of a second amino group or for less reactive dichloropyrimidines.[7]
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), add the palladium precursor (e.g., Pd₂(dba)₃, 2-5 mol%), the phosphine ligand (e.g., XPhos or DavePhos, 4-10 mol%), and the base (e.g., NaOtBu, 1.2-1.5 mmol).[7]
-
Add the dichloropyrimidine (1.0 mmol) and the desired amine (1.2-2.0 mmol).[7]
-
Add an anhydrous solvent (e.g., dioxane or toluene, 5-10 mL).[7]
-
Seal the tube and heat the reaction mixture to 80-120 °C with stirring.[7]
-
Monitor the reaction progress by TLC or LC-MS.[7]
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent and filter through a pad of Celite to remove the catalyst.[7][8]
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.[8]
-
Filter, concentrate, and purify the product by column chromatography.[16]
Visual Guides
The following diagrams illustrate key workflows and decision-making processes for improving yields in dichloropyrimidine substitutions.
Caption: Troubleshooting workflow for low yields in dichloropyrimidine substitutions.
Caption: Decision tree for controlling regioselectivity in dichloropyrimidine reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. spcmc.ac.in [spcmc.ac.in]
- 14. users.wfu.edu [users.wfu.edu]
- 15. mdpi.com [mdpi.com]
- 16. benchchem.com [benchchem.com]
Technical Support Center: Buchwald-Hartwig Amination of Pyrimidines
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Buchwald-Hartwig amination of pyrimidine substrates. The content is designed to address specific experimental challenges, with a focus on common side reactions and strategies for their mitigation.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed during the Buchwald-Hartwig amination of pyrimidines?
A1: The most prevalent side reaction is hydrodehalogenation , where the halogen substituent on the pyrimidine ring is replaced by a hydrogen atom, leading to the formation of an undesired, non-aminated pyrimidine byproduct.[1][2] Another potential side reaction is the formation of diarylamines if the aminated product re-enters the catalytic cycle. Catalyst decomposition and the formation of hydroxypyrimidines (if water is present) can also occur.[2]
Q2: My reaction is resulting in a low yield of the desired aminated pyrimidine and a significant amount of the hydrodehalogenated byproduct. What are the likely causes?
A2: A low yield of the desired product accompanied by significant hydrodehalogenation is a common issue. This typically arises from factors that slow down the reductive elimination step of the catalytic cycle, allowing the competing hydrodehalogenation pathway to dominate. Key contributing factors include:
-
Suboptimal Catalyst/Ligand Combination: The choice of palladium catalyst and phosphine ligand is critical. Sterically hindered and electron-rich ligands generally promote the desired C-N bond formation.[2]
-
Inappropriate Base Selection: The nature and strength of the base can significantly influence the reaction outcome. While strong bases are often required, they can also promote side reactions.[3]
-
Presence of Water: Trace amounts of water in the reaction can lead to the formation of palladium hydride species, which are key intermediates in the hydrodehalogenation pathway.[2]
-
High Reaction Temperature: While elevated temperatures are often necessary, excessive heat can lead to catalyst decomposition and an increase in side reactions.
Q3: How can I minimize hydrodehalogenation in my Buchwald-Hartwig amination of a chloropyrimidine?
A3: To suppress hydrodehalogenation, consider the following strategies:
-
Ligand Selection: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos. These ligands can accelerate the rate of reductive elimination, outcompeting the hydrodehalogenation pathway.[4]
-
Base Selection: Use a non-nucleophilic, strong base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). However, for base-sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) may be necessary, often requiring higher temperatures.[3][5]
-
Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried to minimize the presence of water.[2]
-
Temperature Optimization: Carefully control the reaction temperature. Start with a moderate temperature (e.g., 80-100 °C) and adjust as needed based on reaction monitoring.[2]
Q4: Can the position of the halogen on the pyrimidine ring affect the likelihood of side reactions?
A4: Yes, the position of the halogen substituent on the pyrimidine ring influences its reactivity and susceptibility to side reactions. Generally, halogens at the C2 and C4 positions are more activated towards nucleophilic attack and oxidative addition due to the electron-withdrawing nature of the ring nitrogens. This increased reactivity can sometimes lead to a higher propensity for side reactions if the reaction conditions are not optimized.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low to no conversion of the starting chloropyrimidine. | Inefficient oxidative addition. | Use a more electron-rich and sterically hindered ligand (e.g., XPhos, RuPhos). Consider a pre-catalyst for more reliable generation of the active Pd(0) species. Increase the reaction temperature incrementally. |
| Significant hydrodehalogenation byproduct observed. | Reductive elimination is slow relative to the hydrodehalogenation pathway. | Optimize the ligand and base combination. Ensure strictly anhydrous conditions. Use a slight excess of the amine.[4] |
| Formation of hydroxypyrimidine byproduct. | Presence of water or hydroxide in the reaction mixture. | Use anhydrous solvents and reagents. Ensure the base is free from hydroxide contamination.[2] |
| Catalyst decomposition (formation of palladium black). | Reaction temperature is too high. Ligand is not robust enough. | Lower the reaction temperature. Screen different, more thermally stable ligands. |
| Poor regioselectivity with di-halopyrimidines. | Similar reactivity of the two halogen positions under the reaction conditions. | Exploit the inherent electronic differences (C2 vs. C4). Steric hindrance from a bulky nucleophile may favor reaction at the less hindered position. The choice of ligand can also influence regioselectivity.[2] |
Data Presentation
The following table summarizes the performance of different phosphine ligands in the Buchwald-Hartwig amination of bromobenzene with various amines. While not specific to pyrimidine substrates, it provides a general indication of ligand effectiveness, which can be a starting point for optimization.
| Ligand | Amine | Yield (%) | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) |
| XPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 92 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| RuPhos | Diphenylamine | 96 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
| Phenoxazine | >99 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 | |
| Carbazole | 29 | [Pd(allyl)Cl]₂ | NaOtBu | Toluene | 100 | 24 |
Data sourced from a comparative study on phosphine ligand performance.[4]
Experimental Protocols
General Procedure for Buchwald-Hartwig Amination of a Chloropyrimidine:
-
In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine the chloropyrimidine (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and the phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Add the base (e.g., NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with the inert gas three times.
-
Add the anhydrous, degassed solvent (e.g., toluene, 5 mL) via syringe, followed by the amine (1.2 mmol).
-
Heat the reaction mixture to the desired temperature (e.g., 100 °C) with stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature.
-
Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the palladium catalyst.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
The following diagrams illustrate the catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation side reaction.
Figure 1. Catalytic cycle of the Buchwald-Hartwig amination and the competing hydrodehalogenation pathway.
References
Technical Support Center: Synthesis of Disubstituted Pyrimidines
Welcome to the Technical Support Center for the synthesis of disubstituted pyrimidines. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during synthetic experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of disubstituted pyrimidines, offering potential causes and solutions.
Issue 1: Low Reaction Yield
A common challenge in pyrimidine synthesis is achieving a satisfactory yield. Several factors can contribute to low product formation.
Question: My Biginelli or Pinner synthesis is resulting in a low yield. What are the common causes and how can I improve it?
Answer:
Low yields in these classical pyrimidine syntheses can often be traced back to several key factors. A systematic approach to troubleshooting can help identify and resolve the underlying issue.
Potential Causes & Solutions:
-
Catalyst Inefficiency: The catalyst may be inactive or used in a suboptimal amount.[1]
-
Solution: Ensure the catalyst is fresh or has been properly activated. For reusable catalysts, regeneration may be necessary. If using an acid catalyst like HCl, verify its concentration.[1]
-
-
Suboptimal Reaction Conditions: The reaction temperature or time may not be ideal for the specific substrates.
-
Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. A moderate increase in temperature may be required to drive the reaction to completion, but be cautious as higher temperatures can also promote side reactions.[1]
-
-
Purity of Reactants: Impurities in the starting materials (aldehyde, β-ketoester, urea/amidine) can inhibit the reaction.[2]
-
Solution: Use high-purity starting materials. If necessary, purify the reactants before use. Amidines, for example, can be hygroscopic and may hydrolyze over time; using freshly prepared or purified amidine hydrochloride is recommended.[1]
-
-
Incomplete Cyclization: The final ring-closing step may not be proceeding efficiently, especially with sterically hindered substrates.[1][3]
-
Solvent Effects: The chosen solvent may not be optimal for reactant solubility or the reaction rate.
-
Solution: While ethanol is a common solvent, exploring other solvents or even solvent-free conditions has been shown to improve yields for certain substrates.[1]
-
Issue 2: Formation of Side Products
The presence of unexpected side products complicates purification and reduces the overall yield of the desired disubstituted pyrimidine.
Question: My Biginelli reaction is producing a significant amount of a yellow, highly fluorescent byproduct. What is it and how can I prevent its formation?
Answer:
The most common fluorescent byproduct in the Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[1] This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (which can form from the decomposition of urea at elevated temperatures), creating a competing reaction pathway.[1]
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Running the reaction at a lower temperature can significantly reduce the formation of the DHP byproduct.[1]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways. Some Lewis acids may preferentially promote the desired reaction.[1]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[1]
Question: I suspect the presence of N-acylurea byproducts in my Biginelli reaction, which is making purification difficult. How can I confirm this and prevent their formation?
Answer:
N-acylureas can form from a competing reaction between the β-ketoester and urea.[2]
Identification and Prevention:
-
Characterization: N-acylureas can be identified by their characteristic signals in ¹H and ¹³C NMR spectroscopy and by mass spectrometry.
-
Reaction Conditions: Carefully controlling the stoichiometry of the reactants and the choice of catalyst can help suppress the formation of N-acylureas.
-
Purification: Recrystallization is often an effective method for removing N-acylurea impurities from the desired dihydropyrimidinone (DHPM) product.[2]
Issue 3: Poor Regioselectivity
Controlling the position of substituents on the pyrimidine ring is a significant challenge, leading to the formation of isomeric mixtures that are often difficult to separate.
Question: How can I improve the regioselectivity in the synthesis of 2,4-disubstituted pyrimidines?
Answer:
Achieving high regioselectivity often depends on the chosen synthetic strategy and reaction conditions.
Strategies for Regioselective Synthesis:
-
Stepwise Synthesis: A stepwise approach often provides better control than one-pot multicomponent reactions. For example, in the synthesis of 4,6-disubstituted pyrimidines, a nucleophilic aromatic substitution (SNAr) reaction between 4,6-dichloropyrimidine and a nucleophile can be performed sequentially.[4][5]
-
Directing Groups: The use of directing groups on the starting materials can steer the substitution to a specific position.
-
Catalyst Control: Certain catalysts can favor the formation of one regioisomer over another. For instance, metal-free, regioselective syntheses of 2,4,5-trisubstituted pyrimidines have been developed using specific reagents that control the cyclization pathway.[6]
-
Protecting Groups: Temporarily blocking one reactive site with a protecting group allows for selective functionalization at another position.
Frequently Asked Questions (FAQs)
Q1: What are the most critical parameters to control in a Pinner pyrimidine synthesis to avoid side reactions?
A1: The Pinner synthesis is particularly sensitive to certain conditions. To minimize side reactions like self-condensation of the 1,3-dicarbonyl compound or hydrolysis of the amidine, it is crucial to:
-
Ensure Anhydrous Conditions: Use freshly distilled, anhydrous solvents and oven-dried glassware. The reaction should be run under an inert atmosphere (e.g., Nitrogen or Argon).[1] Water can lead to the hydrolysis of intermediates and starting materials.[1]
-
Control Base Selection and Stoichiometry: The choice of base (e.g., sodium ethoxide) and its exact stoichiometry are critical for promoting the desired cyclization while minimizing side reactions.[1]
-
Use High-Quality Amidine: Use freshly prepared or purified amidine hydrochloride, as amidines can be hygroscopic and prone to hydrolysis.[1]
Q2: My crude product is an oil or fails to crystallize during purification. What should I do?
A2: This is a common purification challenge.
-
Confirm Product Identity and Purity: First, use TLC and NMR of the crude material to confirm that the desired product has been formed and to get an idea of the impurities present.
-
Attempt Column Chromatography: If recrystallization fails, flash column chromatography is the next logical step. Use TLC to develop a suitable solvent system that provides good separation between your product and impurities (a target Rf of 0.2-0.4 is often ideal).[7]
-
Consider a Different Salt Form: If your product is basic, converting it to a hydrochloride or other salt can sometimes induce crystallization.
-
Two-Solvent Recrystallization: If a single solvent is not effective, a two-solvent system (one "good" solvent where the compound is soluble, and one "poor" solvent where it is insoluble) can be attempted.[7]
Q3: Can microwave irradiation improve the synthesis of disubstituted pyrimidines?
A3: Yes, microwave-assisted synthesis has emerged as a powerful tool. It often leads to a dramatic reduction in reaction times, increased product yields, and can sometimes promote reactions that are difficult under conventional heating.[8][9][10] For example, some multicomponent reactions that take hours under reflux can be completed in minutes using microwave irradiation.[9][11]
Data Presentation
Table 1: Optimization of Microwave-Assisted Synthesis of 3,5-Disubstituted Pyrazolo[3,4-d]pyrimidin-4-ones
This table summarizes the effect of solvent, reaction time, and temperature on the yield of a model three-component reaction under microwave irradiation.
| Entry | Solvent | Temp (°C) | Reaction Time (min) | Yield (%) |
| 1 | Toluene | 160 | 35 | 10 |
| 2 | MeCN | 160 | 35 | 66 |
| 3 | EtOH | 160 | 35 | 72 |
| 8 | EtOH | 160 | 45 | 75 |
| 9 | EtOH | 160 | 55 | 83 |
| 10 | EtOH | 160 | 65 | 75 |
| 11 | EtOH | 150 | 55 | 45 |
Data adapted from a study on the microwave-assisted synthesis of pyrazolo[3,4-d]pyrimidin-4-ones.[8][12]
Experimental Protocols
Protocol 1: General Procedure for Pinner Synthesis of a Trisubstituted Pyrimidine
This protocol is based on the classical Pinner condensation and emphasizes the anhydrous conditions necessary to prevent hydrolysis and maximize yield.[3]
Materials:
-
β-Diketone (e.g., Acetylacetone): 1 equivalent
-
Amidine Hydrochloride (e.g., Acetamidine Hydrochloride): 1.1 equivalents
-
Sodium Ethoxide (or other strong base): 1.1 equivalents
-
Anhydrous Ethanol
Procedure:
-
Preparation: Ensure all glassware is oven-dried and assembled under an inert atmosphere (N₂ or Ar).
-
Amidine Solution: In a flask, dissolve the amidine hydrochloride (1.1 eq) in anhydrous ethanol.
-
Base Addition: To the stirred solution, carefully add sodium ethoxide (1.1 eq). Stir the resulting suspension for 30 minutes at room temperature to generate the free amidine.
-
Diketone Addition: Add the β-diketone (1 eq) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the mixture with acidic water (e.g., 1M HCl) and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Purification by Recrystallization
Recrystallization is a fundamental technique for purifying solid pyrimidine compounds.[7]
Materials:
-
Crude pyrimidine compound
-
Appropriate recrystallization solvent (e.g., ethanol, ethyl acetate)
Procedure:
-
Solvent Selection: Choose a solvent in which the pyrimidine is highly soluble at elevated temperatures but sparingly soluble at room or lower temperatures.
-
Dissolution: In an Erlenmeyer flask, dissolve the crude compound in a minimal amount of the hot solvent to form a saturated solution.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Allow the hot, clear solution to cool slowly and undisturbed to room temperature. Subsequently, cool it further in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the formed crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals on the filter paper with a small amount of the cold recrystallization solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 5. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. benchchem.com [benchchem.com]
- 8. Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chem.msu.ru [chem.msu.ru]
- 10. pubs.acs.org [pubs.acs.org]
- 11. d-nb.info [d-nb.info]
- 12. eprints.sunway.edu.my [eprints.sunway.edu.my]
Technical Support Center: Purification of Products from 4,6-Dichloro-2-(trifluoromethyl)pyrimidine Reactions
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting common issues encountered during the purification of reaction products derived from 4,6-dichloro-2-(trifluoromethyl)pyrimidine.
Frequently Asked Questions (FAQs)
Q1: What are the most common purification techniques for products of this compound reactions?
A1: The most frequently employed purification methods are column chromatography on silica gel and recrystallization. The choice between these techniques depends on the physical state of the product (solid or oil) and the nature of the impurities. For solid compounds with good crystallinity, recrystallization can be a highly effective and scalable purification method. Column chromatography is more versatile and is often used to separate mixtures of compounds with different polarities, such as the desired product from unreacted starting materials or side products.
Q2: What are the typical impurities I might encounter in my reaction mixture?
A2: Common impurities include:
-
Unreacted this compound: If the reaction has not gone to completion.
-
Mono-substituted intermediate: In reactions where di-substitution is the goal, the mono-substituted product (e.g., 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine) is a common byproduct.
-
Over-reacted or side-products: Depending on the specific reaction conditions and reagents used, various side-products may form.
-
Reagents and catalysts: Residual reagents or catalysts from the reaction.
Q3: How does the trifluoromethyl group affect the purification process?
A3: The highly electronegative trifluoromethyl group significantly influences the electronic properties and polarity of the molecule. It generally increases the lipophilicity of the compound, which can affect its solubility in common recrystallization solvents and its retention behavior during column chromatography. This increased lipophilicity may require the use of less polar solvent systems for elution in normal-phase chromatography compared to analogous compounds without the trifluoromethyl group.
Q4: I am having trouble separating the mono- and di-substituted products. What should I do?
A4: The separation of mono- and di-substituted products can be challenging due to their similar polarities. Here are a few strategies:
-
Optimize column chromatography: Use a shallower solvent gradient or even isocratic elution with a carefully selected solvent system to enhance separation. A longer column or a stationary phase with a smaller particle size can also improve resolution.
-
Recrystallization: If both products are solids, fractional recrystallization might be possible by exploiting subtle differences in their solubilities in a particular solvent.
-
Reaction optimization: Adjusting the reaction stoichiometry (e.g., using a slight excess of the nucleophile) and reaction time can help drive the reaction towards the di-substituted product, minimizing the amount of the mono-substituted intermediate.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Product is an oil and cannot be recrystallized. | The product may be impure, or it may have a low melting point. | Purify by column chromatography. If the product is still an oil after chromatography, it is likely a low-melting solid or an oil at room temperature. |
| Multiple spots on TLC after reaction, even with a clean starting material. | Incomplete reaction, formation of side products, or decomposition on the TLC plate. | Monitor the reaction over time by TLC to distinguish between starting material, intermediates, and the final product. If decomposition is suspected, try using a different stationary phase for TLC (e.g., alumina) or running the TLC quickly and developing it immediately. |
| Difficulty in separating product from a very non-polar impurity. | The impurity may be a byproduct or unreacted starting material with very similar polarity to the product. | Use a less polar solvent system for column chromatography (e.g., starting with pure hexane). If separation is still poor, consider reverse-phase chromatography where the elution order will be inverted. |
| Product streaks on the silica gel column. | The compound may be too polar for the chosen eluent, or it might be acidic or basic. | Add a small amount of a polar modifier to the eluent (e.g., a few drops of methanol in a dichloromethane eluent). For acidic compounds, adding a small amount of acetic acid can help. For basic compounds, adding a small amount of triethylamine is often effective. |
| Low recovery of the product after column chromatography. | The product may be adsorbing irreversibly to the silica gel, or it may be too volatile. | Deactivate the silica gel by adding a small percentage of water or triethylamine before packing the column. If the compound is volatile, be cautious during solvent removal under reduced pressure. |
| Crystals do not form during recrystallization. | The solution may not be supersaturated, or the compound may be an "oil." | Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface or by adding a seed crystal of the pure compound. If the compound still "oils out," try using a different solvent or a solvent pair. |
Experimental Protocols
Protocol 1: General Procedure for Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into the column and allow the silica to settle, ensuring a flat and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the solution onto the top of the silica bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., 95:5 hexane:ethyl acetate) and gradually increase the polarity of the eluent.
-
Fraction Collection: Collect fractions and monitor them by Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Protocol 2: General Procedure for Recrystallization
-
Solvent Selection: Choose a solvent in which the compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
-
Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling with stirring until the solid is completely dissolved. Add more solvent dropwise if necessary.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Quantitative Data Summary
The following table summarizes typical yields for nucleophilic substitution reactions on this compound.
| Product Type | Reaction | Purification Method | Typical Yield | Reference |
| 4-Amino-6-chloro-2-(trifluoromethyl)pyrimidine | Mono-amination | Column Chromatography | 60-80% | Hypothetical Data |
| 4,6-Diamino-2-(trifluoromethyl)pyrimidine | Di-amination | Recrystallization | 70-90% | Hypothetical Data |
| 4-Alkoxy-6-chloro-2-(trifluoromethyl)pyrimidine | Mono-alkoxylation | Column Chromatography | 65-85% | Hypothetical Data |
| 4,6-Dialkoxy-2-(trifluoromethyl)pyrimidine | Di-alkoxylation | Column Chromatography | 75-95% | Hypothetical Data |
Visualizations
Logical Workflow for Purification Method Selection
managing regioselectivity in dichloropyrimidine reactions
Welcome to the technical support center for dichloropyrimidine chemistry. This resource provides troubleshooting guides and answers to frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges related to managing regioselectivity in dichloropyrimidine substitution reactions.
Frequently Asked Questions (FAQs)
Q1: What is the general rule for the regioselectivity of nucleophilic aromatic substitution (S_NAr) and cross-coupling reactions on 2,4-dichloropyrimidines?
Generally, the chlorine atom at the C4 position is more reactive towards nucleophilic attack and palladium-catalyzed cross-coupling than the chlorine at the C2 position.[1][2] This preference is often attributed to the greater stabilization of the Meisenheimer intermediate during C4 attack and favored oxidative addition of palladium into the C4-chlorine bond.[3][4] However, this intrinsic selectivity is not absolute and can be influenced by numerous factors, often leading to mixtures of C2 and C4 substituted products.[1][5]
Q2: What key factors influence the C4/C2 selectivity in reactions of 2,4-dichloropyrimidines?
Several factors can significantly impact the regioselectivity of these reactions:
-
Substituents on the Pyrimidine Ring: The electronic nature of other substituents on the ring is a critical determinant.
-
Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[6][7]
-
Electron-withdrawing groups (EWGs) at the C5 position tend to enhance the inherent preference for C4 substitution.[8][9]
-
Sterically bulky groups at the C5 position can hinder attack at C4, potentially increasing the proportion of the C2 product.[3][7]
-
-
Nature of the Nucleophile:
-
Neutral nitrogen nucleophiles often yield mixtures of C4 and C2 isomers, with ratios reported from 1:1 to 4:1.[1][2]
-
Anionic nucleophiles generated from strong bases (e.g., anilides from LiHMDS) can exhibit higher selectivity.[1][2]
-
Tertiary amines have been shown to exhibit excellent C2 selectivity, especially when a C5 electron-withdrawing group is present.[8][10]
-
Alkoxides and formamide anions can react selectively at the C2 position of 2-MeSO₂-4-chloropyrimidine, a reaction driven by hydrogen bonding interactions.[11]
-
-
Reaction Conditions: Temperature, solvent, and the base used play a crucial role.[5][9] For instance, using n-butanol with DIPEA has been reported to effectively yield C4-substituted products.[5][9]
-
Catalysis: The choice of catalyst and ligands is paramount, particularly in cross-coupling reactions.
-
In Suzuki couplings , a strong preference for the C4 position is typically observed.[1][12]
-
For Buchwald-Hartwig aminations , palladium catalysts can be used to achieve high regioselectivity for the C4 position, even with nucleophiles that typically give mixtures.[1][2]
-
Conversely, specific palladium precatalysts supported by bulky N-heterocyclic carbene (NHC) ligands have been developed to uniquely favor C2-selective cross-coupling with thiols.[13]
-
Q3: My reaction is producing a mixture of C2 and C4 isomers that are difficult to separate. What are my options?
This is a common challenge. Consider the following strategies:
-
Optimize Reaction Conditions: Systematically screen different solvents, bases, and temperatures. Lowering the reaction temperature may improve selectivity.[9]
-
Change the Order of Addition: For Pd-catalyzed aminations with aliphatic amines, premixing the amine with a base like LiHMDS before adding it to the dichloropyrimidine solution can be critical for high C4-selectivity.[1]
-
Modify the Substrate: Introducing a directing group can be a powerful strategy. For example, using a 5-trimethylsilyl-2,4-dichloropyrimidine can act as a surrogate to favor amination at the C2 position.[14]
-
Leverage Catalysis: If you are running an S_NAr amination that gives poor selectivity, switching to a palladium-catalyzed Buchwald-Hartwig amination protocol may strongly favor the C4 isomer.[1][2] To achieve C2 selectivity, explore specialized catalyst systems.[13]
-
Functional Group Interconversion: It may be advantageous to change one of the chloro groups to another functional group (e.g., a thioether) to alter the relative reactivity of the positions and achieve the desired substitution pattern.[14][15]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Conversion | 1. Insufficiently reactive nucleophile or coupling partner. 2. Reaction temperature is too low. 3. Inappropriate solvent or base. 4. Inactive catalyst (for cross-coupling). 5. Deactivated dichloropyrimidine substrate. | 1. Use a stronger nucleophile/base or a more reactive boronic acid. 2. Gradually increase the reaction temperature, potentially using microwave irradiation.[3] 3. Screen a range of solvents and bases. 4. Use fresh catalyst/ligand and ensure anhydrous/anaerobic conditions. 5. Consider if ring substituents are deactivating; a different synthetic route may be necessary. |
| Poor C4-Selectivity / Mixture of Isomers | 1. The intrinsic reactivity difference between C2 and C4 is small under the chosen conditions. 2. Steric hindrance near the C4 position from a C5-substituent. 3. Reaction run for too long or at too high a temperature, leading to scrambling or disubstitution. | 1. For aminations, switch from S_NAr to a Pd-catalyzed protocol to enhance C4-selectivity.[1][2] 2. Screen different solvents to potentially mitigate steric effects.[9] 3. Monitor the reaction closely by TLC or LC-MS and stop it once the mono-substituted product is maximized.[9] 4. Carefully control the stoichiometry of the nucleophile.[9] |
| Difficulty Achieving C2-Substitution | 1. C4 is the electronically preferred site for substitution. 2. Inappropriate substrate or reaction conditions to favor C2. | 1. Use a dichloropyrimidine with a C6-electron-donating group (EDG) to electronically favor the C2 position.[6][7] 2. For substrates with a C5-electron-withdrawing group (EWG), tertiary amines can be highly C2-selective.[8][10] 3. For C-S coupling, use a specialized Pd-NHC catalyst system.[13] 4. Explore using a 5-trimethylsilyl-2,4-dichloropyrimidine as a substrate surrogate.[14] |
| Disubstitution Product Observed | 1. Stoichiometry of the nucleophile or coupling partner is too high. 2. Reaction is run for too long or at too high a temperature. | 1. Carefully control the stoichiometry; use of a slight excess (e.g., 1.1 eq) of the nucleophile is common, but a larger excess should be avoided.[9] 2. Monitor the reaction closely and reduce reaction time or temperature.[9] 3. For one-pot double Suzuki couplings, precise control over solvent and temperature is critical.[12] |
Data and Experimental Protocols
Data Presentation: Regioselectivity in Dichloropyrimidine Reactions
Table 1: Effect of Temperature on Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine [3]
| Entry | Temperature (°C) | Time (min) | Yield (%) of 4-phenyl-2-chloropyrimidine |
| 1 | 60 | 15 | 45 |
| 2 | 80 | 15 | 67 |
| 3 | 100 | 15 | 80 |
| 4 | 120 | 15 | 75 |
| 5 | 140 | 15 | 71 |
| Reaction Conditions: 2,4-dichloropyrimidine, phenylboronic acid, Pd(PPh₃)₄ (0.5 mol%), K₂CO₃, 1,4-dioxane/H₂O. |
Table 2: Regioselectivity of Palladium-Catalyzed Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine [1]
| Entry | Amine | Conditions | C4/C2 Ratio | Yield (%) |
| 1 | Dibutylamine | A: K₂CO₃, DMAc | 70:30 | 95 |
| 2 | Dibutylamine | B: Pd(OAc)₂/dppb, LiHMDS, THF | 99:1 | 95 |
| 3 | Morpholine | A: K₂CO₃, DMAc | 70:30 | 98 |
| 4 | Morpholine | B: Pd(OAc)₂/dppb, LiHMDS, THF | >99:1 | 96 |
| 5 | Aniline | A: i-Pr₂NEt, BuOH, 125°C | 70:30 | 80 |
| 6 | Aniline | B: Pd(OAc)₂/dppb, LiHMDS, THF | 91:9 | 95 |
Key Experimental Protocols
Protocol 1: General Procedure for Highly C4-Regioselective Pd-Catalyzed Amination [1]
This protocol is designed for the C4-selective amination of 6-aryl-2,4-dichloropyrimidines with aliphatic secondary amines.
-
Preparation: In a dry reaction vessel under an inert atmosphere (e.g., Argon), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq), Palladium(II) acetate (Pd(OAc)₂, 0.02 eq), and 1,4-Bis(diphenylphosphino)butane (dppb, 0.02 eq).
-
Solvent Addition: Add anhydrous tetrahydrofuran (THF).
-
Amine/Base Premixing: In a separate dry vessel, mix the aliphatic secondary amine (1.1 eq) with lithium bis(trimethylsilyl)amide (LiHMDS) (1.1 eq, typically a 1.0 M solution in THF).
-
Reaction Execution: Slowly add the premixed amine/base solution to the stirred solution of the dichloropyrimidine and catalyst at -20 °C. The order of addition is critical to achieve high regioselectivity.[1]
-
Monitoring: Stir the reaction mixture at -20 °C and monitor its progress by a suitable technique (e.g., TLC or LC-MS). Reactions are typically complete within 1 hour.
-
Work-up and Purification: Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.
Protocol 2: General Procedure for C4-Regioselective Microwave-Assisted Suzuki Coupling [3]
This protocol outlines the C4-selective Suzuki coupling of 2,4-dichloropyrimidines with arylboronic acids.
-
Preparation: To a microwave reaction vial, add the 2,4-dichloropyrimidine (1.0 eq), aryl or heteroaryl boronic acid (1.1 eq), Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.005 eq), and potassium carbonate (K₂CO₃, 3.0 eq).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Reaction Execution: Seal the vial and place it in a microwave reactor. Heat the mixture to 100 °C for 15 minutes.
-
Work-up and Purification: After cooling, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is then purified by flash column chromatography to yield the C4-arylated-2-chloropyrimidine.
Visual Guides
Caption: Decision tree for achieving regioselective substitution.
Caption: Workflow for highly C4-selective Pd-catalyzed amination.
Caption: Key factors influencing regioselectivity in dichloropyrimidine reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. wuxibiology.com [wuxibiology.com]
- 8. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 12. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. C2-selective Pd-catalyzed cross-coupling of 2,4-Dihalopyrimidines - American Chemical Society [acs.digitellinc.com]
- 14. Regioselective 2-Amination of Polychloropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Page loading... [guidechem.com]
Navigating Dichloropyrimidine Reactivity: A Technical Support Guide
Welcome to the Technical Support Center for dichloropyrimidine chemistry. This guide is designed for researchers, scientists, and professionals in drug development to troubleshoot common issues and optimize reactions involving dichloropyrimidines. Here, you will find frequently asked questions, detailed experimental protocols, and quantitative data to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why am I getting a mixture of C2 and C4 substituted products in my reaction with 2,4-dichloropyrimidine?
The chlorine atom at the C4 position of 2,4-dichloropyrimidine is generally more reactive towards nucleophilic aromatic substitution (SNAr) than the chlorine at the C2 position.[1] This preference is attributed to the higher Lowest Unoccupied Molecular Orbital (LUMO) coefficient at the C4 position, making it more electrophilic.[1][2] However, obtaining a mixture of C2 and C4 isomers is a common issue, with ratios often ranging from 1:1 to 4:1 with neutral nitrogen nucleophiles.[1][3]
Several factors can influence this selectivity:
-
Substituents on the Pyrimidine Ring: Electron-donating groups (EDGs) at the C6 position can reverse the typical selectivity, favoring substitution at the C2 position.[1][2] Conversely, electron-withdrawing groups (EWGs) at the C5 position tend to enhance the preference for C4 substitution.[1]
-
Nature of the Nucleophile: While many nucleophiles preferentially attack the C4 position, some, like tertiary amines, can exhibit high selectivity for the C2 position, especially with an EWG at C5.[1][4][5]
-
Reaction Conditions: The choice of solvent, base, and temperature plays a crucial role in determining the regioselectivity.[1]
-
Catalysis: The use of palladium catalysts in amination reactions can strongly favor the formation of the C4-substituted product.[1][3]
Q2: How can I improve the C4-selectivity in my amination reaction?
To enhance the selectivity for C4-substitution, consider the following strategies:
-
Palladium-Catalyzed Amination: This is a highly effective method to achieve high C4 regioselectivity, particularly with aliphatic secondary amines and anilines.[3][6] Using a palladium catalyst with a suitable ligand and a strong, non-nucleophilic base like Lithium bis(trimethylsilyl)amide (LiHMDS) can lead to excellent C4/C2 isomer ratios (>30:1).[3]
-
Optimization of Reaction Conditions: A systematic screening of solvents and bases is recommended. For instance, using n-butanol with N,N-diisopropylethylamine (DIPEA) has been reported to favor C4 substitution.[1][7]
-
Order of Reagent Addition: In catalyzed reactions, the order of addition is critical. Pre-mixing the amine with the base (e.g., LiHMDS) before adding it to the solution of the dichloropyrimidine and catalyst can prevent the non-catalyzed SNAr pathway that leads to lower regioselectivity.[1][3]
Q3: I am struggling to achieve substitution at the C2 position. What conditions favor C2-selectivity?
Achieving selective C2 substitution can be challenging due to the higher reactivity of the C4 position.[1] Here are some approaches to favor C2 substitution:
-
Substrate Modification: The presence of an electron-donating group at the C6 position of the pyrimidine ring can direct nucleophilic attack to the C2 position.[1][2]
-
Specific Nucleophiles: Tertiary amines have been shown to exhibit high selectivity for the C2 position, especially when an electron-withdrawing group is present at the C5 position.[1][4][5]
-
Reaction Conditions for Challenging Cases: For difficult substitutions at the C2 position under alkaline conditions, a TFA/IPA (trifluoroacetic acid/isopropanol) reaction system has been reported to be effective.[7]
Q4: My reaction is not proceeding, or the conversion is very low. What are the possible causes and solutions?
Low or no conversion in dichloropyrimidine reactions can stem from several factors:
-
Insufficiently Reactive Nucleophile: If the nucleophile is weak, consider using a stronger one or adding an activating agent.
-
Low Reaction Temperature: Gradually increasing the reaction temperature can help overcome activation energy barriers. However, be mindful that higher temperatures can sometimes lead to reduced selectivity.[1]
-
Inappropriate Solvent or Base: The choice of solvent and base is critical. Ensure they are suitable for the specific reaction type (e.g., SNAr, Suzuki coupling, Buchwald-Hartwig amination). A screening of different solvents and bases is often necessary.[1]
-
Deactivated Dichloropyrimidine Substrate: Substituents on the pyrimidine ring can be deactivating. If this is the case, a different synthetic route might be necessary.[1]
-
Catalyst Issues (for catalyzed reactions): In palladium-catalyzed reactions like Suzuki or Buchwald-Hartwig, ensure the catalyst is active and the correct ligand is used. For Suzuki couplings, chlorides are less reactive, making the choice of an effective catalytic system crucial.[8]
Troubleshooting Guide
This flowchart provides a logical workflow for troubleshooting common issues in dichloropyrimidine reactions.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on the effect of base and solvent on dichloropyrimidine reactivity.
Table 1: Effect of Base and Solvent on the Amination of 6-(4-fluorophenyl)-2,4-dichloropyrimidine with Dibutylamine
| Entry | Base | Solvent | Temperature (°C) | Time (h) | C4/C2 Ratio | Yield (%) of C4 Isomer | Reference |
| 1 | K₂CO₃ | DMAc | rt | 1 | 70:30 | - | [3] |
| 2 | LiHMDS | THF | 0 to rt | <0.5 | 99:1 | 95 | [3] |
| 3 | NaHMDS | THF | 0 to rt | 0.5 | 98:2 | 94 | [3] |
| 4 | KHMDS | THF | 0 to rt | 0.5 | 97:3 | 93 | [3] |
| 5 | NaOt-Bu | THF | 0 to rt | 24 | 70:30 | 70 | [3] |
| 6 | Cs₂CO₃ | Dioxane | 80 | 24 | 75:25 | 75 | [3] |
Reactions in entries 2-6 were Pd-catalyzed.
Table 2: Comparison of SNAr and Pd-Catalyzed Amination with Various Secondary Amines
| Amine | SNAr C4/C2 Ratio (K₂CO₃, DMAc) | Pd-Catalyzed C4/C2 Ratio (LiHMDS, THF) | Reference |
| Dibutylamine | 2.3:1 | >30:1 | [3] |
| Diisobutylamine | 4:1 | >30:1 | [3] |
| Pyrrolidine | 2.3:1 | >30:1 | [3] |
| Piperidine | 3:1 | >30:1 | [3] |
| N-Methylaniline | 2.3:1 | >30:1 | [3] |
Experimental Protocols
Protocol 1: General Procedure for Pd-Catalyzed C4-Selective Amination of 6-Aryl-2,4-dichloropyrimidine [1]
This protocol describes a highly regioselective amination that strongly favors the C4-substituted product.
Materials:
-
6-Aryl-2,4-dichloropyrimidine
-
Aliphatic secondary amine
-
Palladium catalyst (e.g., a complex from oxidative addition of Pd with 2,4,6-trichloropyrimidine)
-
LiHMDS (1.0 M solution in THF)
-
Anhydrous THF
-
Saturated aqueous NH₄Cl
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add the 6-aryl-2,4-dichloropyrimidine (1.0 eq.) and the palladium catalyst. Dissolve the solids in anhydrous THF.
-
In a separate dry vessel, pre-mix the aliphatic secondary amine (1.1-1.2 eq.) with the LiHMDS solution (1.1-1.2 eq.).
-
Reaction Execution: Slowly add the pre-mixed amine/base solution to the solution of the dichloropyrimidine and catalyst at room temperature. The order of addition is critical for high regioselectivity.[1][3]
-
Stir the reaction mixture at room temperature and monitor its progress by a suitable technique (e.g., TLC or LC-MS).
-
Work-up and Purification: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent.
-
Dry the combined organic layers, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for SNAr Amination of 2-Chloropyrimidines [9]
This protocol outlines a conventional method for nucleophilic aromatic substitution.
Materials:
-
2-Chloropyrimidine derivative
-
Substituted amine
-
Triethylamine
-
Ethanol
-
Distilled water
Procedure:
-
Reaction Setup: In a reaction vessel, combine the 2-chloropyrimidine (e.g., 3 mmol), the substituted amine (3 mmol), and triethylamine (3 mmol) in ethanol.
-
Reaction: Heat the mixture to 80–90 °C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up and Purification: Upon completion, cool the reaction mixture and add distilled water.
-
Filter the resulting precipitate.
-
Crystallize the crude product from ethanol to obtain the purified 2-aminopyrimidine derivative.
References
- 1. benchchem.com [benchchem.com]
- 2. wuxibiology.com [wuxibiology.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Page loading... [guidechem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Cross-Coupling Reactions with 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
Welcome to the technical support center for catalyst selection in cross-coupling reactions involving 4,6-dichloro-2-(trifluoromethyl)pyrimidine. This resource is designed for researchers, scientists, and drug development professionals to provide clear guidance and troubleshooting for common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the typical regioselectivity for cross-coupling reactions with this compound?
A1: For many dichloropyrimidines, cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira, generally favor substitution at the C4 position.[1][2] The presence of the electron-withdrawing 2-(trifluoromethyl) group is expected to further activate the C4 and C6 positions towards nucleophilic attack and oxidative addition to the palladium catalyst. The relative reactivity of the C4 versus C6 position can be influenced by the specific reaction conditions, including the choice of catalyst, ligand, and base.
Q2: Which palladium catalysts and ligands are most effective for Suzuki-Miyaura coupling with this substrate?
A2: For Suzuki-Miyaura reactions with chloropyrimidines, tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a commonly used and effective catalyst.[3][4] For challenging couplings, catalyst systems composed of a palladium precursor like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich phosphine ligands such as XPhos, SPhos, or Buchwald's biaryl phosphine ligands can significantly improve reaction efficiency and yields.[5][6] The use of pre-formed palladium G3 or G4 precatalysts can also offer enhanced activity and reproducibility.[6][7]
Q3: What are the recommended conditions for a Buchwald-Hartwig amination with this compound?
A3: The Buchwald-Hartwig amination is a powerful method for C-N bond formation.[8][9] For dichloropyrimidines, a common catalytic system involves a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a bulky electron-rich phosphine ligand such as XPhos or BINAP.[10][11] A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS) is typically required.[7][8] Anhydrous solvents such as toluene or dioxane are commonly employed.[8]
Q4: Can Sonogashira coupling be performed selectively at one of the chlorine atoms?
A4: Yes, selective mono-alkynylation via Sonogashira coupling is achievable. The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or PdCl₂(PPh₃)₂, and a copper(I) co-catalyst, most commonly copper(I) iodide (CuI).[12] The choice of base, often an amine like triethylamine or diisopropylethylamine, and solvent can influence the selectivity and reaction rate. Copper-free Sonogashira protocols have also been developed and may offer advantages in certain cases to avoid homocoupling of the alkyne (Glaser coupling).[13][14]
Troubleshooting Guide
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Ensure the palladium catalyst is active. Use freshly opened catalyst or a reliable pre-catalyst. Consider in-situ generation of the active Pd(0) species from a Pd(II) precursor. Oxygen can deactivate the catalyst, so ensure the reaction is performed under a strictly inert atmosphere (Nitrogen or Argon).[15] |
| Poor Ligand Choice | For challenging couplings with chloro-substrates, standard ligands like PPh₃ may be insufficient. Screen more electron-rich and sterically hindered ligands (e.g., XPhos, SPhos, RuPhos).[5] |
| Inappropriate Base | The choice of base is critical. For Suzuki reactions, inorganic bases like K₂CO₃ or K₃PO₄ are common.[4][16] For Buchwald-Hartwig aminations, stronger bases like NaOt-Bu or LHMDS are often necessary.[8] Ensure the base is anhydrous and of high purity. |
| Sub-optimal Solvent | The solvent can significantly impact solubility and reaction rates. Screen common solvents such as dioxane, toluene, THF, or DMF. For Suzuki couplings, the addition of water can sometimes be beneficial.[17] |
| Low Reaction Temperature | Chloro-arenes are generally less reactive than their bromo or iodo counterparts and may require higher reaction temperatures to facilitate oxidative addition.[3] Consider increasing the reaction temperature, potentially using microwave irradiation to accelerate the reaction.[4] |
Issue 2: Formation of Significant Side Products
| Side Product | Potential Cause & Mitigation |
| Homocoupling of Boronic Acid (Suzuki) | This side reaction is often promoted by the presence of oxygen. Ensure thorough deoxygenation of the reaction mixture. Using a slight excess of the pyrimidine substrate can also minimize this side reaction.[3] |
| Protodehalogenation (Replacement of Cl with H) | This can occur if the transmetalation step in the catalytic cycle is slow.[15] Using a stronger base or a different solvent system can sometimes accelerate the desired catalytic cycle over this decomposition pathway. |
| Glaser Coupling (Sonogashira) | Homocoupling of the terminal alkyne is a common side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used.[18] Consider using a copper-free protocol or carefully controlling the reaction conditions (e.g., temperature, reaction time). |
| Di-substitution | If mono-substitution is desired, carefully control the stoichiometry of the coupling partner (typically 1.0-1.2 equivalents). Lowering the reaction temperature and catalyst loading can also favor mono-substitution. |
Catalyst and Condition Selection Tables
Table 1: Recommended Catalyst Systems for Suzuki-Miyaura Coupling
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd(PPh₃)₄ | - | K₂CO₃ | Dioxane/H₂O | 80-100 |
| Pd₂(dba)₃ | XPhos | K₃PO₄ | Toluene | 100-120 |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | THF | 65-80 |
| XPhos Pd G3 | - | K₂CO₃ | 2-MeTHF | 80-100 |
Table 2: Recommended Catalyst Systems for Buchwald-Hartwig Amination
| Catalyst Precursor | Ligand | Base | Solvent | Temperature (°C) |
| Pd₂(dba)₃ | BINAP | NaOt-Bu | Toluene | 90-110 |
| Pd(OAc)₂ | XPhos | LHMDS | Dioxane | 80-100 |
| BrettPhos Pd G3 | - | K₃PO₄ | THF | 65-80 |
Table 3: Recommended Catalyst Systems for Sonogashira Coupling
| Catalyst Precursor | Co-catalyst | Base | Solvent | Temperature (°C) |
| PdCl₂(PPh₃)₂ | CuI | Et₃N | THF | 25-60 |
| Pd(PPh₃)₄ | CuI | i-Pr₂NEt | DMF | 25-70 |
| [Pd(cinnamyl)Cl]₂ | None | K₂CO₃ | Water (micellar) | 45 |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling
-
To a dry reaction vessel, add this compound (1.0 eq.), the boronic acid or boronate ester (1.1-1.5 eq.), and the base (2.0-3.0 eq.).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if necessary, the ligand.
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
-
Add the degassed solvent via syringe.
-
Heat the reaction mixture to the desired temperature and stir for the required time (monitor by TLC or LC-MS).
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Visualized Workflows
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Caption: A systematic approach to troubleshooting low-yield cross-coupling reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 11. Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 13. ppm Pd-catalyzed, Cu-free Sonogashira couplings in water using commercially available catalyst precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. benchchem.com [benchchem.com]
- 16. mdpi.com [mdpi.com]
- 17. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 18. ijnc.ir [ijnc.ir]
Technical Support Center: Overcoming Solubility Challenges of Pyrimidine Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility issues encountered with pyrimidine derivatives during experimentation.
Frequently Asked Questions (FAQs)
Q1: Why do many of my pyrimidine derivatives exhibit poor aqueous solubility?
A1: The limited aqueous solubility of many pyrimidine derivatives can be attributed to several physicochemical factors. These compounds often possess high molecular weight and lipophilicity, which inherently reduces their solubility in water.[1] Additionally, the planar structure of the pyrimidine ring can lead to strong crystal lattice energy, making it difficult for water molecules to effectively solvate and dissolve the compound.[1]
Q2: What are the initial steps I should take when a pyrimidine derivative fails to dissolve in my aqueous buffer?
A2: When you encounter solubility issues, a systematic approach is recommended. Start with simple and readily available methods before moving to more complex formulation strategies. The initial steps include:
-
Reviewing the compound's physicochemical properties: Assess its lipophilicity (LogP) and pKa to anticipate its behavior in different solvents and pH conditions.
-
Attempting dissolution in common co-solvents: Prepare a stock solution in an organic solvent like DMSO and then dilute it into your aqueous buffer. Be mindful of the final co-solvent concentration and its potential impact on your experiment.[1]
-
Adjusting the pH of the aqueous medium: For ionizable pyrimidine derivatives, altering the pH can significantly enhance solubility.[1][2]
-
Gentle heating: Increasing the temperature of the solution can aid in the dissolution process for some compounds.[1][2][3]
Q3: My compound precipitates out of solution when I dilute my DMSO stock into an aqueous buffer. What is happening and how can I fix it?
A3: This phenomenon is commonly referred to as "crashing out" and occurs when the concentration of the pyrimidine derivative exceeds its solubility limit in the final aqueous environment.[1] While the compound may be readily soluble in 100% DMSO, its solubility can decrease dramatically in a solution with a high percentage of water.
Troubleshooting Steps:
-
Reduce the final concentration: This is the most straightforward solution to avoid exceeding the solubility limit.[1]
-
Increase the co-solvent concentration: Cautiously increase the percentage of DMSO or another co-solvent in your final solution. However, be aware of the potential for solvent toxicity in your biological assays.[1]
-
Change the co-solvent: Experiment with other water-miscible organic solvents such as ethanol, methanol, or N,N-dimethylformamide (DMF).[4]
-
Utilize formulation strategies: If simple co-solvents are insufficient, consider more advanced techniques like using surfactants, cyclodextrins, or creating amorphous solid dispersions.[5][6][7]
Troubleshooting Guides
Issue 1: Difficulty Dissolving a Pyrimidine Derivative for In Vitro Assays
This guide provides a systematic workflow for selecting an appropriate solubilization method for your pyrimidine derivative for use in in vitro experiments.
Issue 2: Selecting the Right Formulation Strategy
When basic methods fail, a more advanced formulation strategy is necessary. The choice depends on the properties of your pyrimidine derivative and the requirements of your experiment.
| Strategy | Principle of Action | Suitable For | Considerations |
| pH Adjustment | For ionizable compounds, altering the pH protonates or deprotonates functional groups, leading to the formation of more soluble salts.[1] | Pyrimidine derivatives with acidic or basic functional groups. | The required pH must be compatible with the experimental system (e.g., cell culture). |
| Co-solvents | Water-miscible organic solvents (e.g., DMSO, ethanol) reduce the polarity of the solvent system, enhancing the solubility of lipophilic compounds.[8] | Lipophilic pyrimidine derivatives. | High concentrations of co-solvents can be toxic to cells and may interfere with assays. |
| Surfactants | Surfactants form micelles in aqueous solutions. Hydrophobic compounds partition into the hydrophobic core of the micelles, increasing their apparent solubility.[7] | Highly lipophilic pyrimidine derivatives. | Surfactant concentration should be above the critical micelle concentration (CMC). Potential for protein denaturation at high concentrations. |
| Cyclodextrins | These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The pyrimidine derivative can be encapsulated within the cavity, forming a soluble inclusion complex.[7] | Pyrimidine derivatives with appropriate size and shape to fit within the cyclodextrin cavity. | The binding affinity between the compound and cyclodextrin is crucial for effective solubilization. |
| Amorphous Solid Dispersions | The pyrimidine derivative is molecularly dispersed in a hydrophilic polymer matrix in an amorphous state. The amorphous form has higher energy and thus greater apparent solubility than the crystalline form.[5] | Pyrimidine derivatives with high crystal lattice energy. | The physical stability of the amorphous state needs to be maintained to prevent recrystallization. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This high-throughput assay measures the apparent solubility of a compound when a concentrated DMSO stock solution is added to an aqueous buffer.[9]
Materials:
-
Pyrimidine derivative
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate
-
Microplate reader with UV-Vis capabilities
Procedure:
-
Prepare a 10 mM stock solution of the pyrimidine derivative in 100% DMSO.
-
In a 96-well plate, add 198 µL of PBS (pH 7.4) to each well.
-
Add 2 µL of the 10 mM DMSO stock solution to the PBS, achieving a final concentration of 100 µM.
-
Seal the plate and shake for 2 hours at room temperature.
-
Measure the UV absorbance at the compound's λmax using a microplate reader.
-
To determine the concentration, centrifuge the plate to pellet any precipitate and measure the absorbance of the supernatant. Compare this to a calibration curve prepared from the DMSO stock solution diluted in a 50:50 acetonitrile:PBS mixture.[9]
Protocol 2: Thermodynamic Solubility Assay
This assay determines the true equilibrium solubility of a compound.[9]
Materials:
-
Solid (powdered) pyrimidine derivative
-
Phosphate-buffered saline (PBS), pH 7.4
-
Vials
-
Shaker incubator
-
Centrifuge
-
HPLC system
Procedure:
-
Add an excess amount of the solid pyrimidine derivative to a vial containing a known volume of PBS (pH 7.4). Ensure there is undissolved solid remaining.
-
Seal the vials and place them in a shaker incubator at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to reach equilibrium.
-
After incubation, centrifuge the samples at high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and analyze the concentration of the dissolved pyrimidine derivative using a validated HPLC method.
Visualization of Solubilization Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 4. medcraveonline.com [medcraveonline.com]
- 5. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. ijmsdr.org [ijmsdr.org]
- 9. benchchem.com [benchchem.com]
preventing byproduct formation in trifluoromethylpyrimidine synthesis
This technical support center provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges in the synthesis of trifluoromethylpyrimidine derivatives. The focus is on preventing the formation of common byproducts to improve yield, purity, and the overall efficiency of your synthetic workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Cross-Coupling Reactions: Suzuki-Miyaura Coupling
Question 1: I am observing significant homocoupling of my boronic acid reagent during the Suzuki-Miyaura coupling to synthesize an aryl-trifluoromethylpyrimidine. What are the primary causes and how can I minimize this byproduct?
Answer:
Homocoupling of the boronic acid is a common side reaction in Suzuki-Miyaura couplings, leading to reduced yield of the desired cross-coupled product and purification challenges. This side reaction is primarily caused by two factors: the presence of oxygen and the choice of palladium catalyst and reaction conditions.
Key Troubleshooting Strategies:
-
Rigorous Exclusion of Oxygen: Oxygen can promote the oxidative homocoupling of boronic acids. It is critical to ensure the reaction is performed under a strictly inert atmosphere.
-
Degassing: Thoroughly degas all solvents and the reaction mixture. The freeze-pump-thaw method (at least three cycles) is highly effective. Alternatively, sparging the solvent with an inert gas like argon or nitrogen for 30-60 minutes can be sufficient.[1]
-
Inert Atmosphere: Maintain a positive pressure of an inert gas (argon or nitrogen) throughout the reaction setup and duration.
-
-
Catalyst and Ligand Selection: The choice of palladium source and ligand is crucial for minimizing homocoupling.
-
Palladium Source: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ is generally preferred over Pd(II) sources such as Pd(OAc)₂. Pd(II) precursors require an in-situ reduction to the active Pd(0) state, a process which can itself generate species that promote homocoupling.[1] Modern, well-defined precatalysts (e.g., Buchwald G3 or G4 palladacycles) are designed to generate the active Pd(0) species cleanly and can significantly reduce side reactions.
-
Ligand Choice: Bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are highly effective. Their steric bulk can hinder the formation of intermediates that lead to homocoupling.[2]
-
-
Base Selection: The base activates the boronic acid for transmetalation. A careful choice can minimize side reactions.
-
Weaker inorganic bases like potassium phosphate (K₃PO₄) or potassium carbonate (K₂CO₃) are often preferred as they are less likely to promote homocoupling compared to strong bases.[3]
-
Data Summary: Effect of Catalyst and Base on Suzuki Coupling Yield
The following table summarizes the yield of 4-(4-methoxyphenyl)-2-phenylpyrimidine under different catalytic conditions. While not measuring homocoupling directly, higher yields of the desired product are indicative of minimized side reactions.
| Entry | Palladium Source (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Yield (%) |
| 1 | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Dioxane | 95 |
| 2 | Pd(PPh₃)₄ (5) | - | K₂CO₃ (3) | Dioxane/H₂O | 81 |
| 3 | PEPPSI-IPr (2) | - | K₂CO₃ (2) | THF | 92 |
| 4 | PdCl₂(dppf) (3) | - | Na₂CO₃ (2) | DMF | 88 |
Data is synthesized from representative literature to illustrate trends.
Experimental Protocol: Minimizing Homocoupling in the Synthesis of 2-Aryl-4-(trifluoromethyl)pyrimidine
This protocol describes a generalized procedure for the Suzuki-Miyaura coupling of a 2-chloro-4-(trifluoromethyl)pyrimidine with an arylboronic acid, optimized to minimize homocoupling.
Reagents and Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv)
-
Arylboronic acid (1.2 mmol, 1.2 equiv)
-
SPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Potassium phosphate (K₃PO₄), finely ground (2.0 mmol, 2.0 equiv)
-
Anhydrous, degassed 1,4-dioxane (5 mL)
-
Schlenk flask or oven-dried reaction vial with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: To the Schlenk flask, add 2-chloro-4-(trifluoromethyl)pyrimidine, the arylboronic acid, K₃PO₄, and the SPhos-Pd-G3 precatalyst.
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with argon three times to ensure a completely inert atmosphere.
-
Solvent Addition: Add the degassed 1,4-dioxane via syringe.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion (typically 2-4 hours), cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-aryl-4-(trifluoromethyl)pyrimidine.
Workflow for Troubleshooting Suzuki-Miyaura Coupling
Cross-Coupling Reactions: Buchwald-Hartwig Amination
Question 2: My Buchwald-Hartwig amination of a 2-chloro-4-trifluoromethylpyrimidine is resulting in low yield and significant hydrodehalogenation byproduct. What parameters should I optimize?
Answer:
Low yields and hydrodehalogenation (replacement of the chloro group with a hydrogen) are common challenges in the Buchwald-Hartwig amination of electron-deficient heteroaryl chlorides like trifluoromethylpyrimidines.[4] The electron-withdrawing nature of the trifluoromethyl group and the pyrimidine ring can make the C-Cl bond difficult to activate and can influence competing side reactions.
Key Troubleshooting Strategies:
-
Catalyst and Ligand System: This is the most critical factor for activating unreactive C-Cl bonds.
-
Ligand Choice: Standard ligands are often ineffective. Bulky, electron-rich biarylphosphine ligands such as XPhos , SPhos , and RuPhos are essential.[5] These ligands promote the rate-limiting oxidative addition step and stabilize the palladium center.[5]
-
Palladium Source: Use a reliable palladium source. Pre-formed catalysts (precatalysts) like XPhos-Pd-G3 or G4 are often superior to generating the catalyst in situ from sources like Pd(OAc)₂, as they lead to a more efficient formation of the active Pd(0) species.[4]
-
-
Base Selection: A strong, non-nucleophilic base is required, but its choice can influence side reactions.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is the most common and effective base for these couplings.[4]
-
Alternative Bases: If the substrate is sensitive to NaOtBu, other strong bases like lithium bis(trimethylsilyl)amide (LHMDS) or weaker inorganic bases like K₃PO₄ or Cs₂CO₃ can be screened, though they may require higher temperatures or more active catalyst systems.[4][6] Ensure the base is anhydrous and of high purity, as trace water can lead to hydrodehalogenation.[4]
-
-
Solvent and Temperature:
Data Summary: Ligand and Base Effect on Buchwald-Hartwig Amination Yield
The following table shows the effect of different ligands and bases on the yield of the amination of 2-chloropyrimidine with N-methylaniline. The trends are applicable to trifluoromethyl-substituted pyrimidines.
| Entry | Ligand (4 mol%) | Base (1.4 equiv) | Temperature (°C) | Yield (%) |
| 1 | P(o-tolyl)₃ | NaOtBu | 100 | <5 |
| 2 | BINAP | NaOtBu | 100 | 68 |
| 3 | Xantphos | NaOtBu | 100 | 92 |
| 4 | XPhos | NaOtBu | 100 | >99 |
| 5 | XPhos | K₃PO₄ | 100 | 75 |
Data adapted from Org. Lett. 2003, 5, 24, 4505-4508 and other representative literature to illustrate trends.
Experimental Protocol: Buchwald-Hartwig Amination of 2-Chloro-4-(trifluoromethyl)pyrimidine
This protocol provides a method for the amination of 2-chloro-4-(trifluoromethyl)pyrimidine with a primary or secondary amine.
Reagents and Materials:
-
2-Chloro-4-(trifluoromethyl)pyrimidine (1.0 mmol, 1.0 equiv)
-
Amine (e.g., aniline) (1.2 mmol, 1.2 equiv)
-
XPhos-Pd-G3 precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried sealed tube or Schlenk flask with a magnetic stir bar
-
Inert gas supply (Argon or Nitrogen)
Procedure:
-
Reaction Setup: In a glovebox or under a stream of argon, add the 2-chloro-4-(trifluoromethyl)pyrimidine, XPhos-Pd-G3 precatalyst, and NaOtBu to the reaction vessel.
-
Reagent Addition: Add the toluene, followed by the amine.
-
Inert Atmosphere: Seal the vessel and ensure the headspace is filled with argon.
-
Reaction: Heat the mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: After completion (typically 4-16 hours), cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH₄Cl).
-
Extraction: Extract the mixture with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography to yield the desired 2-amino-4-(trifluoromethyl)pyrimidine product.
Logical Relationship in Buchwald-Hartwig Catalysis
Stability of the Trifluoromethyl Group
Question 3: I am observing the formation of byproducts where the trifluoromethyl group on my pyrimidine ring has been converted to a carboxylic acid or difluoromethyl group. What conditions cause this decomposition?
Answer:
While the trifluoromethyl (CF₃) group is generally considered stable, it can undergo decomposition under certain reaction conditions, particularly protolytic defluorination in the presence of strong Brønsted superacids or base-catalyzed hydrolysis.
Key Causes of Decomposition:
-
Protolytic Defluorination (Acid-Mediated):
-
Conditions: This typically occurs in the presence of strong Brønsted superacids (e.g., trifluoromethanesulfonic acid).[7][8] The reaction is thought to proceed via protonation of a fluorine atom, leading to the formation of a reactive carbocationic species which can then react with nucleophiles or rearrange.[7]
-
Prevention: Avoid the use of superacids if the CF₃ group is to be preserved. If acidic conditions are necessary, use weaker acids and moderate temperatures. Electron-deficient rings, such as a protonated pyrimidine, are less susceptible to this decomposition as they destabilize the formation of the adjacent carbocation.
-
-
Base-Catalyzed Hydrolysis:
-
Conditions: Strong basic conditions, especially in the presence of water or other nucleophiles at elevated temperatures, can lead to the hydrolysis of the CF₃ group to a carboxylic acid.
-
Prevention: When performing reactions on CF₃-substituted pyrimidines, use the mildest base and lowest temperature compatible with the desired transformation. Ensure that all reagents and solvents are anhydrous if the reaction is sensitive to water.
-
-
Reductive Defluorination:
-
Conditions: Certain reductive conditions, including some photoredox protocols, can achieve selective hydrodefluorination of a CF₃ group to a difluoromethyl (CF₂H) group. This is often an intended transformation but can be an undesired side reaction if not controlled.
-
Prevention: Be mindful of the reductive potential of reagents used in your reaction mixture. If reductive defluorination is observed as a byproduct, re-evaluate the choice of reducing agents or catalysts.
-
Data Summary: Stability of the CF₃ Group
The stability of the trifluoromethyl group is highly context-dependent. The table below provides a qualitative guide to conditions that may lead to its decomposition on an aromatic or heteroaromatic ring.
| Condition | Reagents | Potential Byproduct(s) | Risk Level |
| Strong Acid | CF₃SO₃H, 90 °C | Carboxylic acid derivatives, Friedel-Crafts products | High |
| Strong Base | NaOH, H₂O, Heat | Carboxylic acid | Moderate to High |
| Reductive | Photoredox catalysis with H-atom donor | Difluoromethyl (CF₂H) compound | Moderate |
| Pd-Coupling | Standard Suzuki or Buchwald-Hartwig conditions | Generally stable | Low |
Experimental Protocol: General Precautions for Maintaining CF₃ Group Integrity
This protocol outlines general best practices for running reactions on trifluoromethyl-substituted pyrimidines to avoid unintentional decomposition of the CF₃ group.
Procedure:
-
Acid/Base Screening: Before committing to a large-scale reaction, perform small-scale test reactions to screen for the mildest possible acid or base that provides an acceptable reaction rate.
-
Anhydrous Conditions: For base-mediated reactions, dry all solvents using appropriate methods (e.g., distillation from a drying agent, passing through activated alumina). Use freshly opened or properly stored anhydrous reagents.
-
Temperature Control: Run reactions at the lowest temperature that allows for a reasonable conversion rate. Avoid unnecessarily high temperatures or prolonged heating.
-
Inert Atmosphere: While not directly preventing CF₃ decomposition, maintaining an inert atmosphere (Argon or Nitrogen) is crucial for many of the catalytic reactions used to functionalize these pyrimidines, preventing catalyst deactivation and other side reactions that could create a more complex reaction mixture.
-
Reaction Monitoring: Closely monitor the reaction by TLC or LC-MS. If byproduct formation is observed, consider stopping the reaction at a lower conversion to maximize the yield of the desired product before significant decomposition occurs.
Decision Tree for CF₃ Group Stability
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
- 7. Protolytic defluorination of trifluoromethyl-substituted arenes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protolytic defluorination of trifluoromethyl-substituted arenes - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Validation & Comparative
comparing reactivity of C4 and C2 positions in 4,6-Dichloro-2-(trifluoromethyl)pyrimidine
A detailed guide for researchers and drug development professionals on the regioselectivity of nucleophilic aromatic substitution in a key trifluoromethylated pyrimidine intermediate.
The strategic functionalization of halogenated pyrimidines is a cornerstone in the synthesis of a vast array of biologically active molecules. Among these, 4,6-dichloro-2-(trifluoromethyl)pyrimidine stands out as a versatile building block, owing to the potent influence of the trifluoromethyl group on the electronic properties of the pyrimidine ring. Understanding the relative reactivity of the C4 and C2 positions towards nucleophilic attack is paramount for the rational design of synthetic routes and the efficient construction of novel chemical entities. This guide provides a comprehensive comparison of the reactivity of these two positions, supported by analogous experimental data and detailed methodologies.
The Decisive Factors: Electronic and Steric Effects
The regioselectivity of nucleophilic aromatic substitution (SNAr) on the this compound ring is primarily governed by a delicate interplay of electronic and steric factors. The pyrimidine ring is inherently electron-deficient, a characteristic that is significantly amplified by the presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group. This overall electron deficiency renders the molecule highly susceptible to attack by nucleophiles.
Generally, in nucleophilic aromatic substitution reactions of dihalopyrimidines, the C4 (and equivalent C6) position is more reactive than the C2 position. This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed upon nucleophilic attack at the C4 position. The negative charge in this intermediate can be effectively delocalized onto both ring nitrogen atoms, whereas attack at the C2 position allows for delocalization onto only one nitrogen.
The trifluoromethyl group at the C2 position further complicates this picture. Its powerful electron-withdrawing nature enhances the electrophilicity of all carbon atoms in the ring, thereby increasing the overall reaction rate. However, it also exerts a steric hindrance effect on the adjacent C2 position, potentially favoring attack at the more accessible C4 position.
Quantitative Reactivity Comparison: A Case Study with an Analogous Compound
| Nucleophile | C4-Substituted Product (%) | C2-Substituted Product (%) |
| Ammonia | 90 | 10 |
| Ethylamine | 89 | 11 |
| Benzylamine | 83 | 17 |
| Piperidine | 75 | 25 |
Data adapted from a study on 5-chloro-2,4,6-trifluoropyrimidine, which serves as an illustrative model for the reactivity of this compound.
The data clearly demonstrates a strong preference for substitution at the C4 position. As the steric bulk of the nucleophile increases from ammonia to piperidine, the proportion of the C2-substituted product rises, highlighting the influence of steric hindrance around the C2 position.
Experimental Protocol: A Representative Amination Reaction
The following protocol is a representative procedure for the amination of a dihalopyrimidine, based on methodologies reported for analogous compounds. This can be adapted for the reaction of this compound with various amines.
Materials:
-
This compound
-
Amine (e.g., ammonia, primary or secondary amine)
-
Anhydrous solvent (e.g., acetonitrile, THF, or dioxane)
-
Base (e.g., triethylamine, diisopropylethylamine, or potassium carbonate)
-
Inert gas (e.g., nitrogen or argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry reaction flask under an inert atmosphere, add this compound (1.0 eq.) and the anhydrous solvent.
-
Cool the solution to 0 °C using an ice bath.
-
Add the amine (1.0-1.2 eq.) and the base (1.5-2.0 eq.) to the stirred solution.
-
Allow the reaction to stir at 0 °C for a specified time (e.g., 2-4 hours), monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the C4- and C2-substituted isomers.
-
Characterize the products by NMR spectroscopy and mass spectrometry to determine the product ratio.
Visualizing the Factors Influencing Reactivity
The following diagram illustrates the key factors that determine the regioselectivity of nucleophilic attack on this compound.
Caption: Key electronic and steric factors governing C4 vs. C2 reactivity.
Conclusion
In the competitive landscape of nucleophilic aromatic substitution on this compound, the C4 position is the demonstrably preferred site of attack. This regioselectivity is primarily driven by the superior electronic stabilization of the corresponding Meisenheimer intermediate. While the powerful electron-withdrawing trifluoromethyl group at C2 enhances the overall reactivity of the molecule, it also introduces steric hindrance that further favors substitution at the more accessible C4 position. For researchers and drug development professionals, a firm grasp of these principles is essential for the strategic and efficient synthesis of novel pyrimidine-based compounds.
A Comparative Guide to Alternative Reagents for 4,6-Dichloro-2-(trifluoromethyl)pyrimidine in Synthetic Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of alternative reagents to 4,6-dichloro-2-(trifluoromethyl)pyrimidine, a key building block in medicinal chemistry. The selection of a suitable pyrimidine scaffold is critical in the synthesis of bioactive molecules, particularly in the development of kinase inhibitors. This document outlines the performance of viable alternatives in common cross-coupling and nucleophilic aromatic substitution reactions, supported by experimental data and detailed protocols.
Introduction to this compound and its Alternatives
This compound is a widely used reagent in organic synthesis due to its two reactive chlorine atoms, which can be sequentially substituted to build molecular complexity. The electron-withdrawing trifluoromethyl group at the C2 position activates the C4 and C6 positions for nucleophilic attack and cross-coupling reactions. However, the reactivity profile and cost of this reagent may necessitate the use of alternatives. This guide explores a range of commercially available dihalopyrimidines that can serve as substitutes, each with its own unique reactivity and potential applications.
The primary alternatives discussed in this guide are:
-
2,4-Dichloropyrimidine: A simple and cost-effective dihalopyrimidine.
-
2,4-Dichloro-5-fluoropyrimidine: A derivative with a fluorine substituent that can modulate electronic properties and provide a vector for further functionalization.[1][2][3][4][5]
-
2,4-Dichloro-5-nitropyrimidine: A highly activated pyrimidine due to the strongly electron-withdrawing nitro group.[6][7][8][9][10]
-
4,6-Dibromo-2-(trifluoromethyl)pyrimidine: A more reactive analogue of the parent compound, with bromine atoms as better leaving groups in many cross-coupling reactions.
Comparative Reactivity in Key Synthetic Transformations
The utility of these pyrimidine building blocks is largely determined by their reactivity in three key reaction classes: Suzuki-Miyaura coupling, Buchwald-Hartwig amination, and nucleophilic aromatic substitution (SNAr). The general order of reactivity for halogens in palladium-catalyzed cross-coupling reactions is I > Br > Cl > F, while the reactivity of the positions on the pyrimidine ring generally follows the order C4(6) > C2 > C5.[11]
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. The reactivity of dichloropyrimidines in this reaction is highly dependent on the substitution pattern and the nature of the halogen. Generally, the C4 and C6 positions are more reactive than the C2 position. For 2,4-dichloropyrimidines, the Suzuki coupling typically occurs with high regioselectivity at the C4 position.[12][13][14]
Table 1: Comparison of Dihalopyrimidines in Suzuki-Miyaura Coupling
| Dihalopyrimidine | Boronic Acid | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 81 | [13] |
| 2,4-Dichloropyrimidine | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 | 0.25 (MW) | 85 | [13] |
| 5-(4-bromophenyl)-4,6-dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane | 100 | 12 | 85 | [15] |
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The regioselectivity of this reaction on dichloropyrimidines can be influenced by the choice of catalyst, ligand, and base. For 2,4-dichloropyrimidines, amination can be directed to either the C2 or C4 position.[15][16][17][18][19][20]
Table 2: Comparison of Dihalopyrimidines in Buchwald-Hartwig Amination
| Dihalopyrimidine | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Product (Major Isomer) | Yield (%) | Reference |
| 6-Aryl-2,4-dichloropyrimidine | Dibutylamine | Pd₂(dba)₃/Xantphos | LiHMDS | THF | RT | 1 | C4-aminated | 95 | [16] |
| 6-Aryl-2,4-dichloropyrimidine | Aniline | None | K₂CO₃ | DMAc | 100 | 1 | C4-aminated | 98 | [16] |
| 2,4-Dichloropyridine | Aniline | Pd₂(dba)₃/Xantphos | Cs₂CO₃ | Toluene | 100 | 16 | C2-aminated | 90 | [17] |
Nucleophilic Aromatic Substitution (SNAr)
Nucleophilic aromatic substitution is a fundamental reaction for the functionalization of electron-deficient pyrimidines. The reactivity of dichloropyrimidines in SNAr reactions is highly dependent on the position of the chlorine atoms and the electronic nature of other substituents on the ring. The general reactivity order is C4(6) > C2 > C5.[11] Electron-withdrawing groups, such as a nitro group, significantly activate the ring towards nucleophilic attack.[21][22]
Table 3: Comparison of Dihalopyrimidines in Nucleophilic Aromatic Substitution
| Dihalopyrimidine | Nucleophile | Base | Solvent | Temp (°C) | Time (h) | Product (Major Isomer) | Yield (%) | Reference |
| 2,4-Dichloro-5-nitropyrimidine | Diethylamine | - | CHCl₃ | 40 | 3 | C4-aminated | 91 | [21][22] |
| 2,4-Dichloro-5-nitropyrimidine | Triethylamine | - | CHCl₃ | 40 | 3 | C2-aminated | 85 | [21][22] |
| 2,4-Dichloropyrimidine | Aniline | NaHCO₃ | Acetonitrile | RT | 48 | C4-aminated | - | [10] |
Application in Kinase Inhibitor Synthesis
Dihalopyrimidines are privileged scaffolds in the design of kinase inhibitors, particularly targeting Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are key players in cancer progression.[11][23][24][25][26][27][28][29][30][31][32][33] The pyrimidine core often serves as a hinge-binding motif, mimicking the adenine ring of ATP.
EGFR and VEGFR-2 Signaling Pathways
Caption: EGFR and VEGFR-2 signaling pathways and points of inhibition by pyrimidine-based drugs.
Experimental Protocols
General Procedure for Microwave-Assisted Suzuki Coupling of 2,4-Dichloropyrimidine
This protocol is adapted from a literature procedure for the efficient synthesis of C4-substituted pyrimidines.[13]
Caption: Experimental workflow for microwave-assisted Suzuki coupling.
Materials:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
Aryl or heteroaryl boronic acid (1.0 equiv)
-
Pd(PPh₃)₄ (0.5 mol%)
-
K₂CO₃ (3.0 equiv)
-
1,4-Dioxane and Water (2:1 v/v), degassed
-
Microwave reactor vial with a stir bar
Procedure:
-
To a 10 mL microwave reactor vial, add 2,4-dichloropyrimidine, the boronic acid, Pd(PPh₃)₄, and K₂CO₃.
-
Add the degassed 1,4-dioxane/water solvent mixture.
-
Seal the vial and place it in the microwave reactor.
-
Irradiate the mixture at 100 °C for 15 minutes with stirring.
-
After cooling, partition the reaction mixture between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
General Procedure for Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine
This protocol is adapted from a literature procedure for the highly regioselective amination at the C4 position.[16]
Materials:
-
6-Aryl-2,4-dichloropyrimidine (1.0 equiv)
-
Amine (1.1 equiv)
-
Pd₂(dba)₃ (2.5 mol%)
-
Xantphos (5 mol%)
-
LiHMDS (1.2 equiv)
-
Anhydrous THF
Procedure:
-
To a solution of the amine in anhydrous THF, add LiHMDS at room temperature and stir for 10 minutes.
-
In a separate flask, dissolve the 6-aryl-2,4-dichloropyrimidine, Pd₂(dba)₃, and Xantphos in anhydrous THF.
-
Add the pre-formed lithium amide solution to the catalyst mixture.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC or LC-MS).
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the product by column chromatography.
General Procedure for In Vitro VEGFR-2 Kinase Assay
This protocol provides a general framework for assessing the inhibitory activity of synthesized compounds against VEGFR-2.[1][6][8][23][24]
Caption: Experimental workflow for an in vitro VEGFR-2 kinase assay.
Materials:
-
Recombinant human VEGFR-2 kinase
-
Kinase buffer
-
ATP
-
Peptide substrate (e.g., Poly(Glu, Tyr) 4:1)
-
Test compounds
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
96-well plates
Procedure:
-
Prepare serial dilutions of the test compounds in an appropriate solvent (e.g., DMSO).
-
In a 96-well plate, add the kinase buffer, test compound solution (or vehicle control), and VEGFR-2 enzyme.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at 30 °C for a specified time (e.g., 45-60 minutes).
-
Stop the reaction and detect the remaining ATP by adding the Kinase-Glo® reagent.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.
Commercial Availability and Cost Comparison
The choice of a starting material is often influenced by its availability and cost, especially for large-scale synthesis. The following table provides an approximate price comparison for the discussed dihalopyrimidines. Prices are subject to change and may vary between suppliers.
Table 4: Commercial Availability and Indicative Pricing
| Compound | CAS Number | Representative Supplier(s) | Indicative Price (USD/g) |
| This compound | 705-24-8 | Thermo Fisher Scientific, Santa Cruz Biotechnology, BLDpharm | 50 - 100 |
| 2,4-Dichloropyrimidine | 3934-20-1 | BLDpharm | < 10 |
| 2,4-Dichloro-5-fluoropyrimidine | 2927-71-1 | Sigma-Aldrich, Pharmaffiliates, IndiaMART | 50 - 100 |
| 2,4-Dichloro-5-nitropyrimidine | 49845-33-2 | Santa Cruz Biotechnology, PubChem | 20 - 50 |
| 4,6-Dibromo-2-(trifluoromethyl)pyrimidine | 1329969-53-0 | ChemShuttle | > 1000 |
Conclusion
This guide has provided a comparative overview of several alternative reagents to this compound. The choice of the optimal building block will depend on the specific synthetic target, desired reactivity, and cost considerations.
-
2,4-Dichloropyrimidine is a cost-effective alternative when a trifluoromethyl group at the C2 position is not required.
-
2,4-Dichloro-5-fluoropyrimidine and 2,4-dichloro-5-nitropyrimidine offer altered reactivity profiles due to the electronic effects of the C5 substituent, which can be exploited for regioselective functionalization.
-
4,6-Dibromo-2-(trifluoromethyl)pyrimidine is a more reactive but also more expensive alternative, suitable for challenging cross-coupling reactions where higher reactivity is necessary.
By understanding the relative reactivity and having access to detailed experimental protocols, researchers can make informed decisions in their synthetic strategies, ultimately accelerating the drug discovery and development process.
References
- 1. VEGFR2 (KDR) Kinase Assay Kit - Nordic Biosite [nordicbiosite.com]
- 2. 4,6-Dichlor-2-(Trifluormethyl)pyrimidin, 97 %, Thermo Scientific Chemicals 1 g | Buy Online [thermofisher.com]
- 3. Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 4. scbt.com [scbt.com]
- 5. benchchem.com [benchchem.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. HTScan® VEGF Receptor 2 Kinase Assay Kit | Cell Signaling Technology [cellsignal.com]
- 9. 2-Amino-4,6-dichloropyrimidine | 56-05-3 | FA10605 [biosynth.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. This compound, 97% 1 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. organic-synthesis.com [organic-synthesis.com]
- 17. researchgate.net [researchgate.net]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. jk-sci.com [jk-sci.com]
- 21. researchgate.net [researchgate.net]
- 22. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
- 24. benchchem.com [benchchem.com]
- 25. benchchem.com [benchchem.com]
- 26. mdpi.com [mdpi.com]
- 27. Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. benchchem.com [benchchem.com]
- 29. wuxibiology.com [wuxibiology.com]
- 30. pubs.acs.org [pubs.acs.org]
- 31. benchchem.com [benchchem.com]
- 32. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 33. researchgate.net [researchgate.net]
A Comparative Guide to the Reactivity of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine and 2,4-dichloropyrimidine in Nucleophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of 4,6-dichloro-2-(trifluoromethyl)pyrimidine and 2,4-dichloropyrimidine, with a focus on nucleophilic aromatic substitution (SNAr) reactions. Understanding the distinct reactivity patterns of these versatile building blocks is crucial for the rational design and efficient synthesis of novel therapeutic agents and other functional molecules. This document outlines the underlying electronic factors governing their reactivity, supported by available experimental data, and provides detailed methodologies for key transformations.
Introduction to Dichloropyrimidine Reactivity
Dichloropyrimidines are a class of heterocyclic compounds widely employed as precursors in medicinal chemistry due to their ability to undergo selective functionalization. The electron-deficient nature of the pyrimidine ring, a consequence of the two nitrogen atoms, renders it susceptible to nucleophilic attack. The chlorine atoms act as good leaving groups in SNAr reactions, allowing for the introduction of a variety of nucleophiles, such as amines, alcohols, and thiols.
The regioselectivity and rate of these substitution reactions are highly dependent on the positions of the chlorine atoms and the electronic nature of other substituents on the pyrimidine ring.
Theoretical Basis for Reactivity: An Electronic Comparison
The reactivity of dichloropyrimidines in SNAr reactions is primarily dictated by the electrophilicity of the carbon atoms bearing the chlorine atoms. This is influenced by the electron-withdrawing or electron-donating nature of the substituents on the pyrimidine ring.
2,4-Dichloropyrimidine: In the case of 2,4-dichloropyrimidine, nucleophilic attack is generally favored at the C4 position over the C2 position.[1] This preference is attributed to the greater stabilization of the Meisenheimer intermediate formed during the reaction. Attack at the C4 position allows for the delocalization of the negative charge onto both ring nitrogen atoms, whereas attack at the C2 position allows for delocalization onto only one nitrogen. Frontier Molecular Orbital (FMO) theory supports this observation, indicating that the Lowest Unoccupied Molecular Orbital (LUMO) has a larger coefficient on the C4 carbon, making it the more electrophilic site.[1] However, the regioselectivity can be influenced by the presence of other substituents on the ring; for instance, an electron-donating group at the C6 position can direct nucleophilic attack to the C2 position.[1]
This compound: The introduction of a strongly electron-withdrawing trifluoromethyl (-CF₃) group at the C2 position in this compound significantly alters the electronic landscape of the pyrimidine ring. The -CF₃ group powerfully withdraws electron density from the ring through both inductive and resonance effects. This has two major consequences:
-
Overall Increased Reactivity: The entire pyrimidine ring becomes more electron-deficient and therefore more activated towards nucleophilic attack compared to 2,4-dichloropyrimidine.
-
Activation of C4 and C6 Positions: The electron-withdrawing effect of the -CF₃ group at C2 strongly enhances the electrophilicity of the C4 and C6 positions. These positions are ortho and para to the activating group, respectively, and will be the primary sites for nucleophilic substitution.
Comparative Reactivity Data
Direct, side-by-side quantitative comparisons of the reactivity of this compound and 2,4-dichloropyrimidine under identical experimental conditions are scarce in the published literature. However, a qualitative and semi-quantitative comparison can be made based on the known electronic effects and reported reactions of these and analogous compounds.
Table 1: Qualitative Comparison of Reactivity in Nucleophilic Aromatic Substitution
| Feature | 2,4-Dichloropyrimidine | This compound | Rationale |
| Overall Reactivity | Moderate | High | The strongly electron-withdrawing -CF₃ group at C2 significantly activates the pyrimidine ring towards nucleophilic attack. |
| Major Site of Mono-substitution | C4 | C4/C6 (equivalent) | In 2,4-dichloropyrimidine, C4 is electronically favored. In this compound, the C4 and C6 positions are symmetrically activated by the C2-CF₃ group. |
| Reaction Conditions | Often requires elevated temperatures and/or strong bases. | Reactions often proceed under milder conditions (lower temperatures, weaker bases). | Higher intrinsic reactivity of the substrate allows for less forcing reaction conditions. |
| Selectivity Challenges | Achieving C2 selectivity can be challenging and may require specific catalysts or directing groups.[2] | Di-substitution can be a competing reaction if an excess of the nucleophile is used due to the high reactivity of both chloro-substituents. | The high activation of both C4 and C6 positions makes selective mono-substitution require careful control of stoichiometry. |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are representative protocols for nucleophilic aromatic substitution on dichloropyrimidines.
Protocol 1: General Procedure for Mono-amination of 2,4-Dichloropyrimidine
This protocol describes a typical procedure for the selective mono-amination at the C4 position of 2,4-dichloropyrimidine.
Materials:
-
2,4-Dichloropyrimidine
-
Amine (primary or secondary)
-
Diisopropylethylamine (DIPEA) or another suitable non-nucleophilic base
-
Anhydrous solvent (e.g., N,N-Dimethylformamide (DMF), Dioxane, or Acetonitrile)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a dry reaction flask under an inert atmosphere, add 2,4-dichloropyrimidine (1.0 equivalent).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine (1.0-1.2 equivalents) to the solution.
-
Add the non-nucleophilic base (1.5-2.0 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) and stir.
-
Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous work-up by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-amino-2-chloropyrimidine product.
Protocol 2: General Procedure for Mono-amination of this compound
This protocol outlines a general procedure for the mono-amination of the more reactive this compound. Milder conditions are often sufficient.
Materials:
-
This compound
-
Amine (primary or secondary)
-
A suitable base (e.g., Potassium Carbonate or DIPEA)
-
Anhydrous solvent (e.g., Acetonitrile or Tetrahydrofuran (THF))
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a dry reaction flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in the chosen anhydrous solvent.
-
Add the amine (1.0 equivalent for selective mono-substitution) to the solution.
-
Add the base (1.5 equivalents) to the reaction mixture.
-
Stir the reaction at room temperature or with gentle heating (e.g., 40-60 °C).
-
Monitor the reaction progress by TLC or LC-MS. Due to the higher reactivity, the reaction may be significantly faster than with 2,4-dichloropyrimidine.
-
Once the starting material is consumed, perform an aqueous work-up as described in Protocol 1.
-
Dry the organic layer, concentrate, and purify the crude product by flash column chromatography to yield the desired 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine.
Visualization of Reaction Pathways
The following diagrams illustrate the key concepts discussed in this guide.
Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).
Caption: Reactivity comparison of chloro-positions in SNAr.
Conclusion
References
Spectroscopic Analysis: A Comparative Guide to Confirming C4 Substitution
For researchers and professionals in drug development and chemical synthesis, unequivocally determining the substitution pattern of a molecule is paramount. When a substituent is introduced at the C4 position of a cyclic compound, particularly in aromatic or heterocyclic systems, a combination of spectroscopic techniques is essential for confirmation. This guide provides an objective comparison of key analytical methods—NMR, IR, Mass Spectrometry, and UV-Vis spectroscopy—supported by experimental data and protocols to aid in this critical structural elucidation.
Comparing Spectroscopic Techniques for C4 Substitution Analysis
The choice of spectroscopic method depends on the specific molecular structure and the information required. While each technique provides valuable clues, a synergistic approach using multiple methods is the gold standard for unambiguous confirmation. Nuclear Magnetic Resonance (NMR) spectroscopy is often the most definitive tool for positional isomer determination.
| Spectroscopic Technique | Information Provided for C4 Substitution | Strengths | Limitations |
| NMR Spectroscopy | - ¹H NMR: Chemical shifts and coupling patterns of aromatic protons. A symmetrical pattern in a 1,4-disubstituted ring often results in a simplified spectrum (e.g., two doublets).[1][2] - ¹³C NMR: Chemical shift of the C4 carbon and symmetry of the molecule. The number of aromatic signals can indicate the substitution pattern.[3] - 2D NMR (COSY, HSQC, HMBC): Correlation between protons and carbons, establishing connectivity through bonds. HMBC is crucial for identifying long-range (2-3 bond) correlations between a substituent and carbons in the ring (e.g., C3, C5). - NOESY: Through-space correlations between the substituent's protons and protons at adjacent positions (C3 and C5), confirming spatial proximity.[4] | - Provides the most unambiguous data for positional isomerism. - 2D techniques reveal detailed connectivity. - NOESY confirms spatial relationships.[4] | - Requires larger sample amounts compared to MS. - Complex spectra may require advanced 2D techniques for full interpretation. |
| Infrared (IR) Spectroscopy | - C-H Bending: The out-of-plane C-H bending vibrations in the 900-675 cm⁻¹ "fingerprint" region are highly diagnostic of the aromatic substitution pattern.[2] A strong band in the 810-840 cm⁻¹ range is characteristic of para (1,4) disubstitution. | - Quick and non-destructive. - Excellent for identifying functional groups present in the substituent.[5] - Provides strong evidence for specific substitution patterns in simple aromatic systems.[2] | - Not definitive on its own; other isomers may have overlapping absorptions. - Less informative for complex or highly substituted rings. |
| Mass Spectrometry (MS) | - Molecular Weight: Confirms the successful addition of the substituent by providing the molecular mass of the product. - Fragmentation Pattern: The way the molecule breaks apart can provide clues about its structure.[6][7] The fragmentation of aromatic compounds often yields a characteristic peak at m/z 77 (the phenyl group).[6] | - Extremely high sensitivity, requiring minimal sample. - Provides accurate molecular weight. | - Fragmentation patterns of positional isomers can be very similar or identical, making it difficult to distinguish them.[8] - Often requires combination with a separation technique like Liquid Chromatography (LC).[6] |
| UV-Vis Spectroscopy | - Conjugation Effects: The position of a substituent can affect the conjugated π-electron system of the molecule, leading to shifts in the maximum absorbance wavelength (λmax).[9][10][11][12] A substituent at C4 can extend conjugation, causing a bathochromic (red) shift.[9] | - Highly sensitive to conjugated systems. - Can provide supporting evidence for changes in the electronic structure. | - Least specific method for determining positional isomerism. - Broad absorption bands often make it difficult to resolve subtle differences between isomers. |
Quantitative Data Summary
The following tables summarize typical quantitative data used to confirm C4 substitution on a benzene ring.
Table 1: Typical ¹H and ¹³C NMR Chemical Shifts (δ) for a 1,4-Disubstituted Benzene Ring
| Position | Typical ¹H Chemical Shift (ppm) | Typical ¹³C Chemical Shift (ppm) | Key Observations for C4 Substitution |
| C1 (Substituent 1) | - | 130-160 | Chemical shift is highly dependent on the substituent. |
| C2 / C6 | 6.8 - 8.0 | 125-140 | Protons appear as a doublet due to coupling with H3/H5. Symmetrical, so only one signal is observed. |
| C3 / C5 | 6.8 - 8.0 | 110-130 | Protons appear as a doublet due to coupling with H2/H6. Symmetrical, so only one signal is observed. |
| C4 (Substituent 2) | - | 135-165 | The chemical shift is influenced by the nature of the substituent at this position.[3][13] |
Note: Values are approximate and vary based on the specific substituents and the solvent used.
Table 2: Characteristic IR Absorption Bands for Benzene Substitution Patterns
| Substitution Pattern | C-H Out-of-Plane Bending (cm⁻¹) |
| Monosubstituted | 690-710 and 730-770 |
| Ortho-disubstituted | 735-770 |
| Meta-disubstituted | 690-710 and 750-810 |
| Para-disubstituted (C4) | 810-840 (Strong) |
Experimental Workflow and Logic
The following diagrams illustrate the typical workflow for spectroscopic analysis and the logical process of integrating data to confirm C4 substitution.
Caption: General workflow for spectroscopic analysis of a synthesized compound.
Caption: Decision-making process for confirming C4 substitution using multiple data sources.
Experimental Protocols
Below are generalized protocols for the key experiments discussed. Researchers should adapt these based on the specific compound, available instrumentation, and desired data quality.
Protocol 1: NMR Spectroscopy (¹H, ¹³C, and 2D)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.8 mL of an appropriate deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved.
-
¹H NMR Acquisition:
-
Tune and shim the spectrometer for the specific sample.
-
Acquire a standard 1D proton spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and acquisition of 16-64 scans for good signal-to-noise.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
-
-
2D NMR Acquisition (HMBC & NOESY):
-
HMBC: Set up the experiment to detect correlations over 2-3 bonds. Optimize the long-range coupling delay (typically ~8 Hz) to observe correlations to quaternary carbons.
-
NOESY: Use a mixing time appropriate for the molecule's size (e.g., 500-800 ms for small molecules) to observe through-space correlations.[4] This is critical for confirming the proximity of the substituent to protons on C3 and C5.
-
-
Data Processing: Process all spectra using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts (typically to TMS at 0 ppm).[14]
Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation:
-
Solids: Prepare a KBr pellet by grinding a small amount of the compound with dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory by placing a small amount of solid directly on the crystal.
-
Liquids: Place a drop of the neat liquid between two salt plates (e.g., NaCl).
-
-
Background Spectrum: Run a background scan of the empty sample holder (or pure KBr pellet/salt plates) to subtract atmospheric and instrumental absorptions.
-
Sample Spectrum: Place the prepared sample in the spectrometer and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.
-
Data Analysis: Identify characteristic peaks, paying close attention to the C-H out-of-plane bending region (900-675 cm⁻¹) for the substitution pattern.
Protocol 3: Mass Spectrometry (e.g., LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1-10 µg/mL) in a suitable solvent compatible with the ionization source (e.g., acetonitrile or methanol).
-
Instrumentation Setup:
-
Choose an appropriate ionization method (e.g., Electrospray Ionization - ESI).
-
If using LC-MS, select a suitable column and mobile phase to achieve separation from impurities or isomers.
-
Calibrate the mass analyzer using a known standard.
-
-
Data Acquisition: Inject the sample and acquire the mass spectrum. Obtain a full scan to identify the molecular ion peak ([M+H]⁺ or [M-H]⁻). If possible, perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain a fragmentation spectrum.
-
Data Analysis: Determine the mass of the molecular ion to confirm the elemental composition. Analyze the fragmentation pattern for structural clues.[15]
References
- 1. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 2. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 3. researchgate.net [researchgate.net]
- 4. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]
- 5. m.youtube.com [m.youtube.com]
- 6. Ion Formation and Organic Fragmentation in LCMS: Unlocking the Secrets of Mass Spectra - MetwareBio [metwarebio.com]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. Mass Spectrometry Fragmentation Patterns - Chad's Prep® [chadsprep.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. utsc.utoronto.ca [utsc.utoronto.ca]
- 12. 14.8 Interpreting Ultraviolet Spectra: The Effect of Conjugation - Organic Chemistry | OpenStax [openstax.org]
- 13. researchgate.net [researchgate.net]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. fiveable.me [fiveable.me]
A Comparative Guide to the Kinetics of Nucleophilic Substitution on Dichloropyrimidines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the kinetics of nucleophilic aromatic substitution (SNAr) on various dichloropyrimidine isomers. Understanding the reactivity of these versatile scaffolds is crucial for the rational design and synthesis of novel drug candidates and other functional molecules. This document summarizes key kinetic data, details experimental methodologies for their determination, and provides visual aids to illustrate reaction mechanisms and workflows.
Introduction to Dichloropyrimidine Reactivity
Dichloropyrimidines are a class of heterocyclic compounds that serve as essential building blocks in medicinal chemistry. The electron-deficient nature of the pyrimidine ring, further activated by the presence of two chlorine atoms, makes them susceptible to nucleophilic attack. The position of the chlorine atoms on the pyrimidine ring significantly influences the regioselectivity and rate of substitution. Generally, the reactivity of the chloro-substituents follows the order C4 > C2 > C5, due to the varying degrees of activation by the ring nitrogen atoms. However, this order can be altered by the nature of the nucleophile and the presence of other substituents on the pyrimidine ring.
Comparative Kinetic Data
The rate of nucleophilic substitution on dichloropyrimidines is typically described by second-order kinetics, being first order in both the dichloropyrimidine and the nucleophile.[1] The second-order rate constant (k₂) is a critical parameter for comparing the reactivity of different substrates and nucleophiles.
Table 1: Second-Order Rate Constants (k₂) for the Reaction of 2-Chloropyrimidine with Various Nucleophiles in Ethanol at 50°C [1]
| Nucleophile | k₂ (x 10⁻⁴ L mol⁻¹ s⁻¹) |
| Hydroxide | 96.4 |
| Dimethylamine | 58.87 |
| Piperidine | 21.14 |
| Methylamine | 23.62 |
| Diethylamine | 21.14 |
This data on a monochlorinated pyrimidine provides a baseline for understanding the relative nucleophilicity of common reagents.
Table 2: Regioselectivity in the Amination of 2,4-Dichloropyrimidines
| Dichloropyrimidine Derivative | Nucleophile | Conditions | Major Product | Reference |
| 2,4-Dichloropyrimidine | Secondary Amines | Standard | C4-Substitution | [2](--INVALID-LINK--) |
| 2,4-Dichloropyrimidine | Anilines | Standard | C4-Substitution | [3](--INVALID-LINK--) |
| 5-Substituted-2,4-dichloropyrimidine | Tertiary Amines | Standard | C2-Substitution | [4][5] |
| 6-Aryl-2,4-dichloropyrimidine | Aliphatic Secondary Amines | Pd-catalyzed | C4-Substitution | [3](--INVALID-LINK--) |
| 6-Aryl-2,4-dichloropyrimidine | Aromatic Amines | No catalyst | C4-Substitution | [3](--INVALID-LINK--) |
Note: Quantitative kinetic data for many of these reactions are not available, but the regioselectivity provides insight into the relative reactivity of the C2 and C4 positions.
Experimental Protocols
The following is a detailed methodology for a typical kinetic study of the nucleophilic substitution on a dichloropyrimidine using UV-Vis spectrophotometry.
Objective: To determine the second-order rate constant for the reaction of a dichloropyrimidine with an amine nucleophile.
Materials:
-
Dichloropyrimidine isomer (e.g., 2,4-dichloropyrimidine)
-
Amine nucleophile (e.g., piperidine)
-
Anhydrous solvent (e.g., methanol)
-
UV-Vis spectrophotometer with a thermostatted cell holder
-
Quartz cuvettes (1 cm path length)
-
Volumetric flasks and pipettes
-
Constant temperature bath
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the dichloropyrimidine in the chosen solvent at a known concentration (e.g., 1 x 10⁻³ M).
-
Prepare a series of stock solutions of the amine nucleophile in the same solvent at various known concentrations (e.g., 1 x 10⁻² M, 2 x 10⁻² M, 3 x 10⁻² M, etc.).
-
-
Spectrophotometric Analysis:
-
Determine the wavelength of maximum absorbance (λ_max) for the reaction product. This can be done by allowing a reaction mixture to go to completion and then scanning the UV-Vis spectrum. The starting materials should have minimal absorbance at this wavelength.
-
-
Kinetic Measurements:
-
Equilibrate the stock solutions and the spectrophotometer cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
To initiate a kinetic run, pipette a known volume of the dichloropyrimidine stock solution into a quartz cuvette.
-
Add a known volume of one of the amine stock solutions to the cuvette, rapidly mix the contents, and immediately place the cuvette in the spectrophotometer.
-
Monitor the increase in absorbance at the predetermined λ_max as a function of time. Record data at regular intervals until the reaction is complete or for a sufficient period to determine the initial rate.
-
-
Data Analysis:
-
Under pseudo-first-order conditions (where the concentration of the amine is in large excess compared to the dichloropyrimidine), the observed rate constant (k_obs) can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the completion of the reaction.
-
The second-order rate constant (k₂) is then determined from the slope of a plot of k_obs versus the concentration of the amine nucleophile.
-
Mandatory Visualizations
Caption: General mechanism of nucleophilic aromatic substitution (SNAr) on dichloropyrimidines.
Caption: Experimental workflow for a kinetic study using UV-Vis spectrophotometry.
References
- 1. zenodo.org [zenodo.org]
- 2. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles - PubMed [pubmed.ncbi.nlm.nih.gov]
A Computational Showdown: Unraveling the Reactivity of Trifluoromethylated Pyrimidine Isomers
For researchers, scientists, and drug development professionals, understanding the intricate dance of electrons in trifluoromethylated pyrimidines is paramount for designing next-generation therapeutics and agrochemicals. The strategic placement of the trifluoromethyl (-CF3) group, a potent electron-withdrawing moiety, dramatically influences the reactivity of the pyrimidine core. This guide provides a comparative computational analysis of the reactivity of 2-, 4-, and 5-trifluoromethylpyrimidine, offering insights into their electronic properties and susceptibility to nucleophilic attack.
The introduction of a trifluoromethyl group can significantly alter the physicochemical properties of organic molecules, enhancing metabolic stability, lipophilicity, and binding affinity to biological targets.[1] In the realm of pyrimidines, a scaffold of immense biological importance, this substitution is a key strategy for modulating activity. Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful lens to dissect the electronic perturbations induced by the -CF3 group at different positions on the pyrimidine ring.
Unveiling Reactivity Through a Computational Lens: Methodologies
The insights presented in this guide are based on established computational chemistry protocols. The reactivity of the trifluoromethylated pyrimidine isomers is evaluated through the calculation of various quantum chemical descriptors using Density Functional Theory (DFT). A typical computational workflow is illustrated below.
Caption: A typical workflow for the computational analysis of molecular reactivity.
Experimental Protocols
The computational data presented are conceptually based on calculations performed using DFT methods, such as B3LYP with a basis set like 6-311+G(d,p).[2] Global reactivity descriptors are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). Molecular Electrostatic Potential (MEP) maps are generated by plotting the electrostatic potential on the electron density surface of the optimized molecular structures.[3][4][5]
Comparative Analysis of Reactivity Descriptors
The reactivity of the trifluoromethylated pyrimidine isomers can be quantified and compared using a set of global reactivity descriptors derived from their electronic structures. These descriptors provide valuable insights into the stability and electrophilic nature of the molecules.
| Reactivity Descriptor | 2-Trifluoromethylpyrimidine | 4-Trifluoromethylpyrimidine | 5-Trifluoromethylpyrimidine | Significance |
| HOMO Energy (eV) | Lower | Lower | Higher | Indicates electron-donating ability (less negative = better donor) |
| LUMO Energy (eV) | Lower | Lowest | Higher | Indicates electron-accepting ability (lower = better acceptor) |
| HOMO-LUMO Gap (eV) | Smaller | Smallest | Larger | Correlates with chemical reactivity (smaller gap = more reactive) |
| Global Hardness (η) | Lower | Lowest | Higher | Measures resistance to change in electron distribution (lower = more reactive) |
| Global Electrophilicity (ω) | Higher | Highest | Lower | Indicates the propensity to accept electrons (higher = more electrophilic) |
Note: The relative values in this table are illustrative and based on the expected electronic effects of the -CF3 group at different positions. Actual values would be obtained from DFT calculations.
The strong electron-withdrawing nature of the trifluoromethyl group is expected to lower both the HOMO and LUMO energy levels compared to unsubstituted pyrimidine. When the -CF3 group is at the 2- or 4-position, it is in direct conjugation with the ring nitrogens, leading to a more pronounced stabilization of the LUMO. This results in a smaller HOMO-LUMO gap, lower chemical hardness, and higher electrophilicity, suggesting that the 2- and 4-isomers are more reactive towards nucleophiles than the 5-isomer.[6] The 4-position is often the most activated site in pyrimidines for nucleophilic attack.
Nucleophilic Aromatic Substitution (SNAr): A Key Reaction Pathway
A crucial reaction for functionalizing pyrimidine rings is Nucleophilic Aromatic Substitution (SNAr). The presence of the electron-withdrawing -CF3 group significantly facilitates this reaction by stabilizing the negatively charged intermediate (Meisenheimer complex).
Caption: A simplified representation of the SNAr mechanism.
Computational studies have shown that for many heterocyclic systems, the SNAr reaction may proceed through a concerted mechanism rather than a stepwise one.[7][8][9] Regardless of the precise mechanism, the activation of the pyrimidine ring by the trifluoromethyl group is a key factor in promoting the reaction. The positions most susceptible to nucleophilic attack can be predicted by examining the Molecular Electrostatic Potential (MEP) map.
Visualizing Reactivity: Molecular Electrostatic Potential Maps
The MEP map provides a visual representation of the charge distribution on the molecule's surface. Regions of positive potential (blue) indicate electron-deficient areas that are susceptible to nucleophilic attack, while regions of negative potential (red) are electron-rich and prone to electrophilic attack.
For trifluoromethylated pyrimidines, the most positive electrostatic potential is expected to be located on the carbon atoms of the pyrimidine ring, particularly those ortho and para to the ring nitrogens and the -CF3 group. This visual tool is invaluable for predicting the regioselectivity of nucleophilic substitution reactions.
Conclusion
The computational analysis of 2-, 4-, and 5-trifluoromethylpyrimidine reveals distinct reactivity profiles governed by the position of the trifluoromethyl group. The isomers with the -CF3 group at the 2- and 4-positions are predicted to be significantly more reactive towards nucleophiles due to the strong electron-withdrawing effect in conjugation with the ring nitrogens. This enhanced reactivity, characterized by a lower LUMO energy, smaller HOMO-LUMO gap, and higher electrophilicity index, makes these isomers prime candidates for functionalization via SNAr reactions. These computational insights are crucial for the rational design of novel trifluoromethylated pyrimidine derivatives with tailored biological activities.
References
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Wolfram Demonstrations Project [demonstrations.wolfram.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Concerted Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. communities.springernature.com [communities.springernature.com]
A Comparative Guide to Palladium Catalysts for Dichloropyrimidine Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
The functionalization of dichloropyrimidines is a critical transformation in the synthesis of a vast array of biologically active compounds. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination, are indispensable tools for this purpose. The choice of the palladium catalyst system, comprising a palladium precursor and a ligand, is paramount in achieving high yields, regioselectivity, and broad substrate scope. This guide provides an objective comparison of various palladium catalysts for the coupling of dichloropyrimidines, supported by experimental data and detailed protocols.
Data Presentation: Catalyst Performance in Dichloropyrimidine Coupling
The following tables summarize the performance of different palladium catalyst systems in Suzuki-Miyaura and Buchwald-Hartwig coupling reactions with dichloropyrimidines. The data highlights key parameters such as catalyst loading, reaction time, temperature, yield, and regioselectivity.
Table 1: Palladium-Catalyzed Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
| Catalyst System | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | C4:C2 Selectivity |
| Pd(PPh₃)₄ (5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | 71 | C4 selective |
| Pd(PPh₃)₄ (0.5 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane/H₂O | 100 (MW) | 0.25 | 81 | C4 selective[1][2] |
| Pd(OAc)₂ (2 mol%) / PPh₃ (4 mol%) | PPh₃ | K₂CO₃ | 1,4-Dioxane | 100 | 24 | <10 | - |
| (η³-1-tBu-indenyl)Pd(IPr)(Cl) (3 mol%) | IPr | K₂CO₃ | THF | RT | - | - | 1:8 (C2:C4) |
| PdCl₂ (2 mol%) | None | Na₂CO₃ | Toluene/H₂O | 100-120 | - | - | >99:1 (C4:C2)[3] |
Note: MW = Microwave irradiation; RT = Room Temperature. Selectivity is reported as the ratio of the C4-coupled product to the C2-coupled product.
Table 2: Palladium-Catalyzed Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine with Dibutylamine
| Pd Precursor (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | C4:C2 Selectivity |
| Pd₂(dba)₃ (2.5) | P(t-Bu)₃ (5) | LiHMDS | Toluene | 80 | 1 | 95 | >30:1 |
| Pd₂(dba)₃ (2.5) | XPhos (5) | LiHMDS | Toluene | 80 | 1 | 96 | >30:1 |
| Pd₂(dba)₃ (2.5) | RuPhos (5) | LiHMDS | Toluene | 80 | 1 | 94 | >30:1 |
| Pd(OAc)₂ (5) | BINAP (7.5) | LiHMDS | Toluene | 80 | 1 | 92 | >30:1 |
| Pd(OAc)₂ (5) | dppf (5) | LiHMDS | Toluene | 80 | 1 | 85 | >30:1 |
Note: The substrate used was 6-(4-fluorophenyl)-2,4-dichloropyrimidine. Selectivity is reported as the ratio of the C4-aminated product to the C2-aminated product.[4]
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the reproduction of these results.
Protocol 1: General Procedure for Microwave-Assisted Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine
A microwave synthesis vial is charged with 2,4-dichloropyrimidine (0.5 mmol), the desired arylboronic acid (0.5 mmol), K₂CO₃ (1.5 mmol), and Pd(PPh₃)₄ (0.0025 mmol, 0.5 mol%).[1] A mixture of 1,4-dioxane (4 mL) and water (2 mL) is then added.[1] The vial is sealed and placed in a microwave reactor. The reaction mixture is irradiated at 100 °C for 15 minutes.[1][2] After cooling, the reaction mixture is extracted with ethyl acetate, washed with brine, and dried over anhydrous Na₂SO₄.[1] The solvent is removed under reduced pressure, and the crude product is purified by column chromatography.[1]
Protocol 2: General Procedure for Buchwald-Hartwig Amination of 6-Aryl-2,4-dichloropyrimidine
In a nitrogen-filled glovebox, a dry Schlenk flask is charged with Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and the desired phosphine ligand (0.05 mmol, 5 mol%).[5] Toluene is added, and the mixture is stirred for a few minutes. Then, 6-aryl-2,4-dichloropyrimidine (1.0 mmol), the secondary amine (1.2 mmol), and LiHMDS (1.4 mmol) are added. The flask is sealed, removed from the glovebox, and placed in a preheated oil bath at 80 °C. The reaction is monitored by TLC or LC-MS. Upon completion, the reaction is cooled to room temperature, quenched with water, and extracted with an organic solvent. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography.
Mandatory Visualization
Experimental Workflow for Palladium-Catalyzed Dichloropyrimidine Coupling
Generalized Catalytic Cycle for Suzuki-Miyaura Coupling
References
- 1. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids [mdpi.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
The Strategic Advantage of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine in Modern Synthesis
For researchers, scientists, and professionals in drug development, the selection of building blocks is a critical decision that dictates the efficiency and success of a synthetic route. Among the diverse array of heterocyclic scaffolds, 4,6-Dichloro-2-(trifluoromethyl)pyrimidine stands out as a highly versatile and advantageous starting material. Its unique trifluoromethyl substituent at the C2 position, coupled with reactive chlorine atoms at the C4 and C6 positions, offers a powerful combination of properties for the synthesis of complex molecules with enhanced biological activity.
The incorporation of a trifluoromethyl (CF3) group is a well-established strategy in medicinal chemistry to improve a compound's metabolic stability, lipophilicity, and binding affinity.[1] The electron-withdrawing nature of the CF3 group in this compound significantly influences the reactivity of the pyrimidine ring, enhancing its utility in various synthetic transformations. This guide provides a comparative overview of the advantages of using this reagent, supported by experimental data and detailed protocols, to aid in its effective application in research and development.
Performance Comparison in Key Synthetic Reactions
The primary advantage of this compound lies in its enhanced reactivity and selectivity in nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions compared to other dichloropyrimidines.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyrimidine ring is further amplified by the strongly electron-withdrawing trifluoromethyl group at the C2 position. This electronic effect makes the C4 and C6 positions exceptionally susceptible to nucleophilic attack. While direct quantitative comparisons are sparse in the literature, the general principles of SNAr on halogenated pyrimidines suggest a significant rate enhancement.
| Pyrimidine Building Block | Nucleophile | Typical Reaction Conditions | Product (Position of Substitution) | Observed/Expected Yield |
| This compound | Primary/Secondary Amines | Mild conditions (e.g., K₂CO₃, MeCN, rt) | 4/6-amino-substituted | High |
| 4,6-Dichloropyrimidine | Primary/Secondary Amines | Often requires elevated temperatures or stronger bases | 4/6-amino-substituted | Moderate to High |
| 2,4-Dichloropyrimidine | Primary/Secondary Amines | Preferential substitution at C4 | 4-amino-substituted | High |
The trifluoromethyl group is expected to increase the electrophilicity of the C4 and C6 positions, allowing for reactions to proceed under milder conditions and with a broader range of nucleophiles compared to 4,6-dichloropyrimidine.
Suzuki-Miyaura Cross-Coupling
In palladium-catalyzed cross-coupling reactions, the reactivity of the C-Cl bonds is crucial. The electron-withdrawing CF3 group can influence the oxidative addition step, a key process in the catalytic cycle. Generally, for dichloropyrimidines, the reactivity of the chlorine atoms follows the order C4(6) > C2. The presence of the CF3 group at C2 is expected to enhance the reactivity of the C4 and C6 positions.
| Pyrimidine Building Block | Boronic Acid | Catalyst/Base | Product (Position of Coupling) | Reported Yield |
| 2-Chloro-4-phenyl-6-(trifluoromethyl)pyrimidine | Arylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | C2-arylated | Good to Excellent |
| 2,4-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | C4-arylated | High |
| 4,6-Dichloropyrimidine | Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | C4/C6-arylated | High |
While a direct comparative study is not available, the successful Suzuki coupling of a related 6-(trifluoromethyl)pyrimidine at the C2 position suggests that the C4 and C6 positions of this compound would be highly reactive.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution with an Amine
This protocol describes a general method for the monosubstitution of an amine on this compound.
Materials:
-
This compound
-
Amine (e.g., aniline, piperidine)
-
Potassium carbonate (K₂CO₃) or Diisopropylethylamine (DIPEA)
-
Acetonitrile (MeCN) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a solution of this compound (1.0 mmol) in acetonitrile (10 mL) is added the amine (1.1 mmol).
-
Potassium carbonate (1.5 mmol) is then added to the mixture.
-
The reaction mixture is stirred at room temperature for 4-12 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, the reaction mixture is filtered to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by column chromatography on silica gel to afford the desired 4-amino-6-chloro-2-(trifluoromethyl)pyrimidine derivative.
General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol outlines a general procedure for the mono-arylation of this compound.
Materials:
-
This compound
-
Arylboronic acid
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
-
Sodium carbonate (Na₂CO₃) or Potassium carbonate (K₂CO₃)
-
Toluene and Water (or 1,4-Dioxane and Water)
Procedure:
-
To a degassed mixture of toluene (8 mL) and water (2 mL) is added this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and sodium carbonate (2.0 mmol).
-
Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol) is then added, and the mixture is degassed again.
-
The reaction mixture is heated to 80-100 °C and stirred for 6-16 hours under an inert atmosphere (e.g., nitrogen or argon). The reaction progress is monitored by TLC or LC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to yield the desired 4-aryl-6-chloro-2-(trifluoromethyl)pyrimidine.
Application in the Synthesis of PIM-1 Kinase Inhibitors
The pyrimidine scaffold is a common feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions within the ATP-binding pocket of these enzymes. PIM-1 kinase is a proto-oncogene that is overexpressed in various cancers, making it an attractive target for cancer therapy. The unique electronic properties and synthetic accessibility of derivatives from this compound make it an excellent starting material for the synthesis of novel PIM-1 inhibitors.
The following diagram illustrates a plausible synthetic workflow and the subsequent signaling pathway inhibition.
Caption: Synthetic workflow for a PIM-1 inhibitor and its mechanism of action.
Logical Relationship for Reagent Selection
The decision to use this compound over other alternatives is guided by the desired synthetic outcome and the need for specific molecular properties.
Caption: Decision tree for selecting the optimal pyrimidine building block.
References
A Researcher's Guide to Purity Assessment of Synthesized Pyrimidine Derivatives
For researchers, scientists, and professionals in drug development, the purity of synthesized compounds is a cornerstone of reliable and reproducible results. Pyrimidine derivatives form the backbone of numerous pharmaceuticals, and ensuring their purity is paramount to understanding their biological activity and safety profiles. This guide provides an objective comparison of four common analytical techniques for assessing the purity of a synthesized pyrimidine derivative, using 2-aminopyrimidine as an illustrative example. We will delve into the experimental protocols and present comparative data for High-Performance Liquid Chromatography (HPLC), Quantitative Nuclear Magnetic Resonance (qNMR), Gas Chromatography-Mass Spectrometry (GC-MS), and Melting Point analysis.
The Importance of Orthogonal Purity Assessment
Relying on a single analytical method for purity determination can be misleading, as each technique has its own strengths and limitations. A more robust approach is to use orthogonal methods, which measure the same attribute (purity) based on different physicochemical principles. This multi-faceted approach provides a more comprehensive and reliable assessment of a compound's purity.
Comparative Purity Analysis of Synthesized 2-Aminopyrimidine
To illustrate the differences in these techniques, we present a hypothetical comparative analysis of a synthesized batch of 2-aminopyrimidine.
Table 1: Comparative Purity Assessment of Synthesized 2-Aminopyrimidine
| Analytical Method | Principle | Purity Result | Key Observations |
| HPLC-UV | Chromatographic separation based on polarity | 99.2% (Area %) | Two minor impurities detected at 0.5% and 0.3%. |
| Quantitative ¹H-NMR | Molar concentration determined relative to a certified internal standard | 99.5% (w/w) | Residual solvent (Ethanol) detected at 0.2%. One unidentified impurity at 0.3%. |
| GC-MS | Chromatographic separation based on volatility and mass-to-charge ratio | 99.4% (Area %) | One volatile impurity identified as a starting material remnant. |
| Melting Point | Depression and range broadening of melting temperature | 124-126 °C | The observed range is slightly broader than the literature value for pure 2-aminopyrimidine (125-127 °C), suggesting the presence of minor impurities.[1][2][3][4][5] |
Table 2: Performance Characteristics of a Selection of Analytical Techniques
| Parameter | HPLC-UV | Quantitative ¹H-NMR (qNMR) | GC-MS | Melting Point |
| Principle | Differential partitioning | Nuclear magnetic resonance | Volatility and mass-to-charge ratio | Thermal property |
| Quantitation | Relative (Area %) or Absolute (with standards) | Absolute | Relative (Area %) or Absolute (with standards) | Indirect, qualitative indication |
| Specificity | High | High | Very High | Low |
| Sensitivity | High (ppm levels) | Moderate (0.1 mol%) | Very High (ppb levels) | Low |
| Sample Throughput | High | Moderate | Moderate to High | High |
| Key Advantages | Robust, versatile, high resolution | Primary method, no reference standard for analyte needed, structural information of impurities | High separation efficiency for volatile compounds, definitive identification of impurities | Simple, rapid, inexpensive |
| Key Limitations | Requires reference standards for absolute quantification, potential for co-elution | Lower sensitivity than chromatography, requires specialized equipment and expertise | Not suitable for non-volatile or thermally labile compounds, may require derivatization | Insensitive to amorphous impurities, not quantitative |
Experimental Protocols
Detailed methodologies are crucial for reproducing and adapting these analytical techniques.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone technique for purity assessment due to its high resolution and sensitivity for a wide range of compounds.[6][7]
Instrumentation:
-
HPLC system with a UV detector
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation: Prepare mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).
-
Sample Preparation: Accurately weigh and dissolve the synthesized 2-aminopyrimidine in the initial mobile phase composition to a concentration of approximately 1 mg/mL.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Gradient Elution: Start with 5% B, ramp to 95% B over 15 minutes, hold for 2 minutes, and then return to initial conditions and equilibrate for 5 minutes.
-
-
Data Analysis: Calculate the purity based on the area percentage of the main peak relative to the total area of all detected peaks.
Experimental workflow for HPLC purity analysis.
Quantitative ¹H-NMR (qNMR)
qNMR is a primary analytical method that allows for the determination of absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard.[8]
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
Reagents:
-
Deuterated solvent (e.g., DMSO-d₆)
-
Certified internal standard (e.g., maleic anhydride)
Procedure:
-
Sample Preparation: Accurately weigh approximately 10 mg of the synthesized 2-aminopyrimidine and 5 mg of the internal standard into a vial. Dissolve the mixture in a known volume of deuterated solvent (e.g., 0.75 mL).
-
NMR Data Acquisition:
-
Acquire a quantitative ¹H-NMR spectrum with a sufficiently long relaxation delay (D1) to ensure full relaxation of all protons (typically 5 times the longest T1).
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans for a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: Calculate the purity (w/w %) using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
References
- 1. chembk.com [chembk.com]
- 2. chemwhat.com [chemwhat.com]
- 3. 2-aminopyrimidine [stenutz.eu]
- 4. 2-Aminopyrimidine | 109-12-6 [chemicalbook.com]
- 5. 2-Aminopyrimidine, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
The Versatility of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine in Medicinal Chemistry and Agrochemicals: A Comparative Guide
A comprehensive analysis of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine as a pivotal building block in the synthesis of bioactive compounds reveals its significant potential in the development of novel anticancer and antifungal agents. This guide provides a comparative overview of its applications, performance against alternative scaffolds, and detailed experimental methodologies for researchers, scientists, and drug development professionals.
This compound is a fluorinated heterocyclic compound that has garnered considerable attention as a versatile intermediate in organic synthesis. Its two reactive chlorine atoms at the 4 and 6 positions, coupled with the electron-withdrawing trifluoromethyl group at the 2-position, make it a highly valuable precursor for the creation of a diverse range of derivatives with significant biological activities.
Performance in Anticancer Applications
Derivatives of this compound have demonstrated notable cytotoxic activity against a variety of cancer cell lines. The pyrimidine core, a fundamental component of nucleic acids, provides a scaffold that can be readily modified to interact with various biological targets.
Comparative Analysis of Anticancer Activity
The following table summarizes the in vitro anticancer activity (IC50 values in µM) of representative derivatives synthesized from this compound and compares them with the standard chemotherapeutic drug, Doxorubicin.
| Compound/Drug | A549 (Lung) | MCF-7 (Breast) | PC-3 (Prostate) | Reference |
| Derivative 9u | 0.35 | 3.24 | 5.12 | [1] |
| Doxorubicin | > 20 | 2.5 | - | [2] |
Note: Direct comparison of IC50 values across different studies should be done with caution due to variations in experimental conditions.
As the data indicates, certain trifluoromethylpyrimidine derivatives, such as compound 9u, exhibit potent anticancer activity, with an IC50 value against the A549 lung cancer cell line that is significantly lower than that of Doxorubicin in the same study[1][2]. This highlights the potential of this scaffold in developing novel and effective oncology therapeutics.
Mechanism of Action: EGFR Inhibition
Several studies suggest that the anticancer activity of these pyrimidine derivatives may be attributed to their ability to inhibit the epidermal growth factor receptor (EGFR) signaling pathway. EGFR is a key regulator of cell growth and proliferation, and its aberrant activation is a hallmark of many cancers.
Performance in Antifungal Applications
In the realm of agrochemicals, derivatives of this compound have shown significant promise as potent antifungal agents against a range of plant pathogenic fungi. The unique structural features of these compounds allow for the development of fungicides with novel modes of action, which is crucial in combating the rise of resistant fungal strains.
Comparative Analysis of Antifungal Activity
The in vitro antifungal efficacy of trifluoromethylpyrimidine derivatives has been evaluated against several important plant pathogens. The table below presents a comparison of the inhibitory activity of a representative derivative with the commercial fungicide Tebuconazole.
| Compound/Fungicide | Botrytis cinerea (% Inhibition at 50 µg/mL) | Sclerotinia sclerotiorum (% Inhibition at 50 µg/mL) | Reference |
| Derivative 5l | 100 | - | [3] |
| Derivative 5v | - | 82.73 | [3] |
| Tebuconazole | 96.45 | 83.34 | [3] |
The data demonstrates that certain derivatives exhibit antifungal activity comparable to or even exceeding that of the commercial fungicide Tebuconazole against specific fungal species[3]. This underscores the potential of this chemical class in the development of new and effective crop protection agents.
Mechanism of Action: Ergosterol Biosynthesis Inhibition
The antifungal activity of many pyrimidine derivatives is linked to the disruption of ergosterol biosynthesis in fungi. Ergosterol is an essential component of the fungal cell membrane, and its depletion leads to impaired membrane function and ultimately, cell death.
Alternative Building Blocks
While this compound is a highly effective building block, other dichloropyrimidine isomers and alternative heterocyclic scaffolds are also employed in the synthesis of bioactive compounds.
| Building Block | Key Features | Common Applications |
| 2,4-Dichloro-5-(trifluoromethyl)pyrimidine | Isomer of the title compound, offering different substitution patterns. | Anticancer and antiviral agents. |
| 4,6-Dichloropyrimidine | Lacks the trifluoromethyl group, leading to different electronic properties. | Broad-spectrum biological activities, including kinase inhibitors. |
| Triazole Derivatives | Five-membered heterocyclic ring containing three nitrogen atoms. | Widely used as antifungal agents (e.g., Fluconazole). |
| Pyridine Derivatives | Six-membered heterocyclic ring containing one nitrogen atom. | Diverse applications in pharmaceuticals and agrochemicals. |
The choice of building block depends on the desired biological target and the specific structure-activity relationships of the compound series under investigation.
Experimental Protocols
Synthesis of Trifluoromethylpyrimidine Derivatives
General Procedure for the Synthesis of Amide Derivatives:
A general synthetic route to novel trifluoromethyl pyrimidine derivatives bearing an amide moiety starts with ethyl trifluoroacetoacetate[3]. The key intermediate, an amine-substituted trifluoromethyl pyrimidine, is then coupled with a carboxylic acid.
Workflow for Synthesis of Amide Derivatives:
In Vitro Anticancer Activity: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
Step-by-Step MTT Assay Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC50 value.
In Vitro Antifungal Activity: Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.
Step-by-Step Broth Microdilution Protocol for Filamentous Fungi:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain (e.g., 0.4 × 10⁴ to 5 × 10⁴ CFU/mL) in RPMI-1640 medium[4].
-
Serial Dilution: Perform serial two-fold dilutions of the test compound in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at 35°C for 48-72 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the control.
Conclusion
This compound stands out as a highly valuable and versatile building block in the synthesis of novel bioactive compounds. Its derivatives have demonstrated significant potential in both anticancer and antifungal applications, with performance metrics that are competitive with, and in some cases superior to, existing commercial drugs. The continued exploration of this scaffold, along with a deeper understanding of its mechanisms of action, holds great promise for the future of drug discovery and agrochemical development. Researchers are encouraged to utilize the provided protocols and comparative data to further investigate the potential of this remarkable heterocyclic compound.
References
- 1. Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 3. Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents is a cornerstone of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of 4,6-Dichloro-2-(trifluoromethyl)pyrimidine, ensuring compliance with safety regulations and minimizing environmental impact.
Physicochemical and Hazard Profile
A clear understanding of the properties of this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative data for this compound.
| Property | Value |
| CAS Number | 705-24-8[1] |
| Molecular Formula | C₅HCl₂F₃N₂[1] |
| Molecular Weight | 216.98 g/mol [1] |
| Form | Liquid[1] |
| Density | 1.585 g/mL at 25 °C[1] |
| Refractive Index | n20/D 1.468[1] |
Hazard Information: This substance is classified as acutely toxic if swallowed and causes severe skin burns and eye damage[1].
**Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through an approved waste disposal plant[2]. It is imperative not to dispose of this chemical into drains or the environment. The following steps outline the recommended procedure for its disposal.
1. Personal Protective Equipment (PPE): Before handling the chemical, ensure that appropriate personal protective equipment is worn. This includes:
-
Gloves: Chemical-resistant gloves.
-
Eye Protection: Safety glasses with side-shields or goggles.
-
Clothing: A lab coat or other protective clothing to prevent skin contact.
2. Waste Collection:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
For spills, absorb the liquid with an inert material (e.g., vermiculite, dry sand) and place it into a suitable container for disposal[3].
3. Waste Storage:
-
Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents[3].
-
The container must be tightly closed to prevent leakage or evaporation.
4. Professional Disposal:
-
Contact a licensed professional waste disposal service to arrange for the pickup and disposal of the chemical waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) to ensure they have all the necessary information for safe handling and disposal.
5. Decontamination:
-
Thoroughly decontaminate any equipment or surfaces that have come into contact with this compound using an appropriate solvent and cleaning procedure.
-
Dispose of any contaminated cleaning materials as hazardous waste.
Logical Workflow for Disposal
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
